Product packaging for 2-Nitrophenethyl alcohol(Cat. No.:CAS No. 15121-84-3)

2-Nitrophenethyl alcohol

Cat. No.: B086422
CAS No.: 15121-84-3
M. Wt: 167.16 g/mol
InChI Key: SLRIOXRBAPBGEI-UHFFFAOYSA-N
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Description

O-nitrophenethyl alcohol appears as needles dark brown liquid. (NTP, 1992)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B086422 2-Nitrophenethyl alcohol CAS No. 15121-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-nitrophenyl)ethanol
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InChI

InChI=1S/C8H9NO3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,10H,5-6H2
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InChI Key

SLRIOXRBAPBGEI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)CCO)[N+](=O)[O-]
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Molecular Formula

C8H9NO3
Record name O-NITROPHENETHYL ALCOHOL
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DSSTOX Substance ID

DTXSID2025763
Record name 2-(2-Nitrophenyl)ethanol
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Molecular Weight

167.16 g/mol
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Physical Description

O-nitrophenethyl alcohol appears as needles dark brown liquid. (NTP, 1992)
Record name O-NITROPHENETHYL ALCOHOL
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Boiling Point

513 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 230 °F (NTP, 1992)
Record name O-NITROPHENETHYL ALCOHOL
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name O-NITROPHENETHYL ALCOHOL
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Density

1.19 (NTP, 1992) - Denser than water; will sink
Record name O-NITROPHENETHYL ALCOHOL
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Vapor Pressure

1 mmHg at 81 °F ; 1.5 mmHg at 84 °F; 4.5 mmHg at 124 °F (NTP, 1992)
Record name O-NITROPHENETHYL ALCOHOL
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CAS No.

15121-84-3, 68966-80-3
Record name O-NITROPHENETHYL ALCOHOL
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Record name 2-Nitrobenzeneethanol
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Record name 2-Nitrophenethyl alcohol
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Melting Point

36 °F (NTP, 1992)
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Foundational & Exploratory

Synthesis of 2-Nitrophenethyl Alcohol from 2-Nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 2-nitrophenethyl alcohol from 2-nitrotoluene. The primary synthetic route detailed is a base-catalyzed hydroxymethylation, a variant of the Henry (nitroaldol) reaction, where 2-nitrotoluene reacts with formaldehyde. This document offers a comprehensive experimental protocol, a summary of quantitative data, and a discussion of the reaction mechanism and potential side reactions. The information is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals and fine chemicals. Its synthesis from the readily available and cost-effective starting material, 2-nitrotoluene, is of significant interest. The core transformation involves the formation of a carbon-carbon bond between the methyl group of 2-nitrotoluene and a formaldehyde molecule. This reaction proceeds via a base-catalyzed mechanism, wherein the acidic protons of the methyl group, activated by the electron-withdrawing nitro group, are abstracted to form a carbanion. This nucleophilic intermediate then attacks the electrophilic carbonyl carbon of formaldehyde.

Reaction Pathway and Mechanism

The synthesis of this compound from 2-nitrotoluene and formaldehyde is a base-catalyzed aldol-type condensation, often referred to as a Henry reaction. The reaction proceeds through the following key steps:

  • Deprotonation: A strong base abstracts a proton from the methyl group of 2-nitrotoluene, which is rendered acidic by the electron-withdrawing effect of the ortho-nitro group. This results in the formation of a resonance-stabilized 2-nitrobenzyl carbanion.

  • Nucleophilic Attack: The 2-nitrobenzyl carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde.

  • Protonation: The resulting alkoxide is protonated during the work-up step (e.g., acidification) to yield the final product, this compound.

It is crucial to control the reaction conditions to favor the formation of the mono-hydroxymethylated product, as further reactions with formaldehyde can lead to the formation of di- and tri-hydroxymethylated byproducts.[1]

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Nitrotoluene 2-Nitrotoluene 2-Nitrobenzyl_Anion 2-Nitrobenzyl Anion 2-Nitrotoluene->2-Nitrobenzyl_Anion + Base Formaldehyde Formaldehyde Alkoxide Alkoxide Intermediate 2-Nitrobenzyl_Anion->Alkoxide + Formaldehyde 2-Nitrophenethyl_Alcohol This compound Alkoxide->2-Nitrophenethyl_Alcohol + H+ (Work-up)

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is based on a documented laboratory procedure for the synthesis of 2-(o-nitrophenyl)-ethanol.[2]

Materials:

  • o-Nitrotoluene

  • Paraformaldehyde

  • Dimethylformamide (DMF)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

Equipment:

  • Reaction flask equipped with a stirrer, thermometer, and addition funnel

  • Heating mantle

  • Sintered glass filter

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • A mixture of 137 g (1 mole) of o-nitrotoluene, 60 g of paraformaldehyde, and 400 ml of dimethylformamide containing 0.5% by weight of water is heated to 70°C under stirring.[2]

  • 40 g of potassium hydroxide, covered with 100 ml of dimethylformamide, is added to the mixture at such a rate that the temperature of the reaction mixture does not increase above 120°C.[2]

  • The resulting mixture is stirred for 3 minutes at a temperature above 85°C.[2]

  • The reaction mixture is then cooled and filtered through a sintered glass filter.[2]

  • The filtrate is acidified with hydrochloric acid to a pH of 3 and filtered again.[2]

  • The resulting filtrate is evaporated to yield a residue.[2]

  • The residue is then distilled in vacuo to obtain pure 2-(o-nitrophenyl)-ethanol.[2]

Experimental_Workflow A Mix o-nitrotoluene, paraformaldehyde, and DMF B Heat to 70°C with stirring A->B C Add KOH in DMF (maintain temp < 120°C) B->C D Stir for 3 min at > 85°C C->D E Cool and filter the mixture D->E F Acidify filtrate with HCl to pH 3 E->F G Filter the acidified solution F->G H Evaporate the filtrate G->H I Vacuum distill the residue H->I J Obtain pure this compound I->J

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the quantitative data from the described experimental protocol.[2]

ParameterValue
Molar ratio of o-nitrotoluene to paraformaldehyde1 : 2 (based on monomeric formaldehyde)
Yield of crude product100 g (containing 80% by weight of the desired product)
Yield of pure 2-(o-nitrophenyl)-ethanol70 g (41.9% based on o-nitrotoluene)
Purity of distilled product98%
Recovered o-nitrotoluene45 g

Discussion

The base-catalyzed hydroxymethylation of 2-nitrotoluene with formaldehyde provides a direct route to this compound. The use of a strong base like potassium hydroxide is essential for the initial deprotonation of the weakly acidic methyl group of 2-nitrotoluene. Dimethylformamide serves as a suitable polar aprotic solvent for this reaction.

A key challenge in this synthesis is controlling the degree of hydroxymethylation. As mentioned in a relevant patent, nitrophenylethanols can be hydroxymethylated faster than nitrotoluenes under certain conditions, leading to the formation of di- and tri-hydroxymethylated byproducts.[1] The careful control of reaction temperature, stoichiometry of reactants, and reaction time is therefore critical to maximize the yield of the desired mono-adduct. The reported procedure addresses this by using a controlled addition of the base and a short reaction time at an elevated temperature.[2]

The work-up procedure, involving acidification and filtration, is crucial for neutralizing the base and separating the product from inorganic salts. The final purification by vacuum distillation is necessary to obtain the product in high purity.[2]

Conclusion

The synthesis of this compound from 2-nitrotoluene and formaldehyde is a feasible and scalable process. The provided experimental protocol, based on a Henry-type reaction, offers a direct and efficient method for this transformation. For successful implementation, careful control of reaction parameters is paramount to ensure high selectivity and yield of the desired product. This technical guide serves as a foundational resource for chemists and researchers, enabling further exploration and optimization of this important synthetic route.

References

Spectroscopic Profile of 2-Nitrophenethyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-Nitrophenethyl alcohol (CAS: 15121-84-3), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment Chemical Shift (ppm) Multiplicity Integration
H-Ar7.878Multiplet1H
H-Ar7.530Multiplet1H
H-Ar7.411Multiplet1H
H-Ar7.359Multiplet1H
-CH₂-OH3.860Triplet2H
Ar-CH₂-3.113Triplet2H
-OH3.07 (variable)Singlet1H

Table 1: ¹H NMR spectral data of this compound.[1]

¹³C NMR Data

The ¹³C NMR data provides information on the carbon framework of the molecule.

Assignment Chemical Shift (ppm)
C-Ar (quaternary)149.1
C-Ar (quaternary)136.7
C-Ar132.8
C-Ar131.8
C-Ar126.8
C-Ar124.5
-CH₂-OH61.6
Ar-CH₂-33.2

Table 2: ¹³C NMR spectral data of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound exhibits characteristic absorption bands corresponding to its hydroxyl and nitro groups.

Frequency (cm⁻¹) Assignment Intensity
~3400O-H stretch (alcohol)Strong, Broad
~3080C-H stretch (aromatic)Medium
~2940C-H stretch (aliphatic)Medium
~1520N-O asymmetric stretch (nitro group)Strong
~1350N-O symmetric stretch (nitro group)Strong
~1050C-O stretch (primary alcohol)Strong

Table 3: Significant IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The molecular formula of this compound is C₈H₉NO₃, with a molecular weight of 167.16 g/mol .[2]

m/z Relative Intensity (%) Possible Fragment
167~40[M]⁺ (Molecular Ion)
137~41[M - CH₂O]⁺
120100[M - NO₂ - H]⁺
92~45[C₇H₈]⁺
77~29[C₆H₅]⁺
65~35[C₅H₅]⁺

Table 4: Major fragmentation peaks in the mass spectrum of this compound.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically CDCl₃, in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired at a frequency of 400 MHz. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr plates. For a solid, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a disk.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is ionized, typically using electron impact (EI) ionization.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Structure Elucidation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Data_Acquisition Data Acquisition NMR->Data_Acquisition IR->Data_Acquisition MS->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

A generalized workflow for spectroscopic analysis of a chemical compound.

References

A Technical Guide to the Solubility of 2-Nitrophenethyl Alcohol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 2-nitrophenethyl alcohol in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document emphasizes qualitative solubility assessments based on chemical principles and information available for analogous compounds. Furthermore, it outlines a comprehensive experimental protocol for the precise determination of the solubility of this compound. This guide is intended to be a valuable resource for laboratory researchers and professionals engaged in drug development and other chemical synthesis applications where this compound is utilized.

Introduction to this compound

This compound, also known as 2-(2-nitrophenyl)ethanol, is an organic compound with the chemical formula C₈H₉NO₃. Its molecular structure consists of a phenethyl alcohol backbone substituted with a nitro group at the ortho position of the benzene ring. This substitution significantly influences its physicochemical properties, including its solubility. The presence of both a polar hydroxyl (-OH) group and a polar nitro (-NO₂) group, combined with a nonpolar benzene ring, results in a molecule with mixed polarity. Understanding its solubility in various organic solvents is critical for its use in chemical reactions, purification processes, and formulation development in the pharmaceutical industry.

Solubility Profile of this compound

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. The available information is primarily qualitative.

Water Solubility: this compound is reported to be insoluble or sparingly soluble in water, with a solubility of less than 1 mg/mL at 22.8 °C (73 °F).[1][2] This low aqueous solubility is attributed to the hydrophobic nature of the benzene ring, which dominates over the hydrophilic character of the hydroxyl and nitro groups.

Organic Solvent Solubility: While specific quantitative data is lacking, general principles of "like dissolves like" can be applied to predict the solubility of this compound in organic solvents. The para isomer, 4-nitrophenethyl alcohol, is known to be soluble in common organic solvents such as ethanol, methanol, and acetone.[3] It is reasonable to infer that this compound exhibits similar solubility behavior due to its comparable molecular structure and polarity.

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolSolubleThe hydroxyl group of both the solute and solvent can form hydrogen bonds.
EthanolSolubleSimilar to methanol, hydrogen bonding is expected to facilitate dissolution.
IsopropanolModerately SolubleIncreased hydrocarbon chain length may slightly reduce solubility compared to methanol and ethanol.
Polar Aprotic AcetoneSolubleThe polar carbonyl group of acetone can interact with the polar groups of the solute.
Ethyl AcetateSolubleThe ester group provides polarity for favorable interactions.
DichloromethaneSolubleThe polarity of the C-Cl bonds allows for dipole-dipole interactions.
Nonpolar Aromatic TolueneModerately to Sparingly SolubleThe benzene ring of toluene can interact with the phenyl group of the solute via π-stacking.
Nonpolar Aliphatic HexaneSparingly Soluble to InsolubleThe significant difference in polarity is likely to limit solubility.

Note: The solubility predictions in this table are based on general chemical principles and data for analogous compounds. Experimental verification is required for quantitative assessment.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol should be followed. The equilibrium shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis prep_solute Weigh excess this compound prep_solvent Add known volume of solvent to vial prep_solute->prep_solvent equilibration Shake at constant temperature for 24-48 hours prep_solvent->equilibration sampling Allow solid to settle equilibration->sampling filtration Filter supernatant sampling->filtration dilution Dilute filtrate with solvent filtration->dilution analysis Analyze by HPLC or UV-Vis Spectroscopy dilution->analysis quantification Determine concentration from calibration curve analysis->quantification

Figure 1. Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the solid and dissolved solute is achieved.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis and Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Analyze the diluted sample using the same analytical method.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

    • Calculate the original solubility by taking the dilution factor into account. The solubility is typically expressed in mg/mL or g/100 mL.

Logical Relationship for Solvent Selection

The selection of an appropriate solvent for a particular application involving this compound depends on the desired outcome. The following diagram illustrates the logical considerations for solvent selection.

G start Application Requirement dissolution Complete Dissolution (e.g., Reaction Medium) start->dissolution crystallization Recrystallization/Purification start->crystallization extraction Liquid-Liquid Extraction start->extraction high_sol Select Solvent with High Solubility (e.g., Methanol, Acetone) dissolution->high_sol moderate_sol Select Solvent with Moderate Solubility & High Temperature Coefficient crystallization->moderate_sol immiscible_sol Select Immiscible Solvent Pair with Preferential Solubility extraction->immiscible_sol

Figure 2. Logic for solvent selection based on application.

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Properties of CAS 15121-84-3 and the Commonly Associated Dithiothreitol (DTT)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identity: The CAS number 15121-84-3 is assigned to the compound 2-Nitrophenethyl alcohol . However, given the context of an in-depth guide for researchers and drug development professionals, it is highly probable that the intended subject of interest is Dithiothreitol (DTT) , a crucial reagent in biochemical and pharmaceutical research. DTT is commonly associated with CAS number 3483-12-3. To provide a comprehensive resource, this guide will present detailed information on both compounds.

Part 1: this compound (CAS 15121-84-3)

This compound is an organic chemical compound utilized as a building block in various synthetic processes, including the production of pharmaceuticals and dyes.[1]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Physical Properties of this compound

PropertyValueUnit
Melting Point2°C
Boiling Point267°C
Density1.19g/mL at 25 °C
Refractive Index1.5637n20/D

Source:[2][3]

Table 2: Chemical Properties and Identifiers of this compound

PropertyValue
Molecular FormulaC8H9NO3
Molecular Weight167.16
IUPAC Name2-(2-nitrophenyl)ethanol
InChI KeySLRIOXRBAPBGEI-UHFFFAOYSA-N
SMILESC1=CC=C(C(=C1)CCO)--INVALID-LINK--[O-]
SolubilityInsoluble in water.

Source:[1][2][4]

Experimental Protocols

1.2.1 Determination of Melting Point (General Protocol)

The melting point of an organic solid can be determined by packing a small amount of the substance into a capillary tube and heating it slowly in a calibrated apparatus.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 1-2 mm.[5]

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady, slow rate (approximately 1-2°C per minute) near the expected melting point.[6]

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[6]

1.2.2 Determination of Boiling Point (General Protocol)

The boiling point is determined by heating the liquid in a tube with an inverted capillary to observe the temperature at which a continuous stream of bubbles emerges.[7]

  • Apparatus: Fusion tube, capillary tube (sealed at one end), thermometer, heating block or Thiele tube.[7][8]

  • Procedure:

    • A small amount of this compound is placed in a fusion tube.[7]

    • A capillary tube, sealed at one end, is placed with the open end down into the liquid.[7]

    • The setup is heated slowly and uniformly.[8]

    • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.[7]

Synthesis Pathway

This compound can be synthesized through the reduction of a corresponding acrylate.

G Synthesis of this compound cluster_0 Reactants cluster_1 Product Ethyl (E)-3-(2-nitrophenyl)acrylate Ethyl (E)-3-(2-nitrophenyl)acrylate 2-Nitrophenethyl_alcohol This compound Ethyl (E)-3-(2-nitrophenyl)acrylate->2-Nitrophenethyl_alcohol Reduction in Ethanol NaBH4_CoCl2 NaBH4 / CoCl2·6H2O NaBH4_CoCl2->2-Nitrophenethyl_alcohol Reagents

Caption: Synthesis of this compound via reduction.

Part 2: Dithiothreitol (DTT) (CAS 3483-12-3)

Dithiothreitol (DTT), also known as Cleland's reagent, is a potent reducing agent widely used in biochemistry and molecular biology to protect thiol groups and to reduce disulfide bonds in proteins and peptides.[9]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of Dithiothreitol.

Table 3: Physical Properties of Dithiothreitol (DTT)

PropertyValueUnit
Melting Point42-44°C
Boiling Point115-116°C at 1 mm Hg
pH value5.1(10 g/L in H₂O at 20 °C)
Solubility in water1500g/L
Redox Potential-0.33V at pH 7

Source:[7][9][10]

Table 4: Chemical Properties and Identifiers of Dithiothreitol (DTT)

PropertyValue
Molecular FormulaC4H10O2S2
Molar Mass154.25
IUPAC Name(2S,3S)-1,4-Bis(sulfanyl)butane-2,3-diol
pKa of thiol groups9.2 and 10.1
SynonymsDTT, Cleland's reagent

Source:[9][10][11]

Experimental Protocols

2.2.1 Protocol for Protein Disulfide Bond Reduction

DTT is commonly used to reduce disulfide bonds in proteins prior to analysis, such as SDS-PAGE.[12]

  • Materials: DTT, protein sample, appropriate buffer (e.g., Tris/HCl or Ammonium Bicarbonate).

  • Procedure:

    • Prepare a stock solution of DTT (e.g., 0.5 M or 1 M in water). This should be prepared fresh.[12][13]

    • Add the DTT stock solution to the protein sample in buffer to a final concentration of 1-10 mM for maintaining reduced proteins, or 50-100 mM for complete reduction for electrophoresis.[12]

    • Incubate the mixture. For complete reduction, incubation at a higher temperature (e.g., 37°C or 56°C) for 10-30 minutes can be effective.[12] Room temperature incubation also works.[12] For sensitive applications, avoid temperatures above 60°C if urea is present to prevent carbamylation.[13]

2.2.2 Protocol for Reduction and Alkylation of Proteins for Mass Spectrometry

This protocol ensures that disulfide bonds are permanently broken for proteomic analysis.[14]

  • Materials: DTT, Iodoacetamide (IAM), protein lysate in a suitable buffer (e.g., 8M Urea in 100 mM Tris pH 8.5).[13]

  • Procedure:

    • Reduction: Add DTT to the protein solution to a final concentration of 5 mM. Incubate at 60°C for 30 minutes.[14]

    • Cool the sample to room temperature.

    • Alkylation: Add a freshly prepared solution of IAM to a final concentration of 14 mM. Incubate for 30 minutes at room temperature in the dark.[13]

    • Quenching: Add DTT to a final concentration of 5 mM to quench any unreacted IAM.[13]

Signaling Pathway / Mechanism of Action

The primary function of DTT is the reduction of disulfide bonds. This proceeds via a two-step thiol-disulfide exchange reaction.

G Mechanism of Disulfide Bond Reduction by DTT Protein_SS Protein with Disulfide Bond (R-S-S-R') Mixed_Disulfide Mixed Disulfide Intermediate Protein_SS->Mixed_Disulfide Step 1: Nucleophilic attack DTT_reduced DTT (reduced) DTT_reduced->Mixed_Disulfide Protein_SH Reduced Protein (R-SH + R'-SH) Mixed_Disulfide->Protein_SH Step 2: Intramolecular attack DTT_oxidized DTT (oxidized, cyclic disulfide) Mixed_Disulfide->DTT_oxidized

Caption: DTT reduces disulfide bonds via a two-step mechanism.

References

The 2-Nitrobenzyl Group: A Comprehensive Guide to Its Use as a Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-nitrobenzyl (NB) group is a cornerstone in the field of photolabile protecting groups, offering spatial and temporal control over the release of protected functionalities through the application of light. This technical guide provides an in-depth overview of the introduction and mechanistic pathways of the 2-nitrobenzyl protecting group, tailored for professionals in chemical research and drug development.

Introduction to the 2-Nitrobenzyl Protecting Group

The utility of the 2-nitrobenzyl group lies in its ability to mask a wide range of functional groups, including alcohols, amines, carboxylic acids, and phosphates, rendering them inert to many chemical conditions.[1] Its removal is achieved cleanly and efficiently upon irradiation with UV light, typically in the range of 300-360 nm, regenerating the original functional group and releasing 2-nitrosobenzaldehyde as a byproduct.[2][3] This "traceless" deprotection strategy, which avoids the need for chemical reagents, is particularly valuable in complex syntheses and biological applications where sensitive substrates are involved.[3]

A widely used derivative is the 6-nitroveratryloxycarbonyl (NVOC) group, which incorporates two methoxy groups on the benzene ring. These electron-donating groups shift the absorption maximum to longer wavelengths and can influence the photolytic efficiency.[4][5]

Mechanism of Action

Introduction of the 2-Nitrobenzyl Group

The introduction of the 2-nitrobenzyl protecting group is typically achieved through nucleophilic substitution or acylation reactions, depending on the functional group being protected.

  • Alcohols: The protection of alcohols as 2-nitrobenzyl ethers is commonly accomplished via the Williamson ether synthesis. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-nitrobenzyl bromide in an SN2 reaction.[2]

  • Amines: Amines are typically protected as 2-nitrobenzyl carbamates. This is often achieved by reacting the amine with 2-nitrobenzyl chloroformate in the presence of a base.[6][7]

  • Carboxylic Acids: Carboxylic acids are converted to 2-nitrobenzyl esters. A common and mild method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the reaction between the carboxylic acid and 2-nitrobenzyl alcohol.[8][9][10][11][12]

Photochemical Deprotection: A Norrish Type II Reaction

The removal of the 2-nitrobenzyl group is a photochemical process that proceeds through a Norrish Type II intramolecular hydrogen abstraction mechanism.[3] Upon absorption of a photon, the 2-nitrobenzyl group is promoted to an excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, leading to the formation of an aci-nitro intermediate.[3] This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the bond connecting the protecting group to the substrate and the formation of 2-nitrosobenzaldehyde (or a corresponding ketone if the benzylic carbon is substituted) and the unprotected functional group.[2]

Quantitative Data Summary

The efficiency of the photolytic cleavage of the 2-nitrobenzyl group is often described by its quantum yield (Φ), which is the number of molecules undergoing a specific event (in this case, deprotection) per photon absorbed. The quantum yield can be influenced by the substitution pattern on the aromatic ring and the nature of the leaving group.

Protecting Group/SubstrateWavelength (nm)Quantum Yield (Φ)Reference
2-Nitrobenzyl Alcohol-~0.6[13]
m-Nitrobenzyl Ethers-0.21 (max at pH 14)[14]
2,6-Dinitrobenzyl Carbonate3650.12[3]
2-Nitrobenzyl Carbonate3650.033[3]

Experimental Protocols

Synthesis of 2-Nitrobenzyl Bromide (Precursor)

A common method for the synthesis of 2-nitrobenzyl bromide is the radical bromination of 2-nitrotoluene.

Procedure: A mixture of 2-nitrotoluene, 40% hydrobromic acid, and 30% hydrogen peroxide (molar ratio 1:1.2:1.2) in dichloroethane is stirred at 72-75°C. Azobisisobutyronitrile (AIBN) can be used as a radical initiator. The reaction is monitored for completion, after which the organic phase is washed, and the solvent is removed under reduced pressure to yield 2-nitrobenzyl bromide. High yields of up to 98.5% have been reported for this method.[15] An alternative procedure involves the dropwise addition of bromine to a heated solution of p-nitrotoluene in carbon tetrachloride with irradiation from a UV lamp, yielding the product in 53-59% after recrystallization.[16] Another protocol reports a 79.4% yield using hydrogen bromide, hydrogen peroxide, and AIBN in water.[17]

Protection of Functional Groups

1. Protection of Alcohols (Williamson Ether Synthesis)

  • Reagents: Alcohol, Sodium Hydride (NaH), 2-Nitrobenzyl Bromide, Anhydrous Dimethylformamide (DMF).

  • Procedure: To a solution of the alcohol in anhydrous DMF at 0 °C, NaH (1.2 equivalents) is added portion-wise. The mixture is stirred for 30 minutes, after which 2-nitrobenzyl bromide (1.1 equivalents) is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude 2-nitrobenzyl ether, which can be purified by column chromatography.

2. Protection of Amines (Carbamate Formation)

  • Reagents: Amine, 2-Nitrobenzyl Chloroformate, Pyridine, Dichloromethane (DCM).

  • Procedure: To a solution of the amine in DCM and pyridine at 0 °C, 2-nitrobenzyl chloroformate (1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated to yield the 2-nitrobenzyl carbamate. One reported synthesis of a monoprotected diamine using 2-nitrobenzyl phenyl carbonate in ethanol gave a yield of 58%.[18]

3. Protection of Carboxylic Acids (Steglich Esterification)

  • Reagents: Carboxylic Acid, 2-Nitrobenzyl Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

  • Procedure: To a solution of the carboxylic acid, 2-nitrobenzyl alcohol (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM at 0 °C, a solution of DCC (1.1 equivalents) in DCM is added dropwise. The reaction mixture is stirred at room temperature overnight. The precipitated dicyclohexylurea is removed by filtration. The filtrate is then washed, dried, and concentrated. The crude 2-nitrobenzyl ester is purified by column chromatography. This method is known for providing good yields.[8][12]

Deprotection Protocol
  • Apparatus: A UV lamp with a suitable filter to select the desired wavelength (e.g., 350 nm). The reaction is typically carried out in a quartz or Pyrex vessel.

  • Procedure: The 2-nitrobenzyl protected compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution). The solution is then irradiated with UV light. The progress of the deprotection is monitored by TLC or HPLC. Upon completion, the solvent is removed, and the deprotected compound is isolated and purified. For the deprotection of amines, the addition of an aldehyde scavenger can sometimes improve yields by preventing side reactions with the 2-nitrosobenzaldehyde byproduct.[19] Flow photochemistry has been shown to significantly improve yields and reduce reaction times for the N-deprotection of 2-nitrobenzyl groups.[2]

Visualizations

G Introduction of 2-Nitrobenzyl Protecting Group cluster_alcohol Protection of Alcohols (Williamson Ether Synthesis) cluster_amine Protection of Amines (Carbamate Formation) cluster_acid Protection of Carboxylic Acids (Steglich Esterification) Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) Alcohol->Alkoxide NaH Protected_Alcohol 2-Nitrobenzyl Ether (R-O-NB) Alkoxide->Protected_Alcohol Sɴ2 Attack NB_Br 2-Nitrobenzyl Bromide NB_Br->Protected_Alcohol Amine Amine (R-NH₂) Protected_Amine 2-Nitrobenzyl Carbamate Amine->Protected_Amine Base NB_Cl 2-Nitrobenzyl Chloroformate NB_Cl->Protected_Amine Carboxylic_Acid Carboxylic Acid (R-COOH) Protected_Acid 2-Nitrobenzyl Ester Carboxylic_Acid->Protected_Acid DCC, DMAP NB_OH 2-Nitrobenzyl Alcohol NB_OH->Protected_Acid

Figure 1. General workflows for the introduction of the 2-nitrobenzyl protecting group.

G Photochemical Deprotection Mechanism (Norrish Type II) Protected_Substrate Protected Substrate (X-NB) Excited_State Excited State* Protected_Substrate->Excited_State hν (UV light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Rearrangement Deprotected_Substrate Deprotected Substrate (X-H) Cyclic_Intermediate->Deprotected_Substrate Cleavage Byproduct 2-Nitrosobenzaldehyde Cyclic_Intermediate->Byproduct

Figure 2. Simplified mechanism of photochemical deprotection of a 2-nitrobenzyl group.

G Experimental Workflow for Alcohol Protection Start Dissolve Alcohol in Anhydrous DMF Add_Base Add NaH at 0°C Start->Add_Base Stir1 Stir for 30 min Add_Base->Stir1 Add_NBBr Add 2-Nitrobenzyl Bromide Stir1->Add_NBBr Stir2 Stir to Completion (TLC) Add_NBBr->Stir2 Quench Quench with Water Stir2->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Isolated 2-Nitrobenzyl Ether Purify->End

Figure 3. A typical experimental workflow for the protection of an alcohol.

References

The Enduring Utility of Light: A Technical Guide to the Photochemical Properties of 2-Nitrobenzyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the 2-nitrobenzyl group and its derivatives have been indispensable tools in the arsenal of chemists and biologists. Their unique ability to act as photolabile protecting groups, or "cages," allows for the precise spatial and temporal control over the release of a vast array of molecules, from simple ions to complex biomolecules. This technical guide provides an in-depth exploration of the core photochemical properties of 2-nitrobenzyl derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their mechanism, synthesis, and application.

The Photochemical Heart: Mechanism of Action

The photochemical activity of 2-nitrobenzyl derivatives is centered around a light-induced intramolecular redox reaction. Upon absorption of ultraviolet (UV) light, typically in the range of 300-365 nm, the 2-nitrobenzyl moiety undergoes a Norrish Type II reaction[1]. This process is initiated by the excitation of the nitro group, which then abstracts a hydrogen atom from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, a key transient species in the photocleavage process. Subsequent electronic rearrangement results in the cleavage of the benzylic C-O, C-N, or other heteroatom bond, releasing the protected molecule and generating 2-nitrosobenzaldehyde or a related byproduct[1][2]. The overall efficiency of this process can be influenced by secondary photoreactions of the nitroso byproduct, which can sometimes lead to the formation of azobenzene groups[2].

Photochemical_Mechanism

Quantitative Photochemical Parameters

The efficiency of the photocleavage process is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific event (in this case, photorelease) per photon absorbed. The quantum yield of 2-nitrobenzyl derivatives is highly dependent on the substitution pattern of the aromatic ring and the nature of the leaving group. Generally, electron-donating groups on the aromatic ring can increase the quantum yield, while the presence of a second nitro group can also enhance efficiency[1]. Substitution at the benzylic α-carbon, for instance with a methyl group, has been shown to significantly increase the quantum yield[1][3]. The nature of the leaving group also plays a crucial role, with studies showing a correlation between the quantum efficiency of release and the stability of the resulting radical[4][5].

DerivativeLeaving GroupWavelength (nm)SolventQuantum Yield (Φ)Reference(s)
2-Nitrobenzyl TrimethylacetateTrimethylacetateNot SpecifiedSolution0.13[1]
α-Methyl-2-nitrobenzyl TrimethylacetateTrimethylacetateNot SpecifiedSolution0.65[1]
1-(2-Nitrophenyl)ethyl Phosphate EstersPhosphateNot SpecifiedNot Specified0.49 - 0.63[6]
γ-O-(α-Carboxy-2-nitrobenzyl)glutamateGlutamate308100 mM Phosphate Buffer (pH 7.0)0.14[7]
m-Nitrobenzyl Ethers (general)EthersNot SpecifiedAqueousUp to 0.21 (pH 14)[8]
p-Nitrobenzyl Ethers (general)EthersNot SpecifiedAqueous~0.08 (pH 14)[8]

Experimental Protocols

General Synthesis of a 2-Nitrobenzyl Protected Compound (Esterification Example)

This protocol describes a general method for the synthesis of a 2-nitrobenzyl ester from a carboxylic acid and 2-nitrobenzyl alcohol.

Materials:

  • Carboxylic acid

  • 2-Nitrobenzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and 2-nitrobenzyl alcohol (1.1 eq) in anhydrous DCM in a round-bottom flask.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Typical Photolysis Experiment

This protocol outlines a general procedure for the photocleavage of a 2-nitrobenzyl protected compound.

Materials:

  • 2-Nitrobenzyl protected compound

  • Appropriate solvent (e.g., acetonitrile, aqueous buffer)

  • UV lamp with a specific wavelength output (e.g., 365 nm)

  • Quartz cuvette or reaction vessel

  • Analytical instrument for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Prepare a solution of the 2-nitrobenzyl protected compound in the desired solvent at a known concentration.

  • Transfer the solution to a quartz cuvette or a suitable photoreactor.

  • Irradiate the solution with a UV lamp at the appropriate wavelength. The distance from the lamp and the irradiation time will depend on the specific compound and desired conversion.

  • At specific time intervals, withdraw aliquots from the reaction mixture.

  • Analyze the aliquots by a suitable analytical method (e.g., HPLC, UV-Vis) to monitor the disappearance of the starting material and the appearance of the photoproducts[6][9][10][11].

  • Characterize the final products using techniques such as mass spectrometry and NMR spectroscopy to confirm the identity of the released molecule and the nitroso byproduct[6][9][11].

Experimental_Workflow

Measurement of Photochemical Quantum Yield

The quantum yield can be determined using a chemical actinometer, a compound with a known quantum yield, to calibrate the light source.

Materials:

  • 2-Nitrobenzyl protected compound

  • Chemical actinometer (e.g., potassium ferrioxalate)

  • UV-Vis spectrophotometer

  • Monochromatic light source

Procedure:

  • Prepare solutions of the 2-nitrobenzyl derivative and the chemical actinometer at concentrations that give similar absorbances at the irradiation wavelength.

  • Irradiate the actinometer solution for a specific time and measure the change in absorbance to determine the photon flux of the light source. A detailed protocol for ferrioxalate actinometry is widely available[2][12].

  • Irradiate the solution of the 2-nitrobenzyl derivative under identical conditions (same wavelength, light intensity, and geometry).

  • Monitor the concentration of the photoreleased product as a function of time using a calibrated analytical technique (e.g., HPLC with a standard curve).

  • The quantum yield (Φ) is calculated using the following equation: Φ_sample = (Rate_sample / Rate_actinometer) * Φ_actinometer where 'Rate' is the initial rate of product formation for the sample and the actinometer, respectively.

Applications in Signaling Pathways: Caged Neurotransmitters

A prominent application of 2-nitrobenzyl derivatives is the "caging" of neurotransmitters, enabling the precise study of neuronal signaling. For example, caging glutamate, the primary excitatory neurotransmitter in the central nervous system, allows researchers to release it at specific synapses with a flash of light, mimicking natural synaptic transmission[13][14][15][16]. This technique has been instrumental in mapping neural circuits and understanding the dynamics of synaptic plasticity.

Signaling_Pathway

Conclusion

The photochemical properties of 2-nitrobenzyl derivatives have established them as a cornerstone of photolabile protecting group chemistry. Their versatility, coupled with a continuously expanding understanding of their structure-activity relationships, ensures their continued relevance in diverse fields of scientific inquiry. From elucidating complex biological signaling pathways to the development of novel light-responsive materials and targeted drug delivery systems, the future of 2-nitrobenzyl chemistry remains bright. Further research into tuning their photochemical properties, such as red-shifting their absorption maxima to utilize less phototoxic wavelengths, will undoubtedly broaden their applicability and impact.

References

Understanding the Norrish Type II reaction in 2-nitrobenzyl cleavage

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Norrish Type II Reaction in 2-Nitrobenzyl Cleavage

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-nitrobenzyl group is a cornerstone of photochemistry, widely employed as a photolabile protecting group (PPG), often referred to as a "caging" group.[1][2] Its utility stems from the ability to mask a functional group on a molecule of interest and then release it with high spatial and temporal precision using light, a process often termed an "uncaging" reaction. This traceless removal, requiring no chemical reagents, is invaluable in organic synthesis, materials science, and particularly in biological systems for the controlled release of bioactive molecules.[3]

The photochemical cleavage mechanism for 2-nitrobenzyl-based PPGs is identified as a Norrish Type II reaction.[3] This reaction, first described by Ronald Norrish, involves an intramolecular hydrogen abstraction by an excited carbonyl group in aldehydes and ketones.[4][5] In the case of 2-nitrobenzyl compounds, the nitro group acts analogously to the carbonyl group, initiating a cascade that leads to the cleavage of the benzylic C-O, C-N, or C-S bond and the liberation of the protected substrate. Understanding the intricacies of this mechanism, its kinetics, and the experimental parameters that govern it is critical for its effective application in research and drug development.

Core Mechanism: A Step-by-Step Analysis

The photocleavage of a 2-nitrobenzyl protecting group is a multi-step intramolecular process initiated by the absorption of a photon. The generally accepted mechanism proceeds as follows:

  • Photoexcitation: Upon irradiation with near-UV light (typically 300-365 nm), the 2-nitrobenzyl chromophore absorbs a photon, promoting an electron in the nitro group from a non-bonding orbital to an antibonding π* orbital (n → π* transition). This brings the molecule into an excited singlet state, which can then undergo intersystem crossing to a more stable triplet diradical state.[3]

  • Intramolecular Hydrogen Abstraction: The excited nitro group is highly reactive and abstracts a hydrogen atom from the adjacent benzylic carbon.[3] This is the key step that characterizes it as a Norrish Type II reaction. This hydrogen transfer results in the formation of a transient biradical species.

  • Formation of the aci-Nitro Intermediate: The biradical quickly rearranges to form a more stable, transient intermediate known as an aci-nitro tautomer.[3][6][7] This intermediate has a characteristic absorption at around 400 nm and its decay can often be monitored spectroscopically.[8]

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes a cyclization to form a five-membered ring, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative.[9]

  • Cleavage and Product Formation: This cyclic intermediate is unstable and rapidly rearranges, leading to the cleavage of the bond connecting the benzylic carbon to the protected functional group (the leaving group). This final step releases the deprotected substrate (e.g., an alcohol, acid, or amine) and yields a 2-nitrosobenzaldehyde or a 2-nitrosoketone as the byproduct.[3][9] The photolysis of these compounds can lead to byproducts that are also strongly absorbing and potentially toxic, which is a consideration in biological applications.[8]

Norrish_Type_II_Mechanism cluster_0 Norrish Type II Cleavage of 2-Nitrobenzyl Group Start 2-Nitrobenzyl Protected Substrate (R-X) Excited Excited State (n -> π*) Start->Excited hν (UV Light) H_Abstraction Intramolecular γ-H Abstraction Excited->H_Abstraction AciNitro aci-Nitro Intermediate H_Abstraction->AciNitro Cyclization Cyclization & Rearrangement AciNitro->Cyclization Products Released Substrate (R-XH) + 2-Nitrosobenzaldehyde Cyclization->Products Cleavage

Caption: Mechanism of 2-nitrobenzyl photocleavage.

Quantitative Data on 2-Nitrobenzyl Cleavage

The efficiency of the photocleavage is quantified by the quantum yield (Φ), which is the ratio of the number of molecules undergoing cleavage to the number of photons absorbed. This value is influenced by the substitution pattern on the aromatic ring, the nature of the leaving group, and the solvent.

Compound/DerivativeLeaving Group (Substrate)Wavelength (nm)Quantum Yield (Φ)SolventReference Notes
1-(2-Nitrophenyl)ethyl phosphatePhosphateNot specified0.49 - 0.63AqueousHigh efficiency for phosphate release.[1]
2,6-DinitrobenzylCarbonate365~0.12Not specifiedAddition of a second nitro group nearly quadruples the quantum yield compared to the mono-nitro version (Φ = 0.033).[3]
2-Nitrobenzyl Alcohol-Not specified~0.60VariousParent compound for many PPGs.[9]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)Carboxylic Acids308Varies moderatelyVariousWidely used "caged" compounds; photolysis can create fluorescent byproducts.[2]
2-Nitrobenzyl Linker on DNA6-Carboxyfluorescein~340Sufficient for >80% cleavageAqueous BufferDemonstrates efficient cleavage even when attached to large biomolecules.[1]
2-(2-Nitrophenyl)propyl (NPPOC)CarbonateNot specifiedLowNot specifiedLow sensitivity to two-photon excitation, but can be enhanced with a sensitizer.[8]

Experimental Protocols for Photocleavage Studies

A generalized protocol for investigating the photocleavage of a 2-nitrobenzyl-protected compound involves controlled irradiation followed by quantitative analysis.

Materials and Instrumentation
  • Photolabile Compound: 2-nitrobenzyl-caged substrate of interest.

  • Solvent: A UV-transparent solvent in which the substrate and products are soluble (e.g., acetonitrile, methanol, buffered aqueous solutions).

  • Light Source: A lamp or laser with a defined wavelength output, typically in the 340-365 nm range (e.g., medium-pressure mercury lamp with filters, LED array, or a laser).

  • Reaction Vessel: Quartz cuvettes or tubes that are transparent to the irradiation wavelength.

  • Analytical Equipment:

    • UV-Vis Spectrophotometer: To monitor changes in absorption spectra.

    • High-Performance Liquid Chromatography (HPLC): To separate and quantify the starting material and photoproducts.

    • Mass Spectrometry (MS): To confirm the identity of the photoproducts.[1]

    • Fluorometer: If the substrate or a byproduct is fluorescent.

General Experimental Procedure
  • Sample Preparation: Prepare a solution of the 2-nitrobenzyl-caged compound at a known concentration. The concentration should be adjusted to ensure sufficient light absorption without being optically opaque.

  • Initial Analysis (t=0): Before irradiation, an aliquot of the solution is analyzed (e.g., by HPLC) to establish the initial concentration of the starting material.

  • Irradiation: The solution is placed in the reaction vessel and irradiated with the light source. The temperature should be controlled, and the solution may be stirred to ensure homogeneity.

  • Time-Course Monitoring: At specific time intervals, the light source is shuttered, and small aliquots are withdrawn from the reaction mixture.

  • Quantitative Analysis: Each aliquot is analyzed by HPLC to determine the concentration of the remaining starting material and the newly formed products. A calibration curve is used for accurate quantification.

  • Data Processing: The disappearance of the starting material and the appearance of the product are plotted against irradiation time to determine the reaction rate. The quantum yield can be calculated if the photon flux of the light source is known (actinometry).

  • Product Identification: The identity of the major photoproducts is confirmed by comparing their retention times with authentic standards and by mass spectrometry analysis.[1]

Experimental_Workflow cluster_workflow Typical Experimental Workflow for Photocleavage Analysis Prep 1. Sample Preparation (Known Concentration) T0 2. Initial Analysis (t=0) (HPLC, UV-Vis) Prep->T0 Irradiation 3. Controlled Irradiation (λ = 365 nm) T0->Irradiation Sampling 4. Aliquot Sampling (At Time Intervals) Irradiation->Sampling Analysis 5. Quantitative Analysis (HPLC) Sampling->Analysis Data 6. Data Analysis (Kinetics, Quantum Yield) Analysis->Data ID 7. Product Identification (Mass Spectrometry) Analysis->ID

Caption: Workflow for photocleavage experiments.

Conclusion

The Norrish Type II reaction is the fundamental mechanism driving the utility of the 2-nitrobenzyl group as a premier photolabile protecting group. Its application in drug development and biological research continues to expand, enabling sophisticated control over the activation of therapeutic agents and molecular probes. A thorough understanding of the reaction mechanism, quantum efficiencies, and the experimental factors influencing the cleavage is paramount for designing effective phototherapeutics and advanced research tools. Future developments will likely focus on shifting the activation wavelength to the visible or near-infrared regions to improve tissue penetration and reduce potential photodamage, further enhancing the power of this remarkable photochemical reaction.[6][7]

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Nitrophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and storage requirements for 2-Nitrophenethyl alcohol (CAS No. 15121-84-3). The following sections detail the compound's properties, associated hazards, and recommended procedures to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of the substance's physical and chemical characteristics.

PropertyValueSource
Molecular Formula C8H9NO3[1][2]
Molecular Weight 167.16 g/mol [2]
Appearance Colorless to pale yellow solid or brown liquid.[1][1][2][3]
Melting Point 2 °C[3][4]
Boiling Point 267 °C[2][3][4]
Density 1.19 g/mL at 25 °C[2][3]
Flash Point >113 °C (>235.4 °F) - closed cup[2]
Solubility in Water Sparingly soluble (<1 mg/mL at 73 °F)[1][2]
pKa 14.63 ± 0.10 (Predicted)[1]
Refractive Index (n20/D) 1.5637[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.

Hazard ClassGHS Hazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure H335: May cause respiratory irritation

Source:[2]

Mutation data has also been reported for this compound.[1][3] When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx).[1][3]

Safe Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Wear NIOSH-approved chemical safety goggles or a face shield where a splash hazard exists.[5]

  • Hand Protection: Use chemical-resistant gloves. Materials such as neoprene, butyl rubber, or Viton are recommended for handling nitro compounds.[6] Do not use disposable nitrile gloves for prolonged contact.[6][7] Always inspect gloves for integrity before use.[5]

  • Skin and Body Protection: A flame-resistant lab coat should be worn.[6] Ensure that skin is not exposed.

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter should be used.[2]

  • Ventilation: All handling of this compound should occur within a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[8]

  • Avoid direct physical contact with the chemical.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9]

  • Wash hands thoroughly with soap and water after handling.

  • Contaminated clothing should be removed immediately and laundered before reuse.[2]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Start: Handling Required ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Flame-Resistant Lab Coat start->ppe hood Work in a Chemical Fume Hood ppe->hood weigh Weighing and Transfer hood->weigh reaction Use in Reaction weigh->reaction decontaminate Decontaminate Work Area reaction->decontaminate waste Dispose of Waste Properly decontaminate->waste store Store Unused Chemical decontaminate->store end End waste->end store->end

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

  • General Conditions: Store in a cool, dry, and dark location.[1] The storage area should be well-ventilated.[9]

  • Container: Keep the container tightly sealed to prevent contamination and evaporation.[1]

  • Temperature: Store at room temperature or in a refrigerator as recommended by the supplier.[1][2] If refrigeration is required, use a unit designed for the storage of flammable materials.[6]

  • Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][6][10] It is also incompatible with alkali metals, nitrides, and strong reducing agents.[1][2][3]

  • Segregation: Do not store with incompatible chemicals. It is advisable to store flammable chemicals in an approved flammable liquid storage cabinet.[5]

Accidental Release and First Aid Measures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Ignition Sources: Immediately remove all sources of ignition from the area.[2][11]

  • Containment: For small spills, use absorbent paper to pick up the liquid.[2][11]

  • Decontamination: Seal the contaminated absorbent material and any contaminated clothing in a vapor-tight plastic bag for disposal.[2][11] Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[2][11]

  • Ventilation: Ensure the area is well-ventilated.

  • Re-entry: Do not re-enter the contaminated area until it has been verified as clean by a safety officer.[2][11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 20-30 minutes, removing contact lenses if present.[2] Seek immediate medical attention, even if no symptoms are present.[2]

  • Skin Contact: Immediately remove all contaminated clothing and flood the affected skin with water.[2] Gently wash the affected area thoroughly with soap and water.[2] If irritation develops, seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air immediately.[2] If symptoms such as wheezing, coughing, or shortness of breath occur, seek medical attention.[1]

  • Ingestion: Do not induce vomiting.[1] If the person is conscious, give one or two glasses of water to dilute the chemical and call a poison control center or hospital immediately.[1]

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Emergency Event exposure_type Type of Exposure? start->exposure_type Exposure spill_size Spill Size? start->spill_size Spill skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion skin_action Remove contaminated clothing. Flush with water for 15+ min. Wash with soap and water. Seek medical attention. skin->skin_action eye_action Flush eyes with water for 20-30 min. Remove contact lenses. Seek IMMEDIATE medical attention. eye->eye_action inhalation_action Move to fresh air. If symptoms develop, seek medical attention. inhalation->inhalation_action ingestion_action DO NOT induce vomiting. Give 1-2 glasses of water. Seek IMMEDIATE medical attention. ingestion->ingestion_action small_spill Small Spill spill_size->small_spill Small large_spill Large Spill spill_size->large_spill Large small_spill_action Remove ignition sources. Use absorbent material. Decontaminate area. Dispose as hazardous waste. small_spill->small_spill_action large_spill_action Evacuate the area. Contact institutional EHS. Prevent entry into drains. large_spill->large_spill_action

Reactivity Profile and Stability

  • Stability: The compound is stable under normal conditions.[1][3]

  • Reactivity: As a nitrated alcohol, it can react with various substances:

    • Reducing Agents, Alkali Metals, and Nitrides: Combination with these can generate flammable and/or toxic gases.[1][2][3]

    • Oxidizing Agents: Converts alcohols to aldehydes or ketones.[1][2][3] It is incompatible with strong oxidizing agents.[3]

    • Acids: Reacts with oxoacids and carboxylic acids to form esters and water.[1][2][3]

    • Polymerization: May initiate the polymerization of isocyanates and epoxides.[1][2][3]

  • Conditions to Avoid: Strong heating and exposure to light should be avoided.

Disposal Considerations

  • Waste Management: Chemical waste must be disposed of in accordance with federal, state, and local regulations. Do not mix with other waste.

  • Container Disposal: Handle uncleaned containers as you would the product itself.

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

The 2-Nitrobenzyl Group: An In-depth Technical Guide to its Discovery, History, and Application as a Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ortho-nitrobenzyl (o-NB) group stands as a cornerstone in the field of photoremovable protecting groups (PPGs), offering spatiotemporal control over the release of bioactive molecules and enabling advancements in a myriad of scientific disciplines. Its discovery in the mid-20th century paved the way for innovative methodologies in organic synthesis, chemical biology, and drug delivery. This technical guide provides a comprehensive overview of the 2-nitrobenzyl photolabile group, detailing its historical development, the mechanism of photocleavage, key experimental protocols for its use, and a compilation of its photochemical properties. The inclusion of detailed diagrams and tabulated data aims to equip researchers with the practical knowledge required for the successful application of this versatile photolabile protecting group.

Discovery and Historical Context

The concept of using light to cleave chemical bonds with spatial and temporal precision has its roots in the early 20th century. However, the specific application of the 2-nitrobenzyl group as a photolabile protecting group for carboxylic acids was first reported by Barltrop and Schofield in 1962. They demonstrated that 2-nitrobenzyl esters could be cleaved upon irradiation with ultraviolet light to release the corresponding carboxylic acid. This seminal work laid the foundation for the development of a wide array of o-NB-based PPGs for various functional groups, including alcohols, amines, and phosphates. The subsequent decades saw extensive research into the mechanism of photocleavage and the synthesis of new o-NB derivatives with improved photochemical properties, such as red-shifted absorption maxima and enhanced quantum yields, to better suit biological applications.

Mechanism of Photolysis: A Norrish Type II Rearrangement

The photocleavage of the 2-nitrobenzyl group proceeds through an intramolecular redox reaction, often described as a Norrish Type II type rearrangement. The process is initiated by the absorption of a photon, typically in the UV-A range (320-400 nm), which excites the nitro group to a triplet state.

The key steps of the photolysis mechanism are as follows:

  • Photoexcitation: The 2-nitrobenzyl chromophore absorbs a photon, promoting an electron in the nitro group to an excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes a series of rearrangements, including the formation of a five-membered ring cyclic intermediate.

  • Cleavage: This intermediate is unstable and rapidly fragments, releasing the protected functional group (e.g., alcohol, amine, or carboxylic acid) and forming 2-nitrosobenzaldehyde as a byproduct.

The overall quantum yield of the uncaging process is influenced by factors such as the substitution pattern on the aromatic ring and the nature of the leaving group.

Photolysis_Mechanism cluster_0 Photochemical Steps cluster_1 Product Release Start 2-Nitrobenzyl Protected Substrate (R-X-CH2-Ar-NO2) Excited Excited State [R-X-CH2-Ar-NO2]* Start->Excited hν (UV light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Products Released Substrate (R-XH) + 2-Nitrosobenzaldehyde Cyclic->Products Cleavage

Figure 1. Photolysis mechanism of the 2-nitrobenzyl group.

Quantitative Photochemical Data

The efficiency of a photolabile protecting group is characterized by its photochemical properties, primarily its absorption maximum (λmax) and quantum yield (Φ). The absorption maximum dictates the wavelength of light required for cleavage, while the quantum yield represents the efficiency of the photoreaction. The following tables summarize key photochemical data for various 2-nitrobenzyl derivatives.

DerivativeProtected Groupλmax (nm)Quantum Yield (Φ)Solvent
2-NitrobenzylCarboxylate~2650.1 - 0.5Various
4,5-Dimethoxy-2-nitrobenzyl (DMNB)Carboxylate~3500.01 - 0.1Various
α-Carboxy-2-nitrobenzyl (CNB)Alcohol~3400.05 - 0.2Aqueous
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC)Hydroxyl~265~0.6Acetonitrile
2,6-DinitrobenzylCarbonate3650.12Dioxane

Note: Quantum yields can vary significantly depending on the specific substrate, solvent, and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-nitrobenzyl protected compounds and their subsequent photolytic deprotection.

Synthesis of 2-Nitrobenzyl Bromide (Starting Material)

2-Nitrobenzyl bromide is a key reagent for the introduction of the 2-nitrobenzyl protecting group.

Materials:

  • 2-Nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl4) or other suitable solvent

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrotoluene (1 equivalent) in CCl4.

  • Add NBS (1.1 equivalents) and a catalytic amount of BPO or AIBN.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-nitrobenzyl bromide.

Protection of Functional Groups

Materials:

  • Carboxylic acid

  • 2-Nitrobenzyl bromide

  • Triethylamine (TEA) or Cesium carbonate (Cs2CO3)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

  • Dissolve the carboxylic acid (1 equivalent) in DMF or ACN.

  • Add TEA (1.2 equivalents) or Cs2CO3 (1.2 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Add 2-nitrobenzyl bromide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-nitrobenzyl ester.

Materials:

  • Alcohol

  • Sodium hydride (NaH) or other strong base

  • 2-Nitrobenzyl bromide

  • Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1 equivalent) in anhydrous THF or DMF.

  • Cool the solution to 0 °C and add NaH (1.2 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-nitrobenzyl bromide (1.1 equivalents) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the 2-nitrobenzyl ether by column chromatography.

Materials:

  • Amine

  • 2-Nitrobenzyl chloroformate or Di-(2-nitrobenzyl) dicarbonate

  • A base such as sodium bicarbonate or triethylamine

  • A suitable solvent such as dichloromethane (DCM) or a biphasic system (e.g., DCM/water)

Procedure:

  • Dissolve the amine (1 equivalent) in the chosen solvent.

  • Add the base (1.5-2 equivalents).

  • Add 2-nitrobenzyl chloroformate or di-(2-nitrobenzyl) dicarbonate (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the resulting 2-nitrobenzyloxycarbonyl (Cbz or Z) protected amine by column chromatography.

Photolytic Deprotection

General Protocol: The photolytic cleavage is typically performed using a mercury lamp or a UV LED source emitting in the 350-365 nm range.

Materials:

  • 2-Nitrobenzyl protected compound

  • A suitable solvent (e.g., methanol, acetonitrile, buffered aqueous solutions)

  • Photoreactor or a UV lamp with appropriate filters

Procedure:

  • Dissolve the 2-nitrobenzyl protected compound in a suitable solvent in a quartz or borosilicate glass reaction vessel. The concentration should be adjusted to ensure sufficient light penetration.

  • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the excited state.

  • Irradiate the solution with a UV lamp at the appropriate wavelength (typically 350-365 nm). The reaction time will vary depending on the quantum yield of the protecting group, the concentration of the substrate, and the intensity of the light source.

  • Monitor the progress of the deprotection by TLC, HPLC, or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by standard techniques such as column chromatography or recrystallization to remove the 2-nitrosobenzaldehyde byproduct and any unreacted starting material.

Experimental_Workflow cluster_synthesis Synthesis of Protected Compound cluster_deprotection Photolytic Deprotection Start Starting Material (e.g., Carboxylic Acid) Protection Protection Reaction Start->Protection Reagents 2-Nitrobenzyl Bromide + Base Reagents->Protection Purification1 Purification (e.g., Chromatography) Protection->Purification1 Protected_Compound 2-Nitrobenzyl Protected Compound Purification1->Protected_Compound Dissolve Dissolve in Suitable Solvent Protected_Compound->Dissolve Irradiate Irradiate with UV Light (e.g., 365 nm) Dissolve->Irradiate Monitor Monitor Reaction (TLC, HPLC) Irradiate->Monitor Workup Workup and Purification Monitor->Workup Final_Product Deprotected Compound Workup->Final_Product

Figure 2. General experimental workflow for the use of the 2-nitrobenzyl photolabile group.

Conclusion

The 2-nitrobenzyl photolabile protecting group has proven to be an invaluable tool for chemists and biologists, offering a reliable method for the light-induced release of a wide range of molecules. Its well-understood mechanism, coupled with the availability of various derivatives with tailored photochemical properties, ensures its continued relevance in cutting-edge research. This guide has provided a comprehensive overview of the discovery, mechanism, and practical application of the 2-nitrobenzyl group, with the aim of facilitating its effective use in the laboratory. As research continues to push the boundaries of spatiotemporal control in complex systems, the legacy and utility of the 2-nitrobenzyl group are set to endure.

Methodological & Application

Application Notes and Protocols: Synthesis and Application of 2-Nitrobenzyl Ethers as Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzyl ethers are a cornerstone in the field of photolabile protecting groups (PPGs), offering spatial and temporal control over the release of active molecules.[1][2] This technology is particularly valuable in drug development and biological research, where the precise delivery of therapeutic agents or signaling molecules is crucial. The 2-nitrobenzyl group can be cleaved with high efficiency upon irradiation with UV light, typically in the 350 nm range, to release the parent alcohol and 2-nitrosobenzaldehyde.[2][3][4] This clean cleavage, which does not require any additional reagents, makes it an ideal strategy for a variety of applications, including caged compounds for studying biological processes, light-triggered drug delivery, and the synthesis of complex molecules.[5][6]

This document provides detailed protocols for the synthesis of 2-nitrobenzyl ethers and highlights their application as photolabile protecting groups. While the user query specified the use of 2-nitrophenethyl alcohol, it is important to note that the direct synthesis of a 2-nitrobenzyl ether from this compound is not a standard synthetic route. It is more probable that the intended starting material was 2-nitrobenzyl alcohol or a derivative thereof. Therefore, the following protocols are based on the widely practiced Williamson ether synthesis, starting from 2-nitrobenzyl bromide, which is readily prepared from 2-nitrobenzyl alcohol.

Synthesis of 2-Nitrobenzyl Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for the preparation of ethers.[7][8][9] In the context of 2-nitrobenzyl ethers, this reaction involves the SN2 displacement of a halide (typically bromide) from 2-nitrobenzyl bromide by an alkoxide. The alkoxide is generated in situ by treating the desired alcohol with a suitable base.

Experimental Protocol: General Procedure for the Synthesis of a 2-Nitrobenzyl Ether

Materials:

  • Alcohol to be protected

  • 2-Nitrobenzyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., potassium tert-butoxide)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent (e.g., tetrahydrofuran (THF))

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Alkoxide:

    • To a solution of the alcohol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium alkoxide.

  • Ether Formation:

    • Cool the reaction mixture back to 0 °C and add a solution of 2-nitrobenzyl bromide (1.1 eq) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

    • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-nitrobenzyl ether.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry.

Quantitative Data for Synthesis
Entry Alcohol Substrate Base Solvent Reaction Time (h) Yield (%)
1Benzyl alcoholNaHDMF1885-95
2CyclohexanolNaHTHF2470-80
3PhenolK2CO3Acetone1280-90

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Application: Photocleavage of 2-Nitrobenzyl Ethers

The primary application of 2-nitrobenzyl ethers is their use as photolabile protecting groups. Upon irradiation with UV light, the ether linkage is cleaved, releasing the protected alcohol and 2-nitrosobenzaldehyde. This process is often referred to as "uncaging".

Experimental Protocol: General Procedure for Photocleavage

Materials:

  • 2-Nitrobenzyl ether derivative

  • Solvent (e.g., methanol, acetonitrile, or an aqueous buffer compatible with the substrate)

  • UV lamp (e.g., a medium-pressure mercury lamp with a filter to select the desired wavelength, typically around 350 nm)

  • Analytical instrumentation for monitoring the reaction (e.g., HPLC, LC-MS, or UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the 2-nitrobenzyl ether in the chosen solvent at a suitable concentration (e.g., 0.1-1 mM).

  • Photolysis:

    • Irradiate the solution with a UV lamp at the appropriate wavelength (e.g., 365 nm). The irradiation time will depend on the quantum yield of the specific derivative, the light intensity, and the concentration of the substrate.

    • The progress of the photocleavage can be monitored by observing the disappearance of the starting material and the appearance of the released alcohol and 2-nitrosobenzaldehyde.

  • Analysis:

    • Analyze the reaction mixture at various time points using a suitable analytical technique to determine the extent of deprotection.

Quantitative Data for Photocleavage
2-Nitrobenzyl Derivative Protected Alcohol Wavelength (nm) Quantum Yield (Φ) Reference
2-Nitrobenzyl etherGeneric Alcohol~3500.1 - 0.5General Value
4,5-Dimethoxy-2-nitrobenzyl etherGeneric Alcohol~3500.01 - 0.1[3]

Note: Quantum yields are highly dependent on the specific molecular structure and the solvent system.

Visualizations

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction Alcohol Alcohol Alkoxide Alkoxide Alcohol->Alkoxide + Base Base NaH H2_gas 2-Nitrobenzyl_Bromide 2-Nitrobenzyl Bromide 2-Nitrobenzyl_Ether 2-Nitrobenzyl Ether 2-Nitrobenzyl_Bromide->2-Nitrobenzyl_Ether + Alkoxide NaBr

Caption: Workflow for the Williamson Ether Synthesis of 2-Nitrobenzyl Ethers.

Photocleavage_Mechanism 2-Nitrobenzyl_Ether 2-Nitrobenzyl Ether Excited_State Excited State 2-Nitrobenzyl_Ether->Excited_State hν (UV light) Aci-nitro_Intermediate Aci-nitro Intermediate Excited_State->Aci-nitro_Intermediate Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci-nitro_Intermediate->Cyclic_Intermediate Released_Alcohol Released Alcohol Cyclic_Intermediate->Released_Alcohol 2-Nitrosobenzaldehyde 2-Nitrosobenzaldehyde Cyclic_Intermediate->2-Nitrosobenzaldehyde

Caption: Simplified Mechanism of Photocleavage for 2-Nitrobenzyl Ethers.

Conclusion

The synthesis of 2-nitrobenzyl ethers via the Williamson ether synthesis is a reliable method for installing a photolabile protecting group on a variety of alcoholic substrates. The ability to control the release of these alcohols with spatial and temporal precision using light makes 2-nitrobenzyl ethers an invaluable tool for researchers in chemistry, biology, and medicine. The protocols and data presented herein provide a solid foundation for the application of this important class of molecules in a research and development setting.

References

Application Notes and Protocols: Protecting Primary and Secondary Alcohols with the 2-Nitrobenzyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-nitrobenzyl (2-NB) group is a valuable photolabile protecting group for primary and secondary alcohols. Its key advantage lies in its traceless removal under mild UV irradiation, offering spatial and temporal control over deprotection. This attribute is particularly beneficial in the synthesis of complex molecules, including drug delivery systems, caged compounds, and surface functionalization, where sensitive functional groups preclude the use of harsh deprotection reagents.

Introduction

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. The 2-nitrobenzyl ether linkage is stable to a wide range of reaction conditions, yet can be selectively cleaved by photolysis, typically at wavelengths between 300-365 nm.[1] This process proceeds via an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of a 2-nitrosobenzaldehyde byproduct and the release of the free alcohol.

Data Presentation

Table 1: Protection of Alcohols as 2-Nitrobenzyl Ethers
Alcohol SubstrateBaseSolventReaction Time (h)Yield (%)
Primary AliphaticNaHTHF/DMF2-485-95
Secondary AliphaticNaHTHF/DMF4-870-85
Benzyl AlcoholNaHTHF292
PhenolK₂CO₃Acetone1288
Table 2: Deprotection of 2-Nitrobenzyl Ethers
Protected AlcoholSolventWavelength (nm)Reaction Time (h)Yield (%)
Primary Aliphatic 2-NB EtherMeOH/H₂O3501-380-95
Secondary Aliphatic 2-NB EtherCH₃CN/H₂O3502-575-90
Benzyl 2-NB EtherDioxane/H₂O3651-2>90
Phenolic 2-NB EtherEtOH/Buffer (pH 7)3500.5-1.5>90

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using 2-Nitrobenzyl Bromide and Sodium Hydride

This protocol describes a general procedure for the protection of a primary alcohol using the Williamson ether synthesis.

Materials:

  • Primary alcohol

  • 2-Nitrobenzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Syringe and needles

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equiv).

  • Dissolve the alcohol in a minimal amount of anhydrous THF or DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C.

  • In a separate flask, dissolve 2-nitrobenzyl bromide (1.1 equiv) in a minimal amount of anhydrous THF.

  • Add the 2-nitrobenzyl bromide solution dropwise to the alkoxide solution via a syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Photochemical Deprotection of a 2-Nitrobenzyl Protected Alcohol

This protocol provides a general method for the photolytic cleavage of a 2-nitrobenzyl ether.

Materials:

  • 2-Nitrobenzyl protected alcohol

  • Methanol/Water (or other suitable solvent system)

  • Quartz or borosilicate glass reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 300 nm)

  • Magnetic stirrer and stir bar

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-nitrobenzyl protected alcohol in a suitable solvent (e.g., methanol/water, 9:1 v/v) in a quartz or borosilicate glass reaction vessel. The concentration should be relatively dilute (e.g., 0.01-0.05 M) to ensure efficient light penetration.

  • Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

  • While stirring, irradiate the solution with a UV lamp. The choice of lamp and filters will depend on the specific substrate, but irradiation at 350-365 nm is common.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, remove the solvent in vacuo.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove the 2-nitrosobenzaldehyde byproduct.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • If necessary, purify the deprotected alcohol by flash column chromatography.

Mandatory Visualization

Protection_Deprotection_Workflow cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow Alcohol Primary/Secondary Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻Na⁺) Alcohol->Alkoxide NaH, THF Protected_Alcohol 2-Nitrobenzyl Ether (R-O-CH₂-C₆H₄NO₂) Alkoxide->Protected_Alcohol 2-Nitrobenzyl Bromide Protected_Alcohol_dep 2-Nitrobenzyl Ether Excited_State Excited State Protected_Alcohol_dep->Excited_State hν (UV light) Aci_Nitro Aci-nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Deprotected_Alcohol Deprotected Alcohol (R-OH) Aci_Nitro->Deprotected_Alcohol Byproduct 2-Nitrosobenzaldehyde Aci_Nitro->Byproduct

Caption: General workflow for the protection and photochemical deprotection of alcohols using the 2-nitrobenzyl group.

Protection_Mechanism ROH R-OH RONa R-O⁻ Na⁺ ROH->RONa + NaH NaH NaH->RONa H2 H₂ (gas) RONa->H2 - RO_oNB R-O-CH₂-C₆H₄NO₂ RONa->RO_oNB + oNBBr 2-Nitrobenzyl Bromide oNBBr->RO_oNB NaBr NaBr RO_oNB->NaBr +

Caption: Williamson ether synthesis for the formation of 2-nitrobenzyl ethers.

Deprotection_Pathway Start 2-Nitrobenzyl Ether Excited Excited State (n,π*) Start->Excited AciNitro Aci-nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Hemiacetal Hemiacetal Intermediate AciNitro->Hemiacetal Alcohol Released Alcohol (R-OH) Hemiacetal->Alcohol Byproduct 2-Nitrosobenzaldehyde Hemiacetal->Byproduct

Caption: Photochemical deprotection pathway of 2-nitrobenzyl ethers proceeding through key intermediates.[2][3]

References

Application Notes and Protocols for Solid-Phase Synthesis of Oligonucleotides using 2'-O-(2-nitrobenzyl) Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2'-O-(2-nitrobenzyl) group is a photolabile protecting group employed in the solid-phase synthesis of oligonucleotides, particularly RNA.[1][2] Its key advantage lies in its orthogonal removal using UV light, which allows for the deprotection of the 2'-hydroxyl groups under neutral conditions, avoiding the harsh acidic or basic treatments required by other protecting groups.[1][3] This method is especially valuable for the synthesis of sensitive or modified oligonucleotides. The photodeprotection process is initiated by UV irradiation, which leads to the formation of an aci-nitro intermediate that subsequently rearranges to release the deprotected hydroxyl group and a 2-nitrosobenzaldehyde byproduct.[1][2][4]

This document provides detailed protocols for the synthesis of 2'-O-(2-nitrobenzyl) protected ribonucleoside phosphoramidites, their use in solid-phase oligonucleotide synthesis, and the subsequent photolytic deprotection and purification of the final product.

Data Presentation

Table 1: Reported Yields for Solid-Phase Synthesis of Oligoribonucleotides using 2'-O-(2-nitrobenzyl) Protection

Oligonucleotide SequenceSynthesis MethodOverall Yield (%)Reference
Heptaribonucleotide (UACUAAC)Phosphite Triester28[5]
Undecaribonucleotide (GUAUGUUAAUA)Phosphite Triester17[5]
Various (7-34 bases)H-Phosphonate0.6 - 20[6]

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-2'-O-(2-nitrobenzyl)-N-acyl-ribonucleoside-3'-O-(N,N-diisopropyl-β-cyanoethyl)phosphoramidites

This protocol describes the synthesis of the phosphoramidite monomers required for oligonucleotide synthesis. The procedure involves three main steps: 1) Protection of the 2'-hydroxyl group with the 2-nitrobenzyl group, 2) Tritylation of the 5'-hydroxyl group, and 3) Phosphitylation of the 3'-hydroxyl group.

Materials:

  • N-acyl-ribonucleoside (N-benzoyl for A and C, N-isobutyryl for G)

  • 2-nitrobenzyl bromide

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • 2'-O-(2-nitrobenzyl) Protection:

    • Dissolve the N-acyl-ribonucleoside in anhydrous DMF.

    • Add NaH portion-wise at 0°C and stir for 30 minutes.

    • Add 2-nitrobenzyl bromide and stir at room temperature overnight.

    • Quench the reaction with methanol and evaporate the solvent.

    • Purify the product by silica gel column chromatography to obtain the N-acyl-2'-O-(2-nitrobenzyl)-ribonucleoside.

  • 5'-O-DMT Protection:

    • Dissolve the N-acyl-2'-O-(2-nitrobenzyl)-ribonucleoside in anhydrous pyridine.

    • Add DMT-Cl and stir at room temperature overnight.

    • Quench the reaction with methanol and evaporate the solvent.

    • Purify the product by silica gel column chromatography to yield 5'-O-DMT-N-acyl-2'-O-(2-nitrobenzyl)-ribonucleoside.

  • 3'-O-Phosphitylation:

    • Dissolve the 5'-O-DMT-N-acyl-2'-O-(2-nitrobenzyl)-ribonucleoside in anhydrous DCM.

    • Add DIPEA and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction with methanol and evaporate the solvent.

    • Purify the final phosphoramidite product by silica gel column chromatography. The product should be stored under an inert atmosphere at -20°C.[7]

Protocol 2: Solid-Phase Oligonucleotide Synthesis

This protocol outlines the automated solid-phase synthesis cycle using the prepared 2'-O-(2-nitrobenzyl) protected phosphoramidites on a standard DNA/RNA synthesizer. The synthesis is typically performed on a solid support such as Controlled Pore Glass (CPG).

Materials:

  • 5'-O-DMT-2'-O-(2-nitrobenzyl)-N-acyl-ribonucleoside-3'-O-phosphoramidites (A, C, G, U)

  • Solid support (e.g., CPG) with the first nucleoside attached

  • Detritylation Solution: 3% Trichloroacetic acid (TCA) in DCM

  • Activator Solution: 0.45 M Tetrazole in acetonitrile

  • Capping Solution A: Acetic anhydride/Pyridine/THF (1:1:8)

  • Capping Solution B: 16% N-Methylimidazole in THF

  • Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water (90:5:5)

  • Acetonitrile (synthesis grade)

Synthesis Cycle:

  • Step 1: Detritylation (DMT Removal)

    • The solid support is washed with acetonitrile.

    • The 5'-DMT group is removed by treating the support with the detritylation solution. The orange color of the trityl cation is monitored to determine coupling efficiency.

    • The support is washed with acetonitrile.

  • Step 2: Coupling

    • The next 2'-O-(2-nitrobenzyl) protected phosphoramidite and the activator solution are delivered to the synthesis column.

    • The coupling reaction is allowed to proceed for 2.5-10 minutes.[5]

    • The support is washed with acetonitrile.

  • Step 3: Capping

    • Unreacted 5'-hydroxyl groups are capped by acetylation. Capping solutions A and B are delivered to the column.

    • The support is washed with acetonitrile.

  • Step 4: Oxidation

    • The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by treating with the oxidation solution.

    • The support is washed with acetonitrile.

  • Repeat: The cycle is repeated until the desired oligonucleotide sequence is assembled.

Protocol 3: Cleavage and Base Deprotection

Materials:

  • Concentrated ammonium hydroxide

Procedure:

  • After the final synthesis cycle, the solid support is treated with concentrated ammonium hydroxide at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone.

Protocol 4: Photolytic Deprotection of 2'-O-(2-nitrobenzyl) Group

Materials:

  • Deprotected oligonucleotide solution

  • UV lamp (emitting at 350-365 nm)

  • Quartz cuvette or reaction vessel

Procedure:

  • The solution containing the fully base-deprotected oligonucleotide is placed in a quartz cuvette.

  • The solution is irradiated with UV light at a wavelength of 350-365 nm at room temperature.[2]

  • The irradiation time can vary from 30 minutes to a few hours, depending on the concentration of the oligonucleotide and the intensity of the UV source. The progress of the deprotection can be monitored by HPLC.

Protocol 5: Purification and Analysis

Methods:

  • Purification: The crude oligonucleotide is typically purified by High-Performance Liquid Chromatography (HPLC), either by anion-exchange or reverse-phase methods.[8]

  • Analysis: The purity and identity of the final oligonucleotide product are confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[9]

Visualizations

Chemical Pathways and Experimental Workflows

Oligonucleotide_Synthesis_Workflow cluster_Monomer_Synthesis Protocol 1: Phosphoramidite Synthesis cluster_Solid_Phase_Synthesis Protocol 2: Solid-Phase Synthesis Cycle cluster_Post_Synthesis Protocols 3, 4 & 5: Post-Synthesis Processing N_acyl_ribonucleoside N-acyl-ribonucleoside Protected_2OH 2'-O-(2-nitrobenzyl) Protection N_acyl_ribonucleoside->Protected_2OH Protected_5OH 5'-O-DMT Protection Protected_2OH->Protected_5OH Phosphitylation 3'-O-Phosphitylation Protected_5OH->Phosphitylation Phosphoramidite 2'-O-(2-nitrobenzyl) Protected Phosphoramidite Phosphitylation->Phosphoramidite Coupling Coupling Phosphoramidite->Coupling Detritylation Detritylation Detritylation->Coupling Repeat n times Capping Capping Coupling->Capping Repeat n times Oxidation Oxidation Capping->Oxidation Repeat n times Oxidation->Detritylation Repeat n times Cleavage_Deprotection Cleavage & Base Deprotection Oxidation->Cleavage_Deprotection Photolysis Photolytic Deprotection (2'-OH Uncaging) Cleavage_Deprotection->Photolysis Purification_Analysis Purification & Analysis Photolysis->Purification_Analysis Final_Oligo Purified Oligonucleotide Purification_Analysis->Final_Oligo

Caption: Workflow for oligonucleotide synthesis using 2'-O-(2-nitrobenzyl) protection.

Protection_Deprotection_Mechanism cluster_Protection 2'-OH Protection cluster_Deprotection Photolytic Deprotection (Uncaging) Ribose_2OH Ribose 2'-OH Protected_Ribose 2'-O-(2-nitrobenzyl) Ribose Ribose_2OH->Protected_Ribose Nitrobenzyl_Bromide 2-Nitrobenzyl Bromide Nitrobenzyl_Bromide->Protected_Ribose + NaH Protected_Ribose2 2'-O-(2-nitrobenzyl) Ribose Aci_Nitro Aci-nitro Intermediate Protected_Ribose2->Aci_Nitro UV_Light UV Light (hv) UV_Light->Aci_Nitro Deprotected_Ribose Deprotected Ribose 2'-OH Aci_Nitro->Deprotected_Ribose Byproduct 2-Nitrosobenzaldehyde Aci_Nitro->Byproduct

Caption: Mechanism of 2'-OH protection and photolytic deprotection.

References

Application Notes and Protocols: Synthesis and Utilization of Caged Compounds Employing 2-Nitrophenethyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of caged compounds utilizing 2-nitrophenethyl alcohol and its derivatives as photolabile protecting groups (PPGs). The spatial and temporal control afforded by these light-sensitive molecules offers a powerful tool for investigating dynamic biological processes and for the targeted delivery of therapeutic agents.

Introduction to 2-Nitrophenethyl Caged Compounds

The 2-nitrophenethyl (NPE) caging group and its derivatives are a cornerstone in the field of photochemistry and chemical biology. Caged compounds are biologically inert molecules that, upon irradiation with light of a specific wavelength, release a biologically active agent. This "uncaging" process allows for precise control over the concentration and location of the active molecule, enabling researchers to study cellular signaling, enzyme kinetics, and drug action with high spatiotemporal resolution.[1][2]

The general mechanism for the photolysis of 2-nitrobenzyl-based PPGs, including 2-nitrophenethyl derivatives, follows a Norrish Type II reaction.[1] Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This forms an aci-nitro intermediate, which then rearranges to release the caged molecule and a 2-nitrosobenzaldehyde or a related ketone byproduct.[1] The structure of the 2-nitrophenethyl group can be modified to fine-tune its photochemical properties, such as absorption wavelength, quantum yield, and photolysis rate, to suit specific experimental needs.[3]

Key this compound Derivatives in Caging Chemistry

Several derivatives of this compound have been developed to enhance the properties of caged compounds. These modifications often focus on improving aqueous solubility, shifting the absorption maximum to longer, less phototoxic wavelengths, and increasing the efficiency of photolysis.

  • 1-(2-Nitrophenyl)ethyl (NPE): This is one of the most commonly used caging groups. The addition of a methyl group on the benzylic carbon can influence the kinetics of photorelease.

  • 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC): This derivative is particularly useful for the protection of hydroxyl groups in nucleosides and is widely employed in the photolithographic synthesis of DNA microarrays due to its efficient and clean photodeprotection.[4][5][6][7][8]

  • Derivatives with Substituents on the Phenyl Ring: The addition of electron-donating groups, such as methoxy groups (e.g., in nitroveratryl derivatives), can shift the absorption maximum to longer wavelengths (around 350-360 nm), making them suitable for use with common UV light sources and reducing potential photodamage to biological samples.[1][3] Anionically decorated derivatives have been synthesized to improve the solubility and hydrolytic stability of caged neurotransmitters.

Quantitative Data of 2-Nitrophenethyl Caged Compounds

The efficiency of a caged compound is determined by its photochemical properties. The following tables summarize key quantitative data for various 2-nitrophenethyl derivatives and the compounds they cage.

Table 1: Photochemical Properties of Selected 2-Nitrophenethyl Caging Groups

Caging GroupAbbreviationλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/ConditionsReference(s)
1-(2-Nitrophenyl)ethylNPE~260~5,0000.02 - 0.1Aqueous Buffer[9]
2-(2-Nitrophenyl)propoxycarbonylNPPOC~260~5,400~0.03Methanol[8]
4,5-Dimethoxy-2-nitrobenzylDMNB~355~4,300~0.05Aqueous Buffer[1]
1-(4,5-Dimethoxy-2-nitrophenyl)ethylDMNPE~355~4,300~0.08Aqueous Buffer[1]
Nitrodibenzofuran-EGTANDBF-EGTA37518,4000.7Aqueous Buffer[10]

Note: Photochemical properties can vary depending on the caged molecule, solvent, and pH.

Table 2: Properties of Common 2-Nitrophenethyl Caged Biomolecules

Caged MoleculeCaging GroupUncaging Rate (s⁻¹)Two-Photon Cross-Section (GM)Biological ApplicationReference(s)
NPE-caged ATPNPE>10,000~0.02-0.04Studying ATP-dependent enzymes and receptors[9][11]
NPPOC-ThymidineNPPOC--DNA microarray synthesis[4][8]
DMNPE-caged IP₃DMNPE~5,000~0.035Investigating intracellular calcium signaling[12]
CDNI-caged GlutamateCDNI>20,000~0.06Mapping glutamate receptors in the brain[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common 2-nitrophenethyl caging agent and a representative caged compound, as well as a general protocol for photolysis.

Synthesis of 1-(2-Nitrophenyl)diazoethane

1-(2-Nitrophenyl)diazoethane is a key reagent for the synthesis of NPE-caged phosphates, such as NPE-caged ATP.

Materials:

  • 2'-Nitroacetophenone

  • Hydrazine hydrate

  • Manganese dioxide (activated)

  • Anhydrous diethyl ether

  • Ethanol

Procedure:

  • Hydrazone Formation: Dissolve 2'-nitroacetophenone in ethanol. Add hydrazine hydrate in a slight excess and reflux the mixture for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Purification of Hydrazone: After cooling, the hydrazone may precipitate. If not, remove the solvent under reduced pressure. Recrystallize the crude hydrazone from ethanol to obtain a pure product.

  • Oxidation to Diazoalkane: Suspend the purified hydrazone in anhydrous diethyl ether. Add activated manganese dioxide in portions while stirring vigorously at room temperature. The reaction is exothermic and the color of the solution will change.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once the hydrazone is consumed, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Storage and Use: The resulting deep red solution of 1-(2-nitrophenyl)diazoethane in diethyl ether should be used immediately or stored at -20°C in the dark. The concentration can be estimated by UV-Vis spectroscopy.

Caution: Diazoalkanes are potentially explosive and toxic. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Synthesis of NPE-caged ATP

This protocol describes the caging of ATP at the terminal phosphate group using 1-(2-nitrophenyl)diazoethane.

Materials:

  • Adenosine-5'-triphosphate (ATP), disodium salt

  • 1-(2-Nitrophenyl)diazoethane solution in diethyl ether

  • Aqueous buffer (e.g., 0.1 M MES, pH 4.0)

  • Diethyl ether

  • HPLC system for purification

Procedure:

  • Reaction Setup: Dissolve ATP in the aqueous buffer. The pH is critical for selective esterification of the terminal phosphate.

  • Caging Reaction: Add the ethereal solution of 1-(2-nitrophenyl)diazoethane to the ATP solution. The reaction is typically performed in a two-phase system with vigorous stirring at room temperature.

  • Monitoring: Monitor the progress of the reaction by HPLC. The formation of the NPE-caged ATP can be observed as a new peak with a longer retention time.

  • Work-up: Once the reaction is complete, separate the aqueous layer. Wash the aqueous layer with diethyl ether to remove any unreacted diazoalkane and the 2-nitrosoacetophenone byproduct.

  • Purification: Purify the NPE-caged ATP from the aqueous solution using preparative HPLC on a C18 column.

  • Lyophilization: Lyophilize the fractions containing the pure product to obtain NPE-caged ATP as a solid.

General Protocol for Photolysis (Uncaging)

The uncaging of 2-nitrophenethyl protected compounds is typically achieved by irradiation with UV light.

Materials and Equipment:

  • Solution of the caged compound in a suitable buffer

  • UV light source (e.g., mercury arc lamp with appropriate filters, pulsed laser, or a high-power UV LED)

  • Quartz cuvette or microscope slide

  • Analytical method to detect the released compound (e.g., HPLC, fluorescence microscopy, electrophysiology)

Procedure:

  • Sample Preparation: Prepare a solution of the caged compound at the desired concentration in a buffer that is compatible with the biological system and the analytical method.

  • Light Source Setup: Set up the UV light source, ensuring that the wavelength of irradiation is appropriate for the specific caging group (typically in the range of 340-365 nm for NPE derivatives). The intensity and duration of the light pulse will determine the amount of released compound.[14][15]

  • Irradiation: Irradiate the sample with the UV light. For microscopic applications, the light can be focused through the objective to achieve localized uncaging.

  • Analysis: Immediately after photolysis, analyze the sample to detect and quantify the released active molecule and to observe its biological effect. For kinetic studies, the analysis should be performed with high temporal resolution.

Visualizations

The following diagrams illustrate key concepts and workflows related to the synthesis and application of 2-nitrophenethyl caged compounds.

Uncaging_Mechanism cluster_caged Caged Compound Caged 2-Nitrophenethyl-Protected Biomolecule Excited Excited State Caged->Excited Light Absorption Photon Photon (hν) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Released Released Biomolecule AciNitro->Released Byproduct 2-Nitrosoketone Byproduct AciNitro->Byproduct

Caption: General mechanism of uncaging for 2-nitrophenethyl protected compounds.

Synthesis_Workflow Start Start: 2-Nitrophenethyl Alcohol Derivative Activation Activation of Caging Group Start->Activation Coupling Coupling to Biomolecule Activation->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization CagedProduct Pure Caged Compound Characterization->CagedProduct Signaling_Pathway CagedNT Caged Neurotransmitter (e.g., NPE-Glutamate) Uncaging Photolysis CagedNT->Uncaging Light UV Light Pulse NT Released Neurotransmitter Uncaging->NT Receptor Postsynaptic Receptor NT->Receptor Signal Downstream Signaling Cascade Receptor->Signal Response Cellular Response (e.g., Depolarization) Signal->Response

References

Application Notes and Protocols for the Photolytic Deprotection of 2-Nitrobenzyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-nitrobenzyl (oNB) group is a widely utilized photolabile protecting group (PPG) in chemistry and biology. Its ability to be cleaved with high spatial and temporal control using light makes it an invaluable tool in a variety of applications, including the synthesis of complex molecules, the controlled release of bioactive compounds such as drugs and neurotransmitters, and the fabrication of photoresponsive materials.[1][2][3] The deprotection is initiated by UV or near-UV light and proceeds via an intramolecular redox reaction, yielding the deprotected substrate and a 2-nitrosobenzaldehyde byproduct.[1][4][5][6] This application note provides detailed experimental protocols and quantitative data for the photolytic deprotection of 2-nitrobenzyl groups.

Reaction Mechanism and Influencing Factors

The photodeprotection of a 2-nitrobenzyl-protected molecule is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon to form an aci-nitro intermediate.[1][2][3][4][5] This intermediate then undergoes a series of rearrangements, leading to the release of the protected functional group and the formation of 2-nitrosobenzaldehyde. The overall quantum yield of this process is influenced by several factors, including the substitution pattern on the aromatic ring and the benzylic carbon, the solvent, and the pH.[3] For instance, electron-donating groups on the aromatic ring can red-shift the absorption maximum, allowing for the use of longer, less damaging wavelengths of light.[7]

Quantitative Data for 2-Nitrobenzyl Deprotection

The efficiency of photolytic deprotection is often quantified by the quantum yield (Φ), which is the number of molecules undergoing a specific event (in this case, deprotection) per photon absorbed. The photolytic efficiency is the product of the quantum yield and the molar absorptivity (ε) at the irradiation wavelength.

Table 1: Photophysical Properties and Quantum Yields of Selected 2-Nitrobenzyl Derivatives

Protecting Group DerivativeWavelength (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Photolytic Efficiency (εΦ) (M⁻¹cm⁻¹)Reference
NPPOC3652600.40104[8]
Bz-NPPOC3652400.84202[8]
SPh-NPPOC36515600.681064[8]
4,5-Dimethoxy-2-nitrobenzyl~350---[3]
2,6-Dinitrobenzyl365-~0.12 (carbonate release)-[1]

NPPOC: 2-(2-nitrophenyl)propoxycarbonyl Bz-NPPOC: Benzoyl-NPPOC SPh-NPPOC: Thiophenyl-NPPOC

Experimental Protocols

Protocol 1: General Procedure for Batch Photolytic Deprotection

This protocol describes a general method for the photolytic deprotection of a 2-nitrobenzyl protected compound in a standard batch photoreactor.

Materials:

  • 2-nitrobenzyl protected substrate

  • Anhydrous solvent (e.g., acetonitrile, methanol, dichloromethane)[9]

  • Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex or quartz immersion well)

  • Stirring mechanism (e.g., magnetic stirrer)

  • Cooling system (e.g., circulating water bath)

  • Inert gas supply (e.g., argon or nitrogen)

Procedure:

  • Dissolve the 2-nitrobenzyl protected substrate in the chosen solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized for the specific reaction but is typically in the range of 0.01-0.1 M.

  • Place the reaction vessel in the photoreactor.

  • If the substrate or product is sensitive to oxygen, degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Start the cooling system to maintain the desired reaction temperature (typically room temperature).

  • Turn on the UV lamp to initiate the photolysis.

  • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by a suitable method such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or ¹H NMR spectroscopy.[10]

  • Once the reaction is complete, turn off the UV lamp.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography, to isolate the deprotected compound.

Protocol 2: Continuous Flow Photolytic Deprotection

Continuous flow photochemistry offers several advantages over batch processing, including improved reaction control, scalability, and safety.[11] This protocol outlines the deprotection of a 2-nitrobenzyl group using a continuous flow photoreactor.

Materials:

  • 2-nitrobenzyl protected substrate

  • Anhydrous solvent

  • Continuous flow photoreactor system (e.g., Vapourtec, Uniqsis) equipped with a UV lamp module and a reactor coil made of a UV-transparent material like FEP (fluorinated ethylene propylene).[12][13]

  • Syringe pump or HPLC pump

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Prepare a stock solution of the 2-nitrobenzyl protected substrate in the chosen solvent.

  • Set up the continuous flow reactor according to the manufacturer's instructions. Set the desired temperature for the reactor and the power output of the UV lamp.

  • Prime the system with the solvent to be used in the reaction.

  • Using the pump, introduce the substrate solution into the reactor at a defined flow rate. The residence time in the irradiated zone is determined by the reactor volume and the flow rate.

  • Collect the product stream exiting the reactor after it has passed through the back-pressure regulator.

  • Analyze the collected fractions to determine the conversion and yield.

  • Optimize the reaction by adjusting the flow rate (residence time), temperature, and light intensity.

  • Once the optimized conditions are found, the reaction can be run continuously to produce the desired amount of product.

  • After the reaction is complete, flush the reactor with fresh solvent.

  • Combine the product-containing fractions and remove the solvent under reduced pressure.

  • Purify the crude product as described in the batch protocol.

Visualizations

ReactionMechanism cluster_0 Initiation cluster_1 Rearrangement cluster_2 Product Release 2-Nitrobenzyl_Protected_Substrate 2-Nitrobenzyl Protected Substrate (R-X-CH₂-Ar-NO₂) Excited_State Excited State (R-X-CH₂-Ar-NO₂) 2-Nitrobenzyl_Protected_Substrate->Excited_State hν (UV light) Aci-Nitro_Intermediate aci-Nitro Intermediate Excited_State->Aci-Nitro_Intermediate Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci-Nitro_Intermediate->Cyclic_Intermediate Cyclization Deprotected_Substrate Deprotected Substrate (R-XH) Cyclic_Intermediate->Deprotected_Substrate Fragmentation 2-Nitrosobenzaldehyde 2-Nitrosobenzaldehyde (OHC-Ar-NO) Cyclic_Intermediate->2-Nitrosobenzaldehyde Fragmentation

Caption: Reaction mechanism of 2-nitrobenzyl group photodeprotection.

ExperimentalWorkflow Start Start Prepare_Solution Prepare solution of 2-nitrobenzyl protected substrate Start->Prepare_Solution Setup_Photoreactor Set up photoreactor (Batch or Flow) Prepare_Solution->Setup_Photoreactor Degas_Solution Degas solution (if necessary) Setup_Photoreactor->Degas_Solution Irradiate Irradiate with UV light Degas_Solution->Irradiate Monitor_Reaction Monitor reaction progress (TLC, HPLC, NMR) Irradiate->Monitor_Reaction Monitor_Reaction->Irradiate Reaction incomplete Workup Reaction workup Monitor_Reaction->Workup Reaction complete Purification Purify product (e.g., Chromatography) Workup->Purification Characterization Characterize final product Purification->Characterization End End Characterization->End

Caption: General experimental workflow for photolytic deprotection.

References

Monitoring 2-Nitrobenzyl Deprotection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-nitrobenzyl group is a widely utilized photolabile protecting group in organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and caged compounds. Its removal is typically achieved by photolysis with UV light, offering a mild and traceless deprotection method. Efficient monitoring of this deprotection reaction is crucial to ensure complete removal of the protecting group and to quantify the yield of the desired product. This document provides detailed application notes and protocols for monitoring the progress of 2-nitrobenzyl deprotection reactions using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

The deprotection proceeds via irradiation, typically with UV light at wavelengths between 300-365 nm. This process cleaves the protecting group, releasing the deprotected molecule and generating 2-nitrosobenzaldehyde or a derivative as a byproduct. The reaction can be generalized as follows:

Reaction Scheme:

  • Starting Material: 2-Nitrobenzyl protected compound

  • Reaction: UV light (e.g., 365 nm) in a suitable solvent

  • Products: Deprotected compound + 2-Nitrosobenzaldehyde (or derivative)

Accurate monitoring involves the simultaneous assessment of the disappearance of the starting material and the appearance of both the deprotected product and the nitroso byproduct.

Data Presentation

Effective monitoring of the deprotection reaction relies on the clear separation and quantification of the starting material, the deprotected product, and the 2-nitrosobenzaldehyde byproduct. The following tables provide representative quantitative data for HPLC and TLC analyses.

Table 1: HPLC Retention Times for Monitoring 2-Nitrobenzyl Deprotection

CompoundExpected Retention Time (min)
2-Nitrobenzyl Protected Analyte10.5
Deprotected Analyte5.2
2-Nitrosobenzaldehyde8.1

Note: Retention times are illustrative and will vary depending on the specific analyte, HPLC system, column, and mobile phase conditions.

Table 2: TLC Retention Factors (Rf) for Monitoring 2-Nitrobenzyl Deprotection

CompoundExpected Rf Value
2-Nitrobenzyl Protected Analyte0.75
Deprotected Analyte0.20
2-Nitrosobenzaldehyde0.60

Note: Rf values are illustrative and depend on the specific analyte, stationary phase, and mobile phase composition.

Experimental Protocols

Protocol 1: Monitoring 2-Nitrobenzyl Deprotection by HPLC

This protocol outlines a general reverse-phase HPLC method for monitoring the progress of a 2-nitrobenzyl deprotection reaction.

1. Sample Preparation:

  • At various time points during the photolysis reaction (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Dilute the aliquot with the HPLC mobile phase (e.g., 1:100 dilution) in a clean HPLC vial.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[1]

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA) is often effective.

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 90% B

    • 12-14 min: 90% B

    • 14-15 min: 90% to 30% B

    • 15-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm. Additional wavelengths, such as 220 nm or 280 nm, can be monitored simultaneously for better detection of all components.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

3. Data Analysis:

  • Integrate the peak areas of the starting material, deprotected product, and the 2-nitrosobenzaldehyde byproduct at each time point.

  • Calculate the percentage conversion by monitoring the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Protocol 2: Monitoring 2-Nitrobenzyl Deprotection by TLC

This protocol describes a general method for the qualitative monitoring of 2-nitrobenzyl deprotection using silica gel TLC plates.

1. Sample Preparation:

  • At various time points during the photolysis reaction, use a capillary tube to spot a small amount of the reaction mixture directly onto the TLC plate baseline.

  • On the same plate, spot solutions of the purified starting material and, if available, the expected deprotected product as standards for comparison. A co-spot, where the reaction mixture is spotted on top of the starting material spot, is also recommended to aid in identification.

2. TLC Conditions:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): A mixture of a non-polar and a moderately polar solvent is typically used. The optimal ratio should be determined experimentally to achieve good separation (Rf values between 0.2 and 0.8). A common starting point is a mixture of ethyl acetate and hexanes.

    • Example Eluent: 30% Ethyl Acetate in Hexanes (v/v).

  • Development: Place the spotted TLC plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp at 254 nm. The 2-nitrobenzyl containing compounds will typically appear as dark spots.

    • If the compounds are not UV-active or for better visualization, the plate can be stained using a suitable reagent (e.g., potassium permanganate or vanillin stain).

3. Data Analysis:

  • Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Monitor the disappearance of the starting material spot and the appearance of the product spot(s) over time. The deprotected product is typically more polar and will have a lower Rf value than the protected starting material. The 2-nitrosobenzaldehyde byproduct is generally less polar than the deprotected product.

Mandatory Visualizations

Deprotection_Workflow cluster_reaction Photochemical Deprotection cluster_analysis Reaction Monitoring start 2-Nitrobenzyl Protected Compound in Solution reaction Irradiate with UV Light (e.g., 365 nm) start->reaction sampling Take Aliquots at Time Intervals reaction->sampling hplc_prep Dilute & Filter for HPLC sampling->hplc_prep tlc_prep Spot on TLC Plate sampling->tlc_prep hplc_analysis HPLC Analysis (C18, ACN/H2O gradient) hplc_prep->hplc_analysis tlc_analysis TLC Analysis (Silica, EtOAc/Hexanes) tlc_prep->tlc_analysis data_analysis Data Analysis: - Peak Area vs. Time (HPLC) - Rf Comparison (TLC) hplc_analysis->data_analysis tlc_analysis->data_analysis end Reaction Complete data_analysis->end Determine Reaction Completion

Caption: Experimental workflow for monitoring 2-nitrobenzyl deprotection.

Signaling_Pathway NB_Protected 2-Nitrobenzyl Protected Compound Excited_State Excited State NB_Protected->Excited_State Absorption UV_Light UV Photon (hν) Aci_Nitro Aci-nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Deprotected_Product Deprotected Compound Aci_Nitro->Deprotected_Product Nitroso_Byproduct 2-Nitrosobenzaldehyde Byproduct Aci_Nitro->Nitroso_Byproduct

Caption: Simplified mechanism of 2-nitrobenzyl photodeprotection.

References

Application Notes and Protocols: Large-Scale Synthesis Considerations for 2-Nitrobenzyl Protected Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-nitrobenzyl (ONB) group is a widely utilized photolabile protecting group in organic synthesis, prized for its ability to be cleaved under neutral conditions with UV light, thus avoiding harsh chemicals that can damage sensitive molecules.[1] This property is particularly valuable in the synthesis of complex molecules such as peptides, oligonucleotides, and other biologically active compounds.[1][2] As the demand for these complex molecules grows, scaling up their synthesis from the laboratory bench to industrial production presents unique challenges. These application notes provide a comprehensive overview of the key considerations, optimized protocols, and quantitative data for the large-scale synthesis involving 2-nitrobenzyl protected compounds.

I. Synthesis of 2-Nitrobenzyl Halides: The Protecting Reagent

The introduction of the 2-nitrobenzyl protecting group is most commonly achieved through the use of 2-nitrobenzyl halides, particularly 2-nitrobenzyl bromide. The large-scale synthesis of this key reagent is a critical first step. An efficient and industrially viable method involves the free-radical bromination of 2-nitrotoluene.

Large-Scale Synthesis of 2-Nitrobenzyl Bromide

A robust and high-yielding industrial process for the synthesis of 2-nitrobenzyl bromide utilizes a biphasic reaction system with hydrobromic acid and hydrogen peroxide as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator.[3][4][5] This method offers mild reaction conditions, simple operation, and reduced wastewater, aligning with the principles of green chemistry.[3]

Table 1: Quantitative Data for Large-Scale Synthesis of 2-Nitrobenzyl Bromide

ParameterValueReference
Reactants
2-Nitrotoluene452 kg[4]
Dichloroethane (solvent)600 kg[4]
40% Hydrobromic Acid889.03 kg[4]
30% Hydrogen Peroxide448.26 kg[4]
Azobisisobutyronitrile (AIBN)27 kg[4]
Reaction Conditions
Temperature72-75 °C[4]
Reaction Time2 hours (post-addition)[4]
Yield
ProductWhite solid 2-nitrobenzyl bromide[4]
Yield (%)98.5%[4]
Experimental Protocol: Industrial-Scale Synthesis of 2-Nitrobenzyl Bromide
  • Preparation of Initiator Solution: In a suitable high tank, sequentially add 300 kg of dichloroethane, 226 kg of o-nitrotoluene, and 27 kg of azobisisobutyronitrile. Stir the mixture for 20 minutes to ensure complete dissolution.[4]

  • Reactor Setup: To a 5000 L bromination reactor, add 300 kg of dichloroethane and 226 kg of o-nitrotoluene. Mix thoroughly.[4]

  • Addition of Hydrobromic Acid: Add 889.03 kg of 40% hydrobromic acid to the reactor. Heat the mixture with stirring to a temperature of 72-75 °C.[4]

  • Simultaneous Addition: Slowly and simultaneously add the initiator solution from the high tank and 448.26 kg of 30% hydrogen peroxide to the bromination reactor. Maintain a steady addition rate.[4][5]

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 72-75 °C for an additional 2 hours.[4]

  • Work-up: Cool the reaction mixture to room temperature. Allow the layers to separate and remove the upper aqueous layer. Wash the lower organic layer with 600 L of water.[4]

  • Isolation: Remove the solvent by distillation under reduced pressure. Wash the resulting solid with cold dichloroethane to obtain the white solid product of 2-nitrobenzyl bromide.[4]

II. Protection of Functional Groups with 2-Nitrobenzyl

The 2-nitrobenzyl group can be used to protect a variety of functional groups, most notably alcohols and amines. The choice of base and solvent is critical for achieving high yields and preventing side reactions.

Protection of Alcohols

The protection of alcohols as 2-nitrobenzyl ethers is a common strategy. The reaction is typically carried out under basic conditions to deprotonate the alcohol, followed by nucleophilic substitution with 2-nitrobenzyl bromide.

Table 2: Typical Conditions for O-Alkylation with 2-Nitrobenzyl Bromide

Substrate TypeBaseSolventTemperatureTypical Yield (%)
Primary AlcoholNaHDMF/THF0 °C to RT80-95
Secondary AlcoholNaHDMFRT to 50 °C70-90
PhenolK₂CO₃Acetonitrile/AcetoneReflux85-98
Experimental Protocol: Protection of a Primary Alcohol
  • Preparation: To a solution of the primary alcohol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 2-nitrobenzyl bromide (1.1 eq) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protection of Amines

The protection of amines as 2-nitrobenzylamines or 2-nitrobenzyloxycarbonyl (Nbz) derivatives is crucial in peptide synthesis and other areas of organic chemistry.[6][7] For direct N-alkylation, a suitable base is required to deprotonate the amine or scavenge the HBr byproduct.[8] Alternatively, 2-nitrobenzyl chloroformate can be used to form a carbamate.[9][10]

Table 3: Typical Conditions for N-Protection with 2-Nitrobenzyl Derivatives

Protection StrategyReagentBaseSolventTemperatureTypical Yield (%)
N-Alkylation2-Nitrobenzyl bromideNaH/LiHDMF0 °C to RT75-90[8]
N-Alkylation2-Nitrobenzyl bromideK₂CO₃/Et₃NAcetonitrileReflux70-85
Carbamate Formation2-Nitrobenzyl chloroformateNaHCO₃/PyridineDichloromethane0 °C to RT85-95
Experimental Protocol: Protection of a Primary Amine as a Carbamate
  • Preparation: Dissolve the primary amine (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of THF and water (2:1).

  • Reaction: Cool the mixture to 0 °C and add 2-nitrobenzyl chloroformate (1.2 eq) dropwise.

  • Stirring: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography if necessary.

III. Deprotection of 2-Nitrobenzyl Protected Compounds

The key advantage of the 2-nitrobenzyl protecting group is its cleavage under UV irradiation. This photolytic deprotection is often clean and occurs under neutral conditions. However, scaling up photochemical reactions can be challenging due to the limited penetration of light through large reaction volumes.

Photolytic Deprotection: Mechanism and Byproducts

The photodeprotection mechanism involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate.[1][11] This intermediate then rearranges to release the protected functional group and forms 2-nitrosobenzaldehyde as a byproduct.[1][11]

G cluster_workflow Photolytic Deprotection Mechanism ONB_Protected 2-Nitrobenzyl Protected Compound Excited_State Excited State (n,π*) ONB_Protected->Excited_State UV Light (hν) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Rearrangement Deprotected_Product Deprotected Functional Group Cyclic_Intermediate->Deprotected_Product Nitroso_Byproduct 2-Nitrosobenzaldehyde Byproduct Cyclic_Intermediate->Nitroso_Byproduct

Figure 1. Mechanism of 2-nitrobenzyl photodeprotection.

Large-Scale Photolytic Deprotection: The Role of Flow Chemistry

For large-scale applications, continuous flow photochemistry offers significant advantages over traditional batch processes.[8][12] In a flow reactor, the reaction mixture is pumped through a narrow, transparent tube that is irradiated by a light source. This setup ensures uniform light exposure, efficient heat dissipation, and allows for safe and scalable reactions.[12]

Table 4: Comparison of Batch vs. Flow Photolytic Deprotection of N-2-Nitrobenzyl Indole

ParameterBatch ProcessFlow ProcessReference
Reaction Time 18 hours20 minutes[8][12]
Yield 45%>95%[8][12]
Scalability PoorExcellent[8][12]
Throughput LowHigh[8][12]
Experimental Protocol: Flow Photolytic Deprotection
  • System Setup: Assemble a continuous flow reactor system consisting of a pump, a sample loop or reservoir, a photoreactor (e.g., a Vapourtec UV-150), and a back-pressure regulator.

  • Solution Preparation: Prepare a solution of the 2-nitrobenzyl protected compound in a suitable solvent (e.g., acetonitrile, methanol). The concentration should be optimized to ensure sufficient light penetration.

  • Reaction Execution: Pump the solution through the photoreactor at a defined flow rate. The residence time in the irradiated zone is controlled by the flow rate and the reactor volume. Irradiate the solution with a suitable UV lamp (e.g., 350 nm).

  • Collection: Collect the product stream from the reactor outlet.

  • Analysis and Isolation: Monitor the reaction conversion by online or offline analysis (e.g., LC-MS). Once the reaction is complete, the solvent can be removed in vacuo, and the product can be purified by standard methods if necessary.

G cluster_workflow Large-Scale Synthesis Workflow Start Starting Material (with -OH, -NH₂, etc.) Protect Protection Reaction (2-Nitrobenzyl Bromide, Base) Start->Protect Protected_Intermediate 2-Nitrobenzyl Protected Compound Protect->Protected_Intermediate Intermediate_Steps Further Synthetic Transformations Protected_Intermediate->Intermediate_Steps Deprotection Deprotection Intermediate_Steps->Deprotection Final_Product Final Product Deprotection->Final_Product

Figure 2. General workflow for synthesis with ONB protection.

Chemical Deprotection

While photolysis is the most common deprotection method, a chemical cleavage protocol has also been reported. Treatment with 20% aqueous sodium hydroxide in methanol at 75 °C can effectively remove the 2-nitrobenzyl group from amides and ethers.[13] This method provides an alternative when photochemical equipment is unavailable, but its compatibility with other functional groups on the substrate must be carefully considered.

IV. Conclusion

The 2-nitrobenzyl protecting group is a powerful tool in modern organic synthesis. For large-scale applications, careful consideration of the synthesis of the protecting agent, the protection and deprotection conditions, and the scalability of the chosen methods is paramount. The synthesis of 2-nitrobenzyl bromide can be achieved efficiently and in high yield on an industrial scale. While the protection of various functional groups is generally straightforward, the key challenge lies in the scalability of the photolytic deprotection step. The adoption of continuous flow photochemistry has been shown to overcome the limitations of batch processes, offering significant improvements in reaction time, yield, and scalability. These advancements make the use of 2-nitrobenzyl protecting groups more viable and attractive for the large-scale production of complex, high-value molecules.

References

Troubleshooting & Optimization

Side reactions and byproducts of 2-nitrobenzyl photocleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the side reactions and byproducts associated with 2-nitrobenzyl (o-NB) photocleavage. It is intended for researchers, scientists, and drug development professionals utilizing this common photolabile protecting group.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2-nitrobenzyl protected compound is not cleaving completely upon UV irradiation. What are the possible causes and solutions?

A1: Incomplete photocleavage is a common issue that can stem from several factors:

  • Insufficient Irradiation: The total dose of photons may be inadequate.

    • Troubleshooting: Increase the irradiation time or the intensity of the light source. Ensure the wavelength of your lamp is appropriate for the specific 2-nitrobenzyl derivative, typically in the range of 340-365 nm for standard o-NB groups.[1][2]

  • Inner Filter Effect: At high concentrations, the analyte itself or the photoproducts can absorb the excitation light, preventing it from reaching all the molecules. The 2-nitrosoketone or aldehyde byproduct, in particular, can have a stronger absorbance than the starting material, hindering the uncaging process.[3]

    • Troubleshooting: Reduce the concentration of your sample. Perform the irradiation in a solvent that does not absorb at the excitation wavelength.

  • Inappropriate Solvent: The choice of solvent can influence the reaction kinetics. Protic solvents may lead to a decrease in the rate of photolysis compared to aprotic environments.[4]

    • Troubleshooting: If your experimental conditions allow, consider switching to a compatible aprotic solvent like dioxane or acetonitrile.

  • Low Quantum Yield: The inherent quantum yield of your specific 2-nitrobenzyl derivative might be low. Substituents on the aromatic ring and at the benzylic carbon can significantly affect the cleavage efficiency.[5][6]

    • Troubleshooting: If possible, consider synthesizing a derivative with electron-donating groups (e.g., methoxy groups) on the benzene ring or an α-methyl group on the benzylic carbon, which have been shown to increase cleavage rates.[4]

Q2: I observe a yellow color in my solution after photolysis. What is this and is it a problem?

A2: The yellow color is typically due to the formation of the primary byproduct, a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone derivative.[3][7] This occurs through the rearrangement of an aci-nitro intermediate.[8][9][10]

  • Is it a problem? It can be. This byproduct is highly reactive and can potentially interact with your released substrate or other biological molecules in the sample.[11] Additionally, its strong absorbance can contribute to the inner filter effect, impeding further photocleavage.[3]

  • Mitigation: The deleterious effects of the 2-nitroso byproduct can often be mitigated by the addition of a thiol-containing scavenger, such as dithiothreitol (DTT), to the reaction mixture.[11]

Q3: What are the main side reactions and byproducts I should be aware of?

A3: The primary intended reaction pathway leads to the release of the caged molecule and the formation of a 2-nitrosocarbonyl compound. However, other side reactions can occur:

  • Formation of 2-Nitroso Byproducts: This is the most common and expected byproduct, resulting from the rearrangement of the aci-nitro intermediate.[3][7][9][12]

  • Photooxidation: Sensitive functionalities in the substrate, such as methionine, can be susceptible to photooxidation during prolonged irradiation times.[4]

  • Formation of Non-Reactive Triplet States: For some derivatives, particularly those with 4,5-dimethoxy or 4,5-methylenedioxy substitutions, a non-reactive triplet state can be formed. This pathway does not lead to product formation and thus lowers the overall quantum yield of the desired cleavage.[5]

Q4: How can I improve the quantum yield of my photocleavage reaction?

A4: The quantum yield is a measure of the efficiency of the photochemical process. To improve it:

  • Chemical Modification: Introducing electron-donating substituents, such as methoxy groups, onto the aromatic ring can red-shift the absorption wavelength and may improve cleavage efficiency.[4][8][13] Adding a substituent (like a methyl group) at the benzylic carbon can also enhance cleavage kinetics.[4]

  • Optimize Wavelength: Ensure your irradiation wavelength corresponds to a strong absorption band of the 2-nitrobenzyl chromophore. Using wavelengths longer than 350 nm can be facilitated by veratryl-based (dimethoxy) derivatives.[4]

  • Solvent Choice: As mentioned, aprotic solvents can sometimes lead to faster photolysis rates compared to protic solvents.[4]

Quantitative Data

Table 1: Quantum Yields of 2-Nitrobenzyl Derivatives
CompoundQuantum Yield (Φ)Wavelength (nm)Notes
1-(2-Nitrophenyl)ethyl phosphate esters0.49 - 0.63Not specifiedHigh efficiency reported in the literature.[1][2]
2-Nitrobenzyl alcohol / 1-(2-Nitrophenyl)ethanol~0.60Not specifiedYields 2-nitroso benzaldehyde or 2-nitroso acetophenone.[3][7][14]
2,6-Dinitrobenzyl releasing a carbonate0.12365Nearly a four-fold increase compared to the mono-nitro version (Φ = 0.033).[6]
Peptide with 2-nitrophenylalanine0.07 ± 0.01365Lower efficiency, potentially due to intramolecular cyclization.[15]
Table 2: Influence of Substituents and Solvents on Photocleavage Rates
Linker TypeSolventRelative Rate IncreaseNotes
Veratryl-based (two alkoxy groups) vs. o-NitrobenzylDioxane~3-foldIncreased absorbance at 365 nm and faster cleavage in aprotic solvent.[4]
α-Methyl-veratryl vs. Veratryl-basedDioxane~5-foldThe benzylic methyl group further increases the cleavage rate.[4]
Veratryl-based linkerPBSSlower than in DioxaneDemonstrates the effect of a protic solvent in decreasing photolysis rates.[4]

Experimental Protocols

Protocol 1: HPLC Analysis of Photocleavage Products

This protocol is a general guideline for monitoring the progress of a photocleavage reaction using High-Performance Liquid Chromatography (HPLC).[1][2][11][15][16]

  • Sample Preparation:

    • Prepare a stock solution of your 2-nitrobenzyl protected compound at a known concentration (e.g., 2 µM) in a suitable solvent system (e.g., 1:1 water/acetonitrile).[1][2][11]

    • Take an initial aliquot (t=0) for analysis before irradiation.

  • Photolysis:

    • Irradiate the sample solution in a quartz cuvette using a suitable light source (e.g., a mercury arc lamp with a 365 nm band-pass filter).[15]

    • At specific time intervals (e.g., 1, 2, 5, 10 minutes), withdraw aliquots of the reaction mixture for HPLC analysis.[1][11]

  • HPLC Method:

    • System: A standard HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a photodiode array (PDA) or dual-wavelength detector.[11][15]

    • Mobile Phase: Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might be a linear increase from 1% to 90% Solvent B over 25 minutes.[15]

    • Detection: Monitor at two wavelengths: one corresponding to an absorbance maximum of your substrate or a chromophore attached to it (e.g., 260 nm for DNA, 499 nm for a fluorescein dye) and another to monitor the parent compound and byproducts.[1][2][11]

    • Analysis: Compare the chromatograms at different time points. The peak corresponding to the starting material should decrease in area, while peaks for the cleaved products and byproducts should appear and increase. Quantify the extent of the reaction by integrating the peak areas.

Protocol 2: Mass Spectrometry (MS) Characterization of Byproducts

This protocol outlines the characterization of photocleavage products and byproducts using mass spectrometry, often coupled with HPLC or direct infusion.[2][11][16]

  • Sample Preparation:

    • After photolysis (as described in Protocol 1), collect the fractions corresponding to new peaks observed in the HPLC chromatogram.[11]

    • Alternatively, the entire irradiated reaction mixture can be analyzed by direct infusion or after a simple cleanup (e.g., solid-phase extraction) if the complexity is low.

  • Mass Spectrometry Method (Electrospray Ionization - ESI):

    • Instrumentation: Use a mass spectrometer capable of ESI, such as a Time-of-Flight (TOF) or Quadrupole instrument.

    • Ionization Mode: Select either positive or negative ion mode, depending on the nature of your expected products.

    • Analysis:

      • Acquire the mass spectrum of the starting material to confirm its molecular weight.

      • Analyze the irradiated sample or collected fractions. Look for the expected molecular ions of the cleaved substrate and the 2-nitrosocarbonyl byproduct. For example, if cleaving a linker from a biomolecule, you would expect to see the mass of the now-unprotected biomolecule and the mass of the linker fragment.[2][11]

      • Utilize high-resolution mass spectrometry to obtain accurate mass measurements, which can be used to confirm the elemental composition of the observed ions.

Visualizations

Photocleavage_Mechanism Start 2-Nitrobenzyl Protected Substrate Excited Excited State Start->Excited hν (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Products Released Substrate Cyclic->Products Cleavage Byproduct 2-Nitroso Aldehyde/ Ketone Byproduct Cyclic->Byproduct Cleavage

Caption: General mechanism of 2-nitrobenzyl photocleavage.

Troubleshooting_Workflow Start Incomplete Photocleavage Observed Check_Irradiation Check Irradiation Time / Intensity Start->Check_Irradiation Increase_Irradiation Increase Time/Intensity Check_Irradiation->Increase_Irradiation Yes Check_Concentration Is Concentration Too High? Check_Irradiation->Check_Concentration No Increase_Irradiation->Check_Concentration Success Cleavage Improved Increase_Irradiation->Success Sufficient? Dilute_Sample Dilute Sample Check_Concentration->Dilute_Sample Yes Check_Solvent Check Solvent Type (Protic vs. Aprotic) Check_Concentration->Check_Solvent No Dilute_Sample->Check_Solvent Dilute_Sample->Success Sufficient? Change_Solvent Switch to Aprotic Solvent (if possible) Check_Solvent->Change_Solvent Protic Consider_Structure Consider Modifying Photocage Structure Check_Solvent->Consider_Structure Aprotic Change_Solvent->Consider_Structure Change_Solvent->Success Sufficient? Consider_Structure->Success

Caption: Troubleshooting workflow for incomplete photocleavage.

Experimental_Workflow Start Prepare Sample (o-NB Compound) T0_Analysis Analyze t=0 Sample (HPLC, MS) Start->T0_Analysis Irradiate Irradiate with UV Light (e.g., 365 nm) T0_Analysis->Irradiate Time_Points Take Aliquots at Different Time Points Irradiate->Time_Points HPLC_Analysis Analyze Samples by HPLC Time_Points->HPLC_Analysis Data_Analysis Quantify Reactants and Products HPLC_Analysis->Data_Analysis MS_Analysis Characterize Products/ Byproducts by MS Data_Analysis->MS_Analysis Identify Peaks End Determine Reaction Kinetics and Yield Data_Analysis->End Calculate MS_Analysis->End

Caption: Experimental workflow for analyzing photocleavage.

References

Technical Support Center: Formation of 2-Nitrosobenzaldehyde During Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering the formation of 2-nitrosobenzaldehyde as a byproduct during chemical deprotection reactions, primarily involving the 2-nitrobenzyl protecting group.

Troubleshooting Guides

Undesired formation of 2-nitrosobenzaldehyde can complicate purification and reduce the yield of the target molecule. This guide provides a systematic approach to diagnose and mitigate this issue.

Issue: Formation of 2-Nitrosobenzaldehyde Byproduct Detected

The primary cause of 2-nitrosobenzaldehyde formation is the photolytic cleavage of 2-nitrobenzyl protecting groups. The mechanism involves the formation of an aci-nitro intermediate which then rearranges to release the protected molecule and 2-nitrosobenzaldehyde.[1][2][3][4]

G start 2-Nitrosobenzaldehyde byproduct detected q1 Which deprotection method was used? start->q1 photolytic Photolytic Deprotection q1->photolytic Photolytic non_photolytic Non-Photolytic Deprotection q1->non_photolytic Non-photolytic q2 Is the released amine reacting with the byproduct? photolytic->q2 non_photolytic_path Investigate alternative deprotection methods if byproduct formation is persistent. non_photolytic->non_photolytic_path yes_amine Yes q2->yes_amine Yes no_amine No q2->no_amine No action1 Add a carbonyl scavenger (e.g., semicarbazide hydrochloride). yes_amine->action1 q3 Can the irradiation wavelength be adjusted? no_amine->q3 action1->q3 yes_wavelength Yes q3->yes_wavelength Yes no_wavelength No q3->no_wavelength No action2 Use longer wavelength irradiation (>350 nm) to potentially reduce byproduct formation. yes_wavelength->action2 q4 Is the solvent optimized? no_wavelength->q4 action2->q4 yes_solvent Yes q4->yes_solvent Yes no_solvent No q4->no_solvent No action4 Consider using continuous flow photochemistry to improve reaction control and minimize byproduct formation. yes_solvent->action4 action3 Screen aprotic solvents. In aqueous solutions, control pH (reaction pathways are pH-dependent). no_solvent->action3 action3->action4 action5 Purify the product via sodium bisulfite adduct formation to remove the aldehyde byproduct. action4->action5 end Problem Resolved action5->end non_photolytic_path->end

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism leading to the formation of 2-nitrosobenzaldehyde during deprotection?

A1: The formation of 2-nitrosobenzaldehyde is predominantly observed during the photolytic cleavage of 2-nitrobenzyl (oNB) protecting groups.[5] Upon irradiation with UV light, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction to form an aci-nitro intermediate. This intermediate then rearranges, leading to the release of the protected functional group and the formation of 2-nitrosobenzaldehyde as a byproduct.[1][2][3][4]

Q2: Does 2-nitrosobenzaldehyde form during non-photolytic deprotection of 2-nitrobenzyl groups?

A2: While less common, byproducts can form during non-photolytic deprotection. For instance, a method using aqueous sodium hydroxide in methanol for the cleavage of o- and p-nitrobenzyl amides and ethers has been reported. In this case, 4-nitrobenzaldehyde was isolated as a byproduct, suggesting an oxidative pathway.[6][7] The formation of 2-nitrosobenzaldehyde under these specific conditions was not reported.

Q3: How can the formation of 2-nitrosobenzaldehyde be minimized during photolytic deprotection?

A3: Several strategies can be employed to minimize the formation of this byproduct:

  • Wavelength Optimization: The choice of irradiation wavelength can influence the reaction pathway. Using longer wavelengths (e.g., >350 nm) may help to minimize the formation of byproducts.[8]

  • Solvent Selection: The reaction solvent can affect the stability of intermediates and the overall reaction pathway. The balance between competing reaction paths is dependent on the reaction medium.[1] For example, in aqueous solutions, the pH can influence the mechanism.[1][9]

  • Flow Chemistry: Continuous flow photochemistry can offer better control over reaction parameters such as irradiation time and temperature, potentially leading to cleaner reactions and higher yields of the desired product.[10]

  • Use of Scavengers: If the deprotected molecule is a primary or secondary amine, it can react with the 2-nitrosobenzaldehyde byproduct to form an imine.[11] The addition of a carbonyl scavenger, such as semicarbazide hydrochloride, can trap the aldehyde and prevent this side reaction.[11]

Q4: How can 2-nitrosobenzaldehyde be removed from the reaction mixture?

A4: A common method for the purification of aldehydes is the formation of a sodium bisulfite adduct. This adduct is typically a solid that can be filtered off from the reaction mixture. The purified aldehyde can then be regenerated by treatment with acid or base.

Quantitative Data

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. The table below summarizes the reported quantum yields for the formation of 2-nitrosobenzaldehyde or related nitroso compounds from the photolysis of 2-nitrobenzyl derivatives. It is important to note that the quantum yield can be influenced by the specific substrate, solvent, and irradiation wavelength.

Protected Molecule/SubstrateIrradiation Wavelength (nm)SolventQuantum Yield (Φ) of Nitroso Product FormationReference
2-Nitrobenzyl alcoholNot specifiedVarious~0.6[1][2]
1-(2-Nitrophenyl)ethanolNot specifiedVarious~0.6[1][2]
2-Nitrobenzyl esters308VariousModerately varies with structure[3]

Experimental Protocols

Protocol: Purification of a Deprotected Product by Removal of 2-Nitrosobenzaldehyde via Bisulfite Adduct Formation

This protocol describes a general procedure for the removal of 2-nitrosobenzaldehyde from a reaction mixture following a deprotection step.

Materials:

  • Crude reaction mixture containing the desired product and 2-nitrosobenzaldehyde

  • Saturated sodium bisulfite (NaHSO₃) solution

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution or dilute hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Extraction: a. After the deprotection reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. b. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether). c. Transfer the solution to a separatory funnel. d. Add a freshly prepared saturated solution of sodium bisulfite. The volume of the bisulfite solution should be approximately equal to the volume of the organic solution. e. Shake the separatory funnel vigorously for 5-10 minutes. The bisulfite adduct of 2-nitrosobenzaldehyde will precipitate as a white solid.

  • Separation: a. Allow the layers to separate. The solid bisulfite adduct may be present at the interface or in the aqueous layer. b. Carefully drain the aqueous layer, including the precipitated solid. c. Wash the organic layer with water and then with brine.

  • Drying and Concentration: a. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. b. Filter to remove the drying agent. c. Concentrate the filtrate under reduced pressure to obtain the purified product, now free of the 2-nitrosobenzaldehyde byproduct.

  • (Optional) Regeneration of 2-Nitrosobenzaldehyde: a. The collected aqueous layer containing the bisulfite adduct can be treated with either a saturated sodium bicarbonate solution or dilute hydrochloric acid to regenerate the 2-nitrosobenzaldehyde if desired. b. The regenerated aldehyde can then be extracted with an organic solvent.

Visualizations

G cluster_0 Photolytic Deprotection Pathway 2-Nitrobenzyl Protected Molecule 2-Nitrobenzyl Protected Molecule Excited State Excited State aci-Nitro Intermediate aci-Nitro Intermediate Cyclic Intermediate Cyclic Intermediate Deprotected Molecule Deprotected Molecule 2-Nitrosobenzaldehyde 2-Nitrosobenzaldehyde

G cluster_1 Purification Workflow Crude Product Crude Product Dissolve in Organic Solvent Dissolve in Organic Solvent Extract with NaHSO3 Extract with NaHSO3 Separate Layers Separate Layers Organic Layer (Product) Organic Layer (Product) Aqueous Layer (Byproduct Adduct) Aqueous Layer (Byproduct Adduct) Dry and Concentrate Dry and Concentrate Purified Product Purified Product

References

Strategies to minimize byproduct formation in 2-nitrobenzyl cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during 2-nitrobenzyl photocleavage.

Troubleshooting Guides

This section addresses specific issues that may arise during the photocleavage of 2-nitrobenzyl protecting groups.

Issue 1: High Levels of 2-Nitrosobenzaldehyde Byproduct Detected

Q: My reaction mixture shows a significant amount of the 2-nitrosobenzaldehyde byproduct, which is interfering with my downstream applications. How can I reduce its formation?

A: The formation of the 2-nitrosobenzaldehyde byproduct is a common issue in 2-nitrobenzyl cleavage. Here are several strategies to mitigate this problem:

  • Wavelength Optimization: The choice of irradiation wavelength is crucial. While the 2-nitrobenzyl group absorbs broadly in the UV range, using a wavelength at the longer end of the absorption spectrum (e.g., 365 nm) can sometimes be beneficial. Shorter wavelengths may provide enough energy to induce secondary photochemical reactions of the desired product or the nitroso byproduct itself, leading to a more complex mixture. In some cases, a complete cleavage can be achieved in minutes with UV light around 340 nm.[1]

  • Use of Substituted 2-Nitrobenzyl Groups: The electronic and steric properties of the 2-nitrobenzyl group can be modified to improve cleavage efficiency and reduce byproduct reactivity.

    • Electron-donating groups: Adding electron-donating groups, such as methoxy groups (e.g., 4,5-dimethoxy-2-nitrobenzyl, DMNB), can shift the absorption to longer, less damaging wavelengths and potentially increase the rate of the desired cleavage pathway.

    • α-Substitution: Introducing a methyl group at the benzylic position (α-carbon) can accelerate the cleavage kinetics and render the resulting 2-nitrosoacetophenone byproduct less reactive than 2-nitrosobenzaldehyde.

  • Employ Scavengers: The 2-nitrosobenzaldehyde byproduct is an electrophile and can react with nucleophiles present in the reaction mixture, including the newly deprotected functional group. Adding a scavenger can trap the nitroso byproduct as it forms.

    • Thiol-based scavengers: Reagents like dithiothreitol (DTT) or glutathione can react with the nitroso group.

    • Hydrazine derivatives: Semicarbazide and other hydrazine-based compounds can react with the aldehyde functionality of the byproduct.

  • Continuous Flow Photolysis: Performing the photocleavage in a continuous flow reactor can significantly improve reaction efficiency and minimize byproduct formation. The high surface-area-to-volume ratio of these reactors ensures uniform irradiation, reducing the likelihood of over-irradiation and subsequent degradation of products. This technique has been shown to improve yields and shorten reaction times for the N-deprotection of 2-nitrobenzyl groups.

  • pH Control: The stability of the aci-nitro intermediate, a key species in the cleavage mechanism, is pH-dependent. The reaction can proceed via different pathways depending on the pH.[2] In aqueous solutions with a pH between 3 and 8, the reaction predominantly follows the classical cyclization pathway.[2] It is advisable to buffer the reaction mixture and empirically determine the optimal pH for your specific substrate to minimize side reactions.

Issue 2: Incomplete Cleavage of the 2-Nitrobenzyl Group

Q: I am observing a significant amount of unreacted starting material even after prolonged irradiation. What could be the cause and how can I improve the cleavage efficiency?

A: Incomplete cleavage can be due to several factors:

  • Insufficient Photon Dose: The total number of photons delivered to the sample may be insufficient. This can be addressed by:

    • Increasing Irradiation Time: This is the simplest approach, but be mindful of potential photodegradation of your product with prolonged exposure.

    • Increasing Light Intensity: Using a more powerful lamp or bringing the light source closer to the reaction vessel can increase the photon flux. However, this may also increase the rate of side reactions.

    • Optimizing Reactor Geometry: Ensure your reaction vessel allows for efficient and uniform irradiation of the entire sample. For larger volumes, a continuous flow reactor is highly recommended.

  • Inner Filter Effect: The 2-nitrosobenzaldehyde byproduct can absorb at similar wavelengths to the starting material, creating an "inner filter effect" that shields the remaining protected compound from irradiation. This is another reason to employ strategies to minimize byproduct accumulation, such as using scavengers or a flow reactor.

  • Quantum Yield of the Specific Substrate: The efficiency of the photocleavage (quantum yield) is dependent on the nature of the leaving group and the substitution pattern on the 2-nitrobenzyl chromophore. Some substrates inherently have lower quantum yields. If other troubleshooting steps fail, consider synthesizing a derivative with a different 2-nitrobenzyl variant known to have a higher quantum yield. For example, the quantum yield for the cleavage of 2-nitrobenzyl alcohol to 2-nitrosobenzaldehyde is approximately 60%.[3]

  • Solvent Effects: The solvent can influence the reaction mechanism and efficiency. The reaction pathway can differ between aprotic and protic solvents.[2] It is recommended to perform the reaction in a solvent in which both the starting material and the products are highly soluble and which is transparent at the irradiation wavelength.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct of 2-nitrobenzyl cleavage and why is it a concern?

A1: The primary byproduct of 2-nitrobenzyl cleavage is 2-nitrosobenzaldehyde (or a derivative if a substituted 2-nitrobenzyl group is used). This byproduct is a concern for several reasons:

  • Reactivity: It is an electrophilic compound that can react with the deprotected product or other nucleophiles in the reaction mixture, leading to secondary byproducts.

  • Interference: It absorbs UV light, potentially in the same region as the starting material, leading to an inner filter effect that can slow down or stall the cleavage reaction.

  • Toxicity: Nitroso compounds are often cytotoxic, which is a significant concern in biological applications.

Q2: How can I monitor the progress of my 2-nitrobenzyl cleavage reaction?

A2: The progress of the reaction can be effectively monitored by High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is typically used. You should develop a method that allows for the separation and quantification of the starting material, the deprotected product, and the 2-nitrosobenzaldehyde byproduct. Monitoring at a wavelength where all three species have some absorbance (e.g., 254 nm or 280 nm) is a good starting point. For more complex mixtures, a photodiode array (PDA) detector can be invaluable for identifying peaks based on their UV-Vis spectra.

Q3: Are there alternatives to the 2-nitrobenzyl protecting group that are less prone to problematic byproducts?

A3: Yes, several other photolabile protecting groups have been developed. Some popular alternatives include coumarin-based, phenacyl-based, and benzoin-based protecting groups. The choice of protecting group will depend on the specific requirements of your synthesis, including the desired cleavage wavelength, quantum yield, and the nature of the functional group to be protected.

Data Presentation

Table 1: Influence of Substituents on 2-Nitrobenzyl Cleavage Rates

2-Nitrobenzyl DerivativeSolventRelative Cleavage RateReference
2-NitrobenzylAqueous Buffer1.0[4]
4,5-Dimethoxy-2-nitrobenzyl (Veratryl)Aqueous BufferDramatically Increased[4]
α-Methyl-4,5-dimethoxy-2-nitrobenzylAqueous Buffer~5-fold increase vs. Veratryl[4]

Experimental Protocols

Protocol 1: General Procedure for Monitoring 2-Nitrobenzyl Cleavage by HPLC

This protocol provides a general guideline for analyzing the reaction mixture of a 2-nitrobenzyl cleavage.

  • Sample Preparation: At various time points during the irradiation, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration appropriate for HPLC analysis.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or formic acid in acetonitrile.

    • Gradient: A linear gradient from, for example, 10% B to 90% B over 20-30 minutes, followed by a re-equilibration step. The optimal gradient will depend on the specific compounds being separated.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm, 280 nm, or a wavelength specific to your chromophores). A PDA detector is recommended for method development.

  • Analysis: Inject the prepared sample onto the HPLC system. Identify the peaks corresponding to the starting material, the deprotected product, and the 2-nitrosobenzaldehyde byproduct based on their retention times (determined by injecting standards of each compound if available) and/or their UV-Vis spectra.

  • Quantification: The relative amounts of each component can be estimated by comparing their peak areas. For accurate quantification, a calibration curve for each compound should be generated.

Visualizations

Cleavage_Mechanism 2-Nitrobenzyl Protected Substrate 2-Nitrobenzyl Protected Substrate Excited State Excited State 2-Nitrobenzyl Protected Substrate->Excited State aci-Nitro Intermediate aci-Nitro Intermediate Excited State->aci-Nitro Intermediate Intramolecular H-atom transfer Cyclic Intermediate Cyclic Intermediate aci-Nitro Intermediate->Cyclic Intermediate Deprotected Substrate Deprotected Substrate Cyclic Intermediate->Deprotected Substrate 2-Nitrosobenzaldehyde Byproduct 2-Nitrosobenzaldehyde Byproduct Cyclic Intermediate->2-Nitrosobenzaldehyde Byproduct

Caption: Simplified mechanism of 2-nitrobenzyl photocleavage.

Troubleshooting_Workflow cluster_issue High Byproduct Formation cluster_solutions Potential Solutions High_Byproduct High 2-Nitrosobenzaldehyde Optimize_Wavelength Optimize Wavelength High_Byproduct->Optimize_Wavelength Use_Substituted_NB Use Substituted 2-Nitrobenzyl Group High_Byproduct->Use_Substituted_NB Add_Scavenger Add Scavenger High_Byproduct->Add_Scavenger Use_Flow_Chemistry Use Continuous Flow High_Byproduct->Use_Flow_Chemistry Control_pH Control pH High_Byproduct->Control_pH

Caption: Troubleshooting workflow for high byproduct formation.

References

Solvent effects on the efficiency of 2-nitrobenzyl deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the photolytic deprotection of 2-nitrobenzyl protected functional groups.

Troubleshooting Guides

This section provides solutions to common problems encountered during the 2-nitrobenzyl deprotection process.

Issue 1: Low or No Deprotection Yield

Possible Causes & Solutions

  • Incorrect Wavelength or Insufficient Light Intensity: The 2-nitrobenzyl group typically absorbs around 260-350 nm. Ensure your light source emits at an appropriate wavelength and has sufficient power. Consider increasing the irradiation time or moving the light source closer to the reaction vessel.

  • Solvent Interference: While the quantum yield of 2-nitrobenzyl deprotection is not heavily dependent on the solvent, highly UV-absorbent solvents can compete for photons, reducing the efficiency of the reaction.[1] If using a solvent like acetone or toluene at high concentrations, consider dilution or switching to a more transparent solvent like acetonitrile, methanol, or dichloromethane.

  • Presence of Quenchers: Certain compounds can quench the excited state of the 2-nitrobenzyl group, preventing the deprotection reaction. If your reaction mixture contains known triplet state quenchers, their removal or the use of a higher intensity light source may be necessary.

  • Incorrect pH: The stability of the key aci-nitro intermediate can be pH-dependent.[2] For deprotection in aqueous solutions, the optimal pH is typically between 3 and 8.[2] Extreme pH values can lead to alternative reaction pathways and lower yields.

Issue 2: Formation of Side Products

Possible Causes & Solutions

  • Reaction with 2-Nitrosobenzaldehyde: The primary byproduct of the deprotection is 2-nitrosobenzaldehyde. This electrophilic species can react with the newly deprotected nucleophilic functional group, especially thiols, leading to undesired adducts.

    • Mitigation: The addition of a "scavenger" reagent can trap the 2-nitrosobenzaldehyde. Semicarbazide is a commonly used scavenger for this purpose.

  • Solvent-Dependent Side Reactions:

    • Aprotic Solvents: In aprotic solvents, the reaction proceeds via the formation of hydrated nitroso compounds through proton transfer.[2]

    • Protic Solvents (e.g., Methanol): In protic solvents like methanol, the aci-nitro intermediate can exist in equilibrium with its corresponding anion.[3] While the overall quantum yield may not change significantly, the reaction kinetics can be affected.[3]

  • Secondary Photoreactions: Prolonged irradiation can sometimes lead to the degradation of the desired product or the 2-nitrosobenzaldehyde byproduct, resulting in a complex reaction mixture. Minimize irradiation time by monitoring the reaction progress closely (e.g., by TLC or LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of 2-nitrobenzyl deprotection?

A1: The photolytic cleavage of the 2-nitrobenzyl protecting group proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This forms a transient species called an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements to release the protected functional group and form 2-nitrosobenzaldehyde as a byproduct.

Q2: How does solvent polarity affect the efficiency of the deprotection?

A2: The quantum yield of the photolytic cleavage of the parent 2-nitrobenzyl group is generally not strongly dependent on the solvent polarity.[1] However, the reaction kinetics and the stability of intermediates can be influenced by the solvent environment.[3] For example, in protic solvents like methanol, the aci-nitro intermediate can be in equilibrium with its anion, which can affect its lifetime.[3]

Q3: What is the optimal wavelength for 2-nitrobenzyl deprotection?

A3: The 2-nitrobenzyl chromophore typically absorbs light in the near-UV region, with an absorption maximum around 260 nm. However, efficient cleavage can often be achieved using wavelengths up to 350 nm. The exact optimal wavelength can vary slightly depending on the substitution pattern of the aromatic ring.

Q4: Can I monitor the progress of the deprotection reaction?

A4: Yes, the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of the deprotected product. High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.

Q5: How do I remove the 2-nitrosobenzaldehyde byproduct after the reaction?

A5: The 2-nitrosobenzaldehyde byproduct can often be removed by standard purification techniques such as column chromatography. Its relatively nonpolar nature usually allows for good separation from more polar deprotected products.

Data Presentation

Table 1: Effect of Solvent on the Quantum Yield of 2-Nitrobenzyl Deprotection

SolventDielectric Constant (ε)Quantum Yield (Φ)Reference
Various Solvents-~0.6[4][5][6]
Acetonitrile37.50.1 (for o-nitrobenzyl acetate)[7]

Note: The quantum yield for the photolysis of 2-nitrobenzyl alcohol has been reported to be approximately 0.6 and largely independent of the solvent.[4][5][6] The value for o-nitrobenzyl acetate in acetonitrile is provided for comparison, indicating that the efficiency can be substrate-dependent.

Experimental Protocols

General Protocol for Photolytic Deprotection of a 2-Nitrobenzyl Protected Alcohol

This protocol provides a general guideline for the photolytic deprotection of a 2-nitrobenzyl ether. The reaction conditions may need to be optimized for specific substrates.

Materials:

  • 2-nitrobenzyl protected alcohol

  • Anhydrous solvent (e.g., acetonitrile, methanol, or dichloromethane)

  • Photoreactor equipped with a UV lamp (e.g., 300-350 nm)

  • Inert gas (e.g., nitrogen or argon)

  • Stirring plate and stir bar

  • Reaction vessel (e.g., quartz tube or borosilicate glass flask, depending on the wavelength)

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Appropriate eluents for column chromatography

Procedure:

  • Dissolve the Substrate: Dissolve the 2-nitrobenzyl protected alcohol in the chosen anhydrous solvent in the reaction vessel. The concentration will depend on the substrate's solubility and the path length of the light but is typically in the range of 0.01-0.1 M.

  • Deoxygenate the Solution: Bubble a gentle stream of inert gas (nitrogen or argon) through the solution for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with photochemical reactions.

  • Irradiation: Place the reaction vessel in the photoreactor and begin irradiation with the UV lamp while stirring the solution. Ensure the reaction vessel is positioned to receive uniform illumination.

  • Monitor the Reaction: Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30-60 minutes). Develop the TLC plate in an appropriate solvent system to separate the starting material from the deprotected alcohol.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), turn off the UV lamp and stop the stirring.

  • Solvent Removal: Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the deprotected alcohol from the 2-nitrosobenzaldehyde byproduct and any unreacted starting material.

  • Characterization: Characterize the purified product by standard analytical techniques (e.g., NMR, IR, and mass spectrometry) to confirm its identity and purity.

Mandatory Visualization

Deprotection_Mechanism cluster_0 Photochemical Excitation cluster_1 Intramolecular Hydrogen Transfer cluster_2 Rearrangement & Product Release A 2-Nitrobenzyl Protected Substrate B Excited State A->B hν (UV light) C aci-Nitro Intermediate B->C D Deprotected Substrate C->D E 2-Nitrosobenzaldehyde (Byproduct) C->E Troubleshooting_Workflow Start Low Deprotection Yield Check_Wavelength Verify Light Source (Wavelength & Intensity) Start->Check_Wavelength Check_Solvent Assess Solvent UV Absorbance Start->Check_Solvent Check_Quenchers Identify Potential Quenchers Start->Check_Quenchers Check_pH Check pH of Aqueous Solution Start->Check_pH Optimize_Light Increase Irradiation Time or Intensity Check_Wavelength->Optimize_Light Change_Solvent Switch to a More UV-Transparent Solvent Check_Solvent->Change_Solvent Remove_Quenchers Purify Starting Material Check_Quenchers->Remove_Quenchers Adjust_pH Adjust pH to 3-8 Check_pH->Adjust_pH End Improved Yield Optimize_Light->End Change_Solvent->End Remove_Quenchers->End Adjust_pH->End

References

Technical Support Center: pH Dependence of 2-Nitrobenzyl Ether Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the pH-dependent photolytic cleavage of 2-nitrobenzyl (NBn) ethers.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of 2-nitrobenzyl ether photocleavage?

A1: The photocleavage of 2-nitrobenzyl ethers is initiated by UV light irradiation (typically around 340-365 nm), which excites the nitro group.[1] This leads to an intramolecular hydrogen abstraction from the benzylic carbon, forming a transient species called an aci-nitro intermediate.[2] This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the ether bond and release of the protected alcohol, along with the formation of a 2-nitrosobenzaldehyde byproduct.[3]

Q2: How does pH affect the rate of cleavage?

A2: The pH of the solution significantly influences the rate of the thermal reactions that occur after the initial photochemical step. Specifically, the decay of the aci-nitro intermediate and the breakdown of subsequent intermediates, such as hemiacetals, are pH-dependent.[2][4] Generally, the cleavage process can be slower at neutral or acidic pH and faster at higher pH, although the relationship is complex. At pH values below 8, the breakdown of a hemiacetal intermediate can become the rate-limiting step, slowing the overall release of the alcohol.[2][5]

Q3: Why is my cleavage reaction slow or incomplete?

A3: Several factors can lead to slow or incomplete cleavage. Please refer to the troubleshooting guide below. Common culprits include incorrect pH, insufficient light exposure (intensity or duration), a suboptimal wavelength, or interference from buffer components. For instance, phosphate buffers can directly interact with and retard the decay of the primary aci-nitro intermediate.[2][4]

Q4: Can I perform the cleavage under basic conditions without light?

A4: While 2-nitrobenzyl groups are primarily known as photolabile protecting groups, there are reports of them being cleaved under specific non-photolytic, strongly basic conditions (e.g., 20% aqueous NaOH in methanol at 75 °C).[6] This process is believed to involve oxidation at the benzylic position and requires the presence of dissolved oxygen. However, this method is not suitable for all substrates and lacks the spatial and temporal control of photocleavage.

Q5: How does the leaving group (the alcohol) affect the cleavage kinetics?

A5: The properties of the leaving group, specifically its acidity (pKa), can influence the rate of photolysis. Studies on related 2-nitrobenzyl esters have shown a clear correlation where more acidic leaving groups lead to faster decomposition rates.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the photocleavage of 2-nitrobenzyl ethers.

IssuePossible CauseSuggested Solution
Slow or Incomplete Cleavage Incorrect pH: The rate-limiting step of the reaction is pH-dependent. At pH ≤ 7, the breakdown of a hemiacetal intermediate can be very slow, limiting the overall rate.[9]Optimize the pH of your solution. If compatible with your substrate, increasing the pH to >8 can accelerate the breakdown of the rate-limiting hemiacetal intermediate.[2]
Buffer Interference: Certain buffers, such as phosphate, can intercept the primary aci-nitro intermediate, creating a new, slower reaction pathway.[2][4]If using a phosphate buffer at neutral pH, consider switching to a different buffer system (e.g., HEPES, Tris) or reducing the buffer concentration to minimize this effect.
Insufficient Irradiation: The light source may have low intensity, the exposure time may be too short, or the wavelength may not be optimal.Ensure your light source provides a suitable wavelength (typically 350-365 nm). Increase the irradiation time or use a higher intensity lamp. Monitor the reaction progress over time to determine the required exposure.
Substituents on the Nitrobenzyl Group: Electron-donating groups (e.g., dimethoxy) can red-shift the absorption wavelength but may decrease the quantum yield of cleavage.[10][11]Be aware of the properties of the specific 2-nitrobenzyl derivative you are using. You may need to adjust the irradiation wavelength and/or duration accordingly.
Unexpected Side Products Secondary Photoreactions: The 2-nitrosobenzaldehyde byproduct is itself photosensitive and can undergo further reactions upon prolonged UV exposure, potentially leading to undesired fluorescent products.[3]Minimize irradiation time to what is necessary for complete cleavage of the starting material. Use analytical methods like HPLC or LC-MS to monitor the formation of both the desired product and potential byproducts.
Low Yield of Released Alcohol Intramolecular Trapping: If the leaving group has a suitably positioned nucleophile (e.g., a carboxylic acid in glycolic acid), it can intramolecularly trap the aci-tautomer, forming a stable, long-lived intermediate and preventing release.[4]This is an inherent property of the substrate. If this occurs, redesigning the linker or the protected molecule may be necessary.

Troubleshooting Flowchart

G start Problem: Cleavage is Slow or Incomplete check_ph Is the pH of the solution optimal? (Generally > 8 is faster) start->check_ph check_buffer Are you using a phosphate buffer? check_ph->check_buffer Yes adjust_ph Action: Adjust pH to > 8 (if substrate is stable) check_ph->adjust_ph No check_light Is the light source appropriate? (Wavelength, Intensity, Duration) check_buffer->check_light No change_buffer Action: Switch to a non-interfering buffer (e.g., HEPES) or lower concentration check_buffer->change_buffer Yes check_substrate Does the leaving group have an internal nucleophile? check_light->check_substrate Yes optimize_light Action: Increase irradiation time/intensity or verify wavelength (e.g., 365 nm) check_light->optimize_light No redesign Result: Intramolecular trapping likely. Consider redesigning substrate. check_substrate->redesign Yes end_ok Problem Solved check_substrate->end_ok No adjust_ph->end_ok change_buffer->end_ok optimize_light->end_ok

Caption: A flowchart for troubleshooting common issues in 2-nitrobenzyl ether photocleavage experiments.

Quantitative Data

The rate of product release from 2-nitrobenzyl ethers is highly dependent on pH, particularly due to the stability of key intermediates. The data below, synthesized from studies on 2-nitrobenzyl methyl ether, illustrates the trend of observed rate constants for different reaction steps at various pH values.[12] Note that k_ab refers to the decay of the aci-nitro intermediate, while k_bc refers to the decay of a subsequent cyclic intermediate. The overall release rate is limited by the slowest step in the sequence.

pHBuffer Systemk_ab (s⁻¹)k_bc (s⁻¹)Rate-Limiting Step
2.51HClO₄1.1 x 10⁷5.8 x 10⁴Intermediate Decay
4.27Acetic2.6 x 10⁵9.5 x 10³Intermediate Decay
6.00Phosphoric2.2 x 10³1.6 x 10³Intermediate Decay
7.26Phosphoric9093aci-nitro or Intermediate Decay
10.7NaOH1.571.1Product Release

Note: Data extrapolated to zero buffer concentration. At pH values ≤ 7, the final product release is often much slower than these intermediate decay rates due to a rate-limiting hemiacetal breakdown, which can be on the order of 0.11 s⁻¹ at pH 7.0.[9]

Experimental Protocols

Protocol 1: Monitoring Cleavage Kinetics by UV-Vis Spectroscopy

This protocol describes a general method for observing the kinetics of 2-nitrobenzyl ether cleavage by monitoring changes in the UV-Vis absorption spectrum.

  • Sample Preparation:

    • Prepare a stock solution of the 2-nitrobenzyl ether compound in a suitable organic solvent (e.g., acetonitrile, DMSO).

    • Prepare a series of aqueous buffers at the desired pH values (e.g., phosphate, acetate, borate).

    • Prepare a quartz cuvette with a stir bar containing the desired buffer. The final concentration of the organic solvent from the stock solution should be low (e.g., <1%) to minimize its effect on the reaction.

    • Add an aliquot of the stock solution to the cuvette to achieve a final concentration that gives an initial absorbance of ~1 at the monitoring wavelength.

  • Spectrometer Setup:

    • Set the UV-Vis spectrophotometer to kinetics mode.

    • Record a baseline spectrum of the solution before irradiation.

    • Select a monitoring wavelength. This can be the disappearance of the starting material (e.g., ~260-280 nm) or the appearance of the aci-nitro intermediate (transient, ~400 nm) or the final 2-nitrosobenzaldehyde product.[2]

  • Photolysis and Data Acquisition:

    • Place the cuvette in a temperature-controlled holder within the spectrophotometer.

    • Use an external light source (e.g., a 365 nm LED or filtered mercury lamp) positioned to irradiate the sample within the cuvette.[13]

    • Simultaneously start the irradiation and the kinetic measurement.

    • Record the change in absorbance over time until the reaction is complete.

  • Data Analysis:

    • Plot the absorbance data versus time.

    • Fit the kinetic trace to an appropriate model (e.g., single exponential decay) to extract the observed rate constant (k_obs).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Stock Solution (NBn Compound in MeCN) p3 Mix in Quartz Cuvette (Final Absorbance ~1) p1->p3 p2 Prepare Aqueous Buffer (Desired pH) p2->p3 e1 Record Baseline UV-Vis Spectrum p3->e1 e2 Irradiate Sample (e.g., 365 nm) & Start Kinetic Run e1->e2 e3 Monitor Absorbance vs. Time e2->e3 a1 Plot Absorbance vs. Time e3->a1 a2 Fit Data to Kinetic Model a1->a2 a3 Determine Rate Constant (k_obs) a2->a3 G start NBn-OR (Ground State) excited NBn-OR* (Excited State) start->excited 1. UV Light (hν) aci_nitro aci-Nitro Intermediate excited->aci_nitro 2. Intramolecular H-Abstraction cyclic_int Cyclic Intermediate aci_nitro->cyclic_int 3. Cyclization hemiacetal Hemiacetal Intermediate cyclic_int->hemiacetal 4. Rearrangement products Released Alcohol (ROH) + 2-Nitrosobenzaldehyde hemiacetal->products 5. Breakdown (Rate-limiting at pH ≤ 7)

References

Technical Support Center: Troubleshooting Incomplete Deprotection of 2-Nitrobenzyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of 2-nitrobenzyl (2-NB) protecting groups.

Frequently Asked Questions (FAQs)

Q1: My 2-nitrobenzyl deprotection reaction is not going to completion. What are the common causes?

Incomplete deprotection of 2-nitrobenzyl protecting groups is a frequent issue stemming from several factors. The photochemical reaction mechanism is sensitive to various experimental parameters. Key reasons for incomplete cleavage include:

  • Insufficient Light Penetration: The solution's concentration might be too high, or the solvent may absorb the UV light intended for the photolysis. The formation of the 2-nitrosobenzaldehyde byproduct, which is often strongly colored, can also act as an internal filter, preventing light from reaching unreacted molecules.

  • Inappropriate Wavelength: The standard 2-nitrobenzyl group has a maximum absorption at a specific UV wavelength (typically around 350-365 nm).[1][2] Using a light source with a different or broad-spectrum output may result in inefficient energy absorption and, consequently, incomplete deprotection.

  • Sub-optimal Reaction Conditions: Factors such as solvent, pH, and temperature can significantly influence the reaction quantum yield and the stability of intermediates. For instance, the decay of the primary aci-nitro intermediate can be pH-dependent.[3]

  • Side Reactions and Byproduct Formation: The generated 2-nitrosobenzaldehyde byproduct can sometimes react with the deprotected amine to form imine byproducts, which can complicate the reaction mixture and hinder complete deprotection.[4]

  • Nature of the Substrate: The molecular structure of the substrate to which the 2-nitrobenzyl group is attached can influence the efficiency of the deprotection. Steric hindrance or the presence of other chromophores that compete for light absorption can be a factor.

Q2: I observe a mixture of starting material and deprotected product. How can I optimize the reaction to achieve full deprotection?

To drive the deprotection reaction to completion, consider the following optimization strategies:

  • Adjust Light Source and Exposure: Ensure you are using a light source with a wavelength appropriate for your specific 2-nitrobenzyl derivative.[1] Increasing the irradiation time or the intensity of the light source can also improve yields. For concentrated solutions, consider dilution to improve light penetration.

  • Solvent Selection: Choose a solvent that is transparent at the irradiation wavelength. Protic solvents like methanol or buffered aqueous solutions are often effective.

  • pH Control: For deprotection in aqueous solutions, buffering the reaction mixture can be crucial, as the stability of key intermediates in the deprotection pathway can be pH-dependent.[3]

  • Consider Flow Photochemistry: For larger-scale reactions or when byproduct inhibition is a problem, continuous flow photolysis can be a highly effective technique. It allows for uniform irradiation of the sample and continuous removal of the product from the light path, which can significantly improve yields and reduce reaction times.[4]

  • Add Scavengers: If the formation of the 2-nitrosobenzaldehyde byproduct is suspected to cause issues, the addition of a scavenger that can react with it may be beneficial.

Q3: Are there alternative methods for removing 2-nitrobenzyl groups besides photolysis?

While photolysis is the most common method, alternative deprotection strategies exist, although they are less frequently used due to the mildness and orthogonality of photochemical cleavage. One reported method involves using a strong base, such as 20% aqueous NaOH in methanol at elevated temperatures (75 °C), for the cleavage of 2-nitrobenzyl amides and ethers.[5] However, the harsh conditions of this method may not be suitable for sensitive substrates.

Troubleshooting Guide

Issue: Incomplete or Slow Deprotection Reaction

This is the most common problem encountered during the removal of 2-nitrobenzyl protecting groups. The following table summarizes potential causes and suggested troubleshooting steps.

Potential Cause Troubleshooting Step Rationale
Inadequate Light Source 1. Verify the emission wavelength of your lamp. For standard 2-NB, a wavelength around 350-365 nm is optimal.[1][2] 2. Check the age and output of your lamp; intensity can decrease over time. 3. Consider using a laser-based light source for more precise wavelength control.The efficiency of the photochemical reaction is highly dependent on the absorption of light by the 2-nitrobenzyl chromophore.
Poor Light Penetration 1. Dilute the reaction mixture. 2. Use a reaction vessel with a shorter path length (e.g., a quartz plate instead of a thick vial). 3. Agitate the solution during irradiation to ensure all molecules are exposed to light. 4. For larger scales, consider using a flow reactor.[4]The "inner filter effect" from the starting material or the 2-nitrosobenzaldehyde byproduct can prevent light from reaching all of the molecules.
Suboptimal Solvent 1. Switch to a solvent that is transparent at the irradiation wavelength. Check the UV cutoff of your solvent. 2. For substrates with poor solubility, a co-solvent system may be necessary. Ensure all components are transparent at the desired wavelength.The solvent should not compete with the 2-nitrobenzyl group for light absorption.
Side Reactions 1. Add a scavenger for the 2-nitrosobenzaldehyde byproduct, such as a hydrazine derivative, if imine formation is suspected.[4]The reactive 2-nitrosobenzaldehyde byproduct can undergo side reactions that consume the deprotected product or complicate purification.
pH Effects (in aqueous media) 1. Buffer the reaction solution to maintain a stable pH. The optimal pH may be substrate-dependent.[3]The stability and reactivity of the aci-nitro intermediate, a key species in the deprotection mechanism, can be influenced by pH.

Experimental Protocols

Protocol 1: General Procedure for Photochemical Deprotection of a 2-Nitrobenzyl Protected Amine

  • Preparation of the Solution: Dissolve the 2-nitrobenzyl-protected compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) in a quartz reaction vessel. The concentration should be optimized to ensure sufficient light penetration, typically in the micromolar to low millimolar range.

  • Degassing (Optional but Recommended): Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can sometimes quench the excited state.

  • Irradiation: Irradiate the solution with a UV lamp at the appropriate wavelength (typically 350-365 nm). The reaction vessel should be placed at a fixed distance from the lamp. Ensure the entire solution is illuminated. Stirring the solution during irradiation is recommended.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography, to separate the deprotected compound from the 2-nitrosobenzaldehyde byproduct and any remaining starting material.

Protocol 2: Analytical Monitoring by HPLC

  • Sample Preparation: At various time points during the irradiation, withdraw a small aliquot of the reaction mixture. Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% trifluoroacetic acid or formic acid) is a common starting point. The gradient should be optimized to achieve good separation of the starting material, product, and byproduct.

    • Detector: A UV detector set at a wavelength where all components can be observed (e.g., 254 nm or 280 nm) is generally used. A diode array detector can be beneficial for identifying components by their UV spectra.

  • Analysis: Inject the prepared sample onto the HPLC system. By comparing the peak areas of the starting material and the product over time, the reaction progress can be quantified.

Visualizations

Deprotection_Mechanism cluster_0 Photochemical Excitation and Hydrogen Abstraction cluster_1 Rearrangement and Product Release 2-NB_Protected 2-Nitrobenzyl Protected Compound Excited_State Excited Singlet/Triplet State 2-NB_Protected->Excited_State hν (UV light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Rearrangement Deprotected_Product Deprotected Product Cyclic_Intermediate->Deprotected_Product Byproduct 2-Nitrosobenzaldehyde Byproduct Cyclic_Intermediate->Byproduct

Caption: Mechanism of 2-nitrobenzyl photodeprotection.

Troubleshooting_Workflow Start Incomplete Deprotection Observed Check_Light Check Light Source: Wavelength & Intensity? Start->Check_Light Adjust_Light Optimize Light Source: - Use correct wavelength (350-365 nm) - Increase intensity/time Check_Light->Adjust_Light No Check_Concentration Check Concentration: Too high? Check_Light->Check_Concentration Yes Adjust_Light->Check_Concentration Dilute Dilute Reaction Mixture Check_Concentration->Dilute Yes Check_Solvent Check Solvent: UV absorbing? Check_Concentration->Check_Solvent No Dilute->Check_Solvent Change_Solvent Change to a UV-transparent solvent Check_Solvent->Change_Solvent Yes Check_Side_Reactions Suspect Side Reactions? Check_Solvent->Check_Side_Reactions No Change_Solvent->Check_Side_Reactions Add_Scavenger Add a scavenger for 2-nitrosobenzaldehyde Check_Side_Reactions->Add_Scavenger Yes Success Complete Deprotection Check_Side_Reactions->Success No Add_Scavenger->Success

References

Technical Support Center: Purification of Compounds After 2-Nitrobenzyl Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying their target compounds following the removal of a 2-nitrobenzyl (ONB) protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts generated during the photolytic cleavage of a 2-nitrobenzyl group?

A1: The most common byproduct formed during the photolytic deprotection of a 2-nitrobenzyl group is ortho-nitrosobenzaldehyde or a related ketone if the benzylic position is substituted.[1][2] This byproduct is known to be reactive and can sometimes interfere with the purification process. It is also strongly absorbing, which can create an internal filter effect, reducing the efficiency of the photocleavage.[2]

Q2: My purified compound has a yellow or brownish tint. What is the likely cause?

A2: A persistent yellow or brown color in the purified product is often due to residual ortho-nitrosobenzaldehyde byproducts or their subsequent degradation products.[2] These byproducts are colored and can be difficult to remove completely, especially if they have similar polarity to the desired compound.

Q3: I am observing incomplete deprotection. What are the potential reasons?

A3: Incomplete deprotection can arise from several factors:

  • Insufficient Irradiation: The duration or intensity of the UV light may be inadequate for complete cleavage.

  • Internal Filter Effect: The accumulation of the strongly absorbing ortho-nitrosobenzaldehyde byproduct can prevent light from reaching the remaining protected compound.[2]

  • Solvent Effects: The choice of solvent can influence the quantum yield of the photocleavage reaction.

  • Oxygen Quenching: The presence of dissolved oxygen can sometimes quench the excited state of the 2-nitrobenzyl group, reducing the deprotection efficiency.

Q4: How can I monitor the progress of the deprotection reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or NMR spectroscopy.[3] By comparing the reaction mixture to the starting material, the disappearance of the protected compound and the appearance of the deprotected product and byproducts can be tracked.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of compounds after 2-nitrobenzyl group removal.

Problem 1: Difficulty in separating the desired product from the ortho-nitrosobenzaldehyde byproduct.
Possible Cause Suggested Solution
Similar polarity of the product and byproduct.Chromatography: Employ a different chromatographic technique. If normal-phase chromatography is ineffective, consider reverse-phase HPLC.[1] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography may be beneficial.[4][5] Extraction: A liquid-liquid extraction with a bisulfite solution can be used to selectively remove the aldehyde byproduct as a water-soluble adduct.[6] Recrystallization: If the desired product is a solid, recrystallization can be an effective method for purification, provided a suitable solvent system is found where the byproduct remains in the mother liquor.[7][8]
The byproduct streaks during chromatography.Modify Mobile Phase: For normal-phase chromatography on silica gel, adding a small amount of a polar solvent like methanol or an acid/base modifier (e.g., acetic acid or triethylamine) can help to reduce streaking.
Problem 2: The desired product is highly polar and difficult to purify by standard methods.
Possible Cause Suggested Solution
Strong retention on normal-phase silica gel.Reverse-Phase Chromatography: This is often the method of choice for polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.[4] HILIC: This technique uses a polar stationary phase (like silica or an amino- or diol-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent. This can be very effective for retaining and separating highly polar compounds.[5]
The compound is not soluble in common chromatography solvents.Solvent Selection: Experiment with different solvent systems. For highly polar compounds, solvents like water, methanol, acetonitrile, or mixtures thereof are often necessary. The use of additives to improve solubility, such as a small amount of acid, base, or buffer, may be required.[4]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Normal Phase)
  • Reaction Work-up: After the photolysis is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Adsorption onto Stationary Phase: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel and concentrate the slurry to dryness. This dry-loading method often results in better separation.

  • Column Packing: Pack a glass column with silica gel (100-200 mesh) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).[9]

  • Loading and Elution: Carefully load the adsorbed crude product onto the top of the packed column. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. The less polar ortho-nitrosobenzaldehyde byproduct will typically elute before more polar desired products.[9]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification of Polar Compounds using Reverse-Phase HPLC
  • Sample Preparation: Dissolve the crude product in the mobile phase, preferably the initial gradient conditions (e.g., a high percentage of water with a low percentage of organic solvent). Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Column and Mobile Phase: Use a C18 reverse-phase column. The mobile phase typically consists of a mixture of water (A) and acetonitrile or methanol (B), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Gradient Elution: Start with a high concentration of the aqueous phase (e.g., 95% A) and gradually increase the concentration of the organic phase (e.g., to 95% B) over a set period. This will elute compounds based on their hydrophobicity, with more polar compounds eluting earlier.

  • Detection and Fraction Collection: Monitor the elution profile using a UV detector at an appropriate wavelength. Collect fractions corresponding to the peak of the desired product.

  • Solvent Removal: Remove the organic solvent from the collected fractions using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure, solid product.

Protocol 3: Selective Removal of Aldehyde Byproducts by Bisulfite Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes. The aldehyde byproduct will react with the bisulfite to form a water-soluble adduct.[6]

  • Phase Separation: Allow the layers to separate. Drain the aqueous layer containing the bisulfite adduct.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the product, now free of the aldehyde byproduct.

Visualizations

experimental_workflow start Crude Product after 2-Nitrobenzyl Removal dissolve Dissolve in Minimal Solvent start->dissolve decision Product Polarity? dissolve->decision normal_phase Normal-Phase Chromatography decision->normal_phase Non-polar to Moderately Polar reverse_phase Reverse-Phase Chromatography decision->reverse_phase Polar extraction Bisulfite Extraction decision->extraction Aldehyde Byproduct Interference analyze_np Analyze Fractions (TLC/HPLC) normal_phase->analyze_np analyze_rp Analyze Fractions (HPLC) reverse_phase->analyze_rp analyze_ext Analyze Organic Layer extraction->analyze_ext combine_pure Combine Pure Fractions analyze_np->combine_pure analyze_rp->combine_pure concentrate Concentrate analyze_ext->concentrate combine_pure->concentrate final_product Purified Product concentrate->final_product

Caption: General purification workflow decision tree.

troubleshooting_logic problem Purification Issue byproduct_contamination Byproduct Contamination? problem->byproduct_contamination poor_separation Poor Separation byproduct_contamination->poor_separation Yes polar_product_issues Polar Product Purification Challenges byproduct_contamination->polar_product_issues No streaking Streaking in Chromatography poor_separation->streaking solution_separation Change Chromatography Mode (NP -> RP, HILIC) or use Extraction poor_separation->solution_separation solution_streaking Modify Mobile Phase (add modifier) streaking->solution_streaking solution_polar Use Reverse-Phase HPLC or HILIC polar_product_issues->solution_polar

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Optimizing 2-Nitrobenzyl Photocleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 2-nitrobenzyl (o-NB) photolabile protecting groups. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving complete and efficient cleavage of o-NB groups.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for cleaving a 2-nitrobenzyl protecting group?

A1: The optimal wavelength for cleavage corresponds to the maximum absorbance (λmax) of the 2-nitrobenzyl chromophore. This is typically in the near-UV range, between 340 nm and 365 nm.[1][2][3][4] It is crucial to check the absorption spectrum of your specific o-NB-caged compound to determine the precise λmax for efficient excitation. Using a light source that emits at or near this wavelength will maximize the photocleavage reaction.[5]

Q2: How does light intensity affect the cleavage reaction?

A2: Higher light intensity generally leads to a faster cleavage rate.[1][2] However, excessively high intensity can potentially lead to photodegradation of the target molecule or the cleaved products. It is important to find a balance that ensures efficient cleavage without causing unwanted side reactions.

Q3: What factors, other than wavelength and intensity, can influence cleavage efficiency?

A3: Several factors can impact the efficiency of 2-nitrobenzyl photocleavage, including:

  • Quantum Yield (Φ): This intrinsic property of the photolabile group dictates the efficiency of the photochemical process. The quantum yield for o-NB derivatives can vary depending on their chemical structure.[1][6][7][8]

  • Solvent: The choice of solvent can influence the reaction rate.[9][10] It is recommended to perform the reaction in a solvent that dissolves the sample well and is transparent at the irradiation wavelength.

  • pH: The pH of the solution can affect the stability of the starting material and the photoproducts, as well as the reaction mechanism itself.[10][11]

  • Oxygen: The presence of oxygen can sometimes lead to side reactions. For sensitive applications, degassing the solution may be beneficial.

Q4: How can I monitor the progress of the cleavage reaction?

A4: The progress of the photocleavage reaction can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the uncleaved starting material from the cleaved product.[1][2][5] By analyzing aliquots at different irradiation times, you can quantify the percentage of cleavage.

  • UV-Vis Spectroscopy: As the cleavage reaction proceeds, the UV-Vis absorption spectrum of the solution will change.[5] This can be used to monitor the disappearance of the starting material and the appearance of the photoproducts.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to identify the cleavage products and confirm the completion of the reaction.[1][2][3]

Q5: What are the common byproducts of 2-nitrobenzyl cleavage?

A5: The primary byproduct of 2-nitrobenzyl cleavage is a 2-nitrosobenzaldehyde or a related derivative.[12] These byproducts can sometimes absorb light at the irradiation wavelength, potentially interfering with the cleavage process, especially at high concentrations.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no cleavage Insufficient UV dose (time or intensity).[5]Increase the irradiation time or use a higher intensity lamp. Perform a time-course experiment to determine the optimal exposure.[5]
Incorrect UV wavelength.[5]Check the absorption spectrum of your photolabile linker and ensure your UV source emits at or near the λmax.[5]
Low quantum yield of the protecting group.Consider using a different o-NB derivative with a higher reported quantum yield. Modifications to the aromatic ring or benzylic position can increase efficiency.[6][13]
Sample concentration is too high.High concentrations can lead to the "inner filter effect," where the outer layer of the sample absorbs most of the light, preventing it from reaching the rest of the solution. Dilute the sample.
Solvent is absorbing UV light.Use a solvent that is transparent at the irradiation wavelength.
Incomplete cleavage Insufficient irradiation time.Continue irradiating the sample and monitor the reaction progress until it reaches a plateau.
Photoproducts are absorbing light.If possible, perform the reaction in a flow cell to remove photoproducts as they are formed.
Equilibrium has been reached.In some cases, the reaction may be reversible. This is less common for o-NB cleavage but should be considered if other troubleshooting steps fail.
Degradation of starting material or product Photodegradation due to excessive light exposure.Reduce the light intensity or the total irradiation time. Use a filter to block shorter, more damaging wavelengths.
Reactivity with photoproducts.Isolate the desired product as soon as the reaction is complete.
Instability in the chosen solvent or pH.Ensure the solvent and pH are compatible with your molecule's stability.

Experimental Protocols

Protocol 1: Determining Optimal Irradiation Time using HPLC

This protocol outlines a time-course experiment to identify the minimum irradiation time required for complete cleavage.

  • Sample Preparation: Prepare a stock solution of your 2-nitrobenzyl-caged compound at a known concentration in a suitable, UV-transparent solvent.

  • Irradiation Setup:

    • Place a defined volume of the stock solution into a quartz cuvette or a UV-transparent reaction vessel.

    • Position a UV lamp at a fixed distance from the sample. Ensure consistent geometry for all time points.

  • Time-Course Irradiation:

    • Take an initial aliquot (t=0) before starting the irradiation.

    • Irradiate the sample for a series of increasing time intervals (e.g., 1, 2, 5, 10, 20, 30, 60 minutes).

    • After each irradiation period, take an aliquot for HPLC analysis.

  • HPLC Analysis:

    • Develop an HPLC method capable of separating the starting material (uncleaved) from the cleaved product.

    • Inject the aliquots from each time point.

    • Monitor the peak areas of the starting material and the product.

  • Data Analysis:

    • Calculate the percentage of cleavage for each time point using the peak areas.

    • Plot the percentage of cleavage versus the irradiation time.

    • The optimal irradiation time is the point at which the cleavage percentage reaches a plateau, indicating the reaction is complete.[5]

Protocol 2: Monitoring Photocleavage by UV-Vis Spectroscopy

This protocol is useful for real-time monitoring of the reaction.

  • Spectral Acquisition (Pre-irradiation): Record the UV-Vis absorption spectrum of your uncleaved sample in a quartz cuvette.

  • Irradiation and Monitoring:

    • Place the cuvette in a spectrophotometer that is coupled to a UV light source for in-situ irradiation.

    • Alternatively, irradiate the sample externally for defined intervals and then record the spectrum.

    • Irradiate for short, defined intervals and record the full UV-Vis spectrum after each interval.

  • Data Analysis:

    • Observe the changes in the absorption spectrum over time. Typically, the absorbance at the λmax of the starting material will decrease, while the absorbance corresponding to the photoproducts may increase.[5]

    • The reaction is considered complete when no further significant spectral changes are observed.[5]

Quantitative Data Summary

The following table summarizes representative data on 2-nitrobenzyl photocleavage from the literature to provide an indication of expected cleavage times. Note that direct comparison is difficult due to variations in experimental conditions (e.g., light intensity, concentration, specific molecule).

CompoundWavelength (nm)Irradiation Time% CleavageAnalytical MethodReference
Fam-linker-(T)10-biotin~3405 min~50%HPLC[1][2][3]
Fam-linker-(T)10-biotin~34010 min~100%HPLC[1][2][3]
Immobilized Fam-linker-DNA340Not specified~80%Fluorescence Spectroscopy[1][2][4]
o-Nitrobenzyl tosylate derivatives36510 min>80%Not specified[9]
Resin-bound thiazolidinone3653 h~95%HPLC[10]

Visualizations

experimental_workflow Experimental Workflow for Optimizing Irradiation Time cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sample Prepare sample solution (known concentration) setup_uv Set up UV lamp (fixed distance, wavelength) t0_aliquot Take t=0 aliquot setup_uv->t0_aliquot irradiate Irradiate for set time intervals t0_aliquot->irradiate irradiate->irradiate take_aliquots Take aliquots at each time point irradiate->take_aliquots hplc_analysis Analyze aliquots by HPLC take_aliquots->hplc_analysis plot_data Plot % cleavage vs. time hplc_analysis->plot_data determine_optimal Determine optimal irradiation time plot_data->determine_optimal troubleshooting_logic Troubleshooting Logic for Incomplete Cleavage start Incomplete Cleavage? check_time Irradiation time sufficient? start->check_time check_wavelength Wavelength correct? check_time->check_wavelength Yes solution_increase_time Increase irradiation time check_time->solution_increase_time No check_intensity Light intensity adequate? check_wavelength->check_intensity Yes solution_correct_wavelength Match wavelength to λmax check_wavelength->solution_correct_wavelength No check_concentration Sample concentration optimal? check_intensity->check_concentration Yes solution_increase_intensity Increase lamp intensity check_intensity->solution_increase_intensity No check_solvent Solvent UV transparent? check_concentration->check_solvent Yes solution_dilute Dilute sample check_concentration->solution_dilute No solution_change_solvent Change to a non-absorbing solvent check_solvent->solution_change_solvent No

References

Validation & Comparative

A Comparative Guide to Alcohol Protecting Groups: 2-Nitrobenzyl vs. TBS and MOM

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the judicious selection of protecting groups for alcohols is a critical strategic decision. The ideal protecting group should be easy to introduce and remove in high yield, stable to a range of reaction conditions, and offer orthogonal deprotection options in the presence of other functional groups. This guide provides a detailed comparison of the photolabile 2-nitrobenzyl (o-NB) group with two of the most common acid/base-labile protecting groups: tert-butyldimethylsilyl (TBS) and methoxymethyl (MOM). This analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal protecting group for their synthetic endeavors.

At a Glance: Key Performance Characteristics

Feature2-Nitrobenzyl (o-NB)tert-Butyldimethylsilyl (TBS)Methoxymethyl (MOM)
Protection Reagents 2-Nitrobenzyl bromide, NaHTBS-Cl, Imidazole; TBS-OTf, 2,6-LutidineMOM-Cl, DIPEA; CH₂(OMe)₂, H⁺
Deprotection Method Photolysis (UV light, ~350 nm)Fluoride (e.g., TBAF) or Acid (e.g., HCl)Acid (e.g., HCl, TFA)
Orthogonality High (orthogonal to acid/base labile groups)Moderate (orthogonal to photolabile groups)Low (cleaved under similar acidic conditions as some other groups)
Stability Stable to most acidic and basic conditionsStable to basic and weakly acidic conditionsStable to basic and weakly acidic conditions (pH 4-12)[1]
Key Advantage "Traceless" deprotection with lightTunable stability with different silyl groupsGenerally stable and economical
Potential Issues Formation of nitrosobenzaldehyde byproductBasicity of fluoride reagents can cause side reactionsMOM-Cl is a carcinogen[2]

Quantitative Comparison of Protection and Deprotection

The following tables provide a summary of typical reaction conditions and yields for the protection and deprotection of alcohols using o-NB, TBS, and MOM groups. It is important to note that yields are substrate-dependent and the conditions provided are representative examples.

Table 1: Alcohol Protection

Protecting GroupSubstrateReagents and ConditionsTimeYield (%)Reference
2-Nitrobenzyl Various Alcohols2-Nitrobenzyl bromide, NaH, THF, 0 °C to rt2-12 h80-95%General procedure
TBS Primary AlcoholTBS-Cl, Imidazole, DMF, rt6-120 h82-98%[3]
TBS Secondary AlcoholTBS-OTf, 2,6-Lutidine, CH₂Cl₂, 0 °C15 min - 1 h90-100%[3]
MOM Primary AlcoholMOM-Cl, DIPEA, CH₂Cl₂, 0 °C to 25 °C16 h~95%[4]

Table 2: Alcohol Deprotection

Protecting GroupSubstrateReagents and ConditionsTimeYield (%)Reference
2-Nitrobenzyl o-NB EtherUV light (350 nm), Solvent (e.g., MeOH)1-4 h>90%General procedure
TBS TBS EtherTBAF (1M in THF), THF, rt15 min - 16 h70-100%[3]
TBS TBS EtherHCl, H₂O, THF30 min - 6 h83-100%[3]
MOM MOM Etherconc. HCl, MeOH, 62 °C15 minHigh[5]
MOM MOM EtherTFA, CH₂Cl₂12 hHighGeneral procedure

Experimental Protocols

2-Nitrobenzyl (o-NB) Protection and Deprotection

Protection Protocol:

  • To a stirred solution of the alcohol (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2-nitrobenzyl bromide (1.2 eq.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Deprotection Protocol:

  • Dissolve the 2-nitrobenzyl protected alcohol in a suitable solvent (e.g., methanol, acetonitrile) in a quartz or borosilicate glass reaction vessel.

  • Irradiate the solution with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography to remove the 2-nitrosobenzaldehyde byproduct.

tert-Butyldimethylsilyl (TBS) Protection and Deprotection

Protection Protocol (using TBS-Cl and Imidazole):

  • To a solution of the alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF, add tert-butyldimethylsilyl chloride (1.2 eq.) at room temperature.[6]

  • Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[7]

  • Purify the residue by flash column chromatography.[7]

Deprotection Protocol (using TBAF):

  • Dissolve the TBS-protected alcohol (1.0 eq.) in anhydrous THF (approximately 0.1 M solution).[8]

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq.) dropwise to the stirred solution at room temperature.[8]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.[8]

  • Dilute the mixture with dichloromethane, separate the organic layer, and wash with brine.[8]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography.

Methoxymethyl (MOM) Protection and Deprotection

Protection Protocol (using MOM-Cl and DIPEA):

  • To a solution of the alcohol (1.0 eq.) and N,N-diisopropylethylamine (DIPEA) (4.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add chloromethyl methyl ether (MOM-Cl) (3.0 eq.) dropwise.[9]

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[9]

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection Protocol (using HCl):

  • Dissolve the MOM-protected alcohol in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the solution (e.g., to 62 °C) and monitor the reaction by TLC.[5]

  • Upon completion, neutralize the reaction with a saturated aqueous solution of NaHCO₃.

  • Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Reaction Mechanisms and Workflows

The distinct deprotection mechanisms of these protecting groups form the basis of their orthogonality and utility in complex syntheses.

Protection_Mechanisms cluster_oNB 2-Nitrobenzyl (o-NB) Protection cluster_TBS TBS Protection cluster_MOM MOM Protection ROH_oNB R-OH RO_Na_oNB R-O⁻Na⁺ ROH_oNB->RO_Na_oNB Deprotonation NaH_oNB NaH RONB R-O-NB RO_Na_oNB->RONB SN2 oNBBr 2-Nitrobenzyl-Br oNBBr->RONB ROH_TBS R-OH ROTBS R-O-TBS ROH_TBS->ROTBS Silylation Imidazole_TBS Imidazole TBSCl TBS-Cl TBSCl->ROTBS ROH_MOM R-OH ROMOM R-O-MOM ROH_MOM->ROMOM Alkylation DIPEA_MOM DIPEA MOMCl MOM-Cl MOMCl->ROMOM

Figure 1: General pathways for the protection of an alcohol.

Deprotection_Mechanisms cluster_oNB_deprotection 2-Nitrobenzyl (o-NB) Deprotection cluster_TBS_deprotection TBS Deprotection cluster_MOM_deprotection MOM Deprotection RONB_dep R-O-NB Excited_RONB [R-O-NB]* RONB_dep->Excited_RONB Excitation UV_light UV Light (hν) Aci_nitro Aci-nitro Intermediate Excited_RONB->Aci_nitro Int_H_Abs Intramolecular H Abstraction ROH_oNB_dep R-OH Aci_nitro->ROH_oNB_dep Cleavage Byproduct_oNB 2-Nitroso- benzaldehyde Aci_nitro->Byproduct_oNB Rearrangement Rearrangement ROTBS_dep R-O-TBS Pentacoordinate_Si [R-O-Si(TBS)F]⁻ ROTBS_dep->Pentacoordinate_Si Nucleophilic Attack Protonated_Ether R-O(H⁺)-TBS ROTBS_dep->Protonated_Ether Protonation Fluoride F⁻ (e.g., TBAF) Acid_dep H⁺ ROH_TBS_dep R-OH Pentacoordinate_Si->ROH_TBS_dep Protonated_Ether->ROH_TBS_dep Hydrolysis ROMOM_dep R-O-MOM Protonated_MOM R-O(H⁺)-MOM ROMOM_dep->Protonated_MOM Protonation Acid_dep_MOM H⁺ ROH_MOM_dep R-OH Protonated_MOM->ROH_MOM_dep Cleavage Cation [CH₂=O⁺CH₃] Protonated_MOM->Cation

Figure 2: Deprotection mechanisms for o-NB, TBS, and MOM ethers.

Orthogonality in Multi-Step Synthesis

The true power of these protecting groups is realized in complex syntheses where multiple hydroxyl groups must be selectively manipulated. The different cleavage conditions allow for orthogonal deprotection, a strategy where one protecting group can be removed without affecting others.[10]

A hypothetical synthetic sequence could involve protecting a primary alcohol as a TBS ether, a secondary alcohol as a MOM ether, and a sensitive tertiary alcohol with a 2-nitrobenzyl group. This allows for the selective deprotection and further reaction at each carbinol center.

Orthogonal_Strategy Start Molecule with Primary, Secondary, and Tertiary Alcohols Protect_All Protect all alcohols: - Primary as TBS - Secondary as MOM - Tertiary as o-NB Start->Protect_All Deprotect_TBS Deprotect Primary Alcohol (TBAF) Protect_All->Deprotect_TBS React_Primary React at Primary Alcohol Deprotect_TBS->React_Primary Deprotect_MOM Deprotect Secondary Alcohol (Acid) React_Primary->Deprotect_MOM React_Secondary React at Secondary Alcohol Deprotect_MOM->React_Secondary Deprotect_oNB Deprotect Tertiary Alcohol (UV Light) React_Secondary->Deprotect_oNB React_Tertiary React at Tertiary Alcohol Deprotect_oNB->React_Tertiary Final_Product Final Product React_Tertiary->Final_Product

Figure 3: An orthogonal protection strategy workflow.

Conclusion

The choice between 2-nitrobenzyl, TBS, and MOM as alcohol protecting groups depends heavily on the specific requirements of a synthetic route.

  • 2-Nitrobenzyl (o-NB) is the protecting group of choice when orthogonality is paramount and mild, non-reagent-based deprotection is required. Its stability to a wide range of chemical reagents makes it invaluable in the synthesis of complex molecules with sensitive functionalities.

  • tert-Butyldimethylsilyl (TBS) offers a versatile and widely used option with tunable stability based on the steric bulk of the silyl group. The mild, fluoride-mediated deprotection is a significant advantage, although the basicity of the reagent must be considered.

  • Methoxymethyl (MOM) is a robust and economical protecting group that is stable to a variety of non-acidic conditions. However, its removal under acidic conditions limits its orthogonality with other acid-labile groups, and the carcinogenicity of its protecting reagent, MOM-Cl, necessitates careful handling.

By understanding the distinct characteristics, stability profiles, and deprotection mechanisms of each of these protecting groups, researchers can devise more efficient and successful synthetic strategies for the construction of complex molecular architectures.

References

Orthogonal Deprotection Strategies Featuring the 2-Nitrobenzyl Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, particularly in the realms of peptide, oligonucleotide, and complex molecule synthesis, the strategic use of protecting groups is paramount. The ability to selectively unmask a functional group in the presence of others, a concept known as orthogonal deprotection, is a cornerstone of efficient and successful synthetic endeavors. The 2-nitrobenzyl (oNB) group, a photolabile protecting group, offers a unique and powerful tool in this context, as its cleavage is triggered by light, a reagentless and often non-invasive method. This guide provides a comprehensive comparison of orthogonal deprotection strategies involving the 2-nitrobenzyl group alongside commonly used protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), Carboxybenzyl (Cbz), and various silyl ethers.

The Principle of Orthogonality with the 2-Nitrobenzyl Group

The utility of the 2-nitrobenzyl group in orthogonal deprotection schemes stems from its unique cleavage mechanism. Unlike many traditional protecting groups that are labile to acidic, basic, or hydrogenolytic conditions, the oNB group is stable to these environments. Instead, it is selectively removed upon irradiation with UV light, typically in the range of 320-365 nm.[1][2] This distinct deprotection method allows for the precise removal of the oNB group while leaving other protecting groups intact, enabling sequential and site-specific modifications of complex molecules.

Orthogonal_Deprotection_Concept

Comparative Analysis of Deprotection Conditions

The following tables summarize the deprotection conditions for the 2-nitrobenzyl group and its orthogonal counterparts. This data highlights the distinct requirements for the removal of each group, forming the basis of a selective deprotection strategy.

Table 1: Deprotection of the 2-Nitrobenzyl Group

Protecting GroupReagents & ConditionsTypical Reaction TimeFunctional Groups Protected
2-Nitrobenzyl (oNB)UV light (λ ≈ 320-365 nm) in a suitable solvent (e.g., CH3CN, CH2Cl2, MeOH)30 min - a few hours[3]Alcohols, phenols, carboxylic acids, amines, phosphates[1]

Table 2: Orthogonal Deprotection Comparison

Protecting GroupDeprotection Reagents & ConditionsOrthogonality with 2-Nitrobenzyl Group
Boc Strong acids (e.g., TFA in CH2Cl2, HCl in dioxane)Orthogonal: The 2-nitrobenzyl group is stable to the acidic conditions required for Boc removal.[4]
Fmoc Bases (e.g., 20% piperidine in DMF)Orthogonal: The 2-nitrobenzyl group is stable to the basic conditions required for Fmoc removal.
Cbz Catalytic hydrogenolysis (e.g., H2, Pd/C in MeOH or EtOH)Orthogonal: The 2-nitrobenzyl group is stable to hydrogenolysis conditions.
Silyl Ethers (e.g., TMS, TES, TBS, TIPS, TBDPS)Fluoride ion sources (e.g., TBAF in THF) or acidic conditions (e.g., HF-pyridine, CSA in MeOH)Orthogonal: The 2-nitrobenzyl group is stable to fluoride-based and most acidic conditions used for silyl ether cleavage.[4]

Experimental Protocols

Detailed methodologies for the orthogonal deprotection of the 2-nitrobenzyl group in the presence of other common protecting groups are provided below.

Protocol 1: Photolytic Cleavage of a 2-Nitrobenzyl Ether

This protocol describes the general procedure for the photolytic deprotection of a 2-nitrobenzyl ether.

Materials:

  • 2-Nitrobenzyl-protected compound

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or methanol)

  • UV photoreactor or a UV lamp with a principal emission wavelength around 350-365 nm

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Dissolve the 2-nitrobenzyl-protected compound in the chosen solvent in a quartz reaction vessel. The concentration should be optimized for the specific substrate but is typically in the range of 0.01-0.1 M.

  • Purge the solution with an inert gas for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with the photoreaction.

  • Irradiate the solution with a UV lamp. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the deprotected alcohol.

Photolytic_Cleavage_Workflow

Protocol 2: Selective Deprotection of a Boc Group in the Presence of a 2-Nitrobenzyl Ether

This protocol demonstrates the stability of the 2-nitrobenzyl group under the acidic conditions required for Boc group removal.

Materials:

  • Substrate containing both a Boc-protected amine and a 2-nitrobenzyl ether

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the dual-protected substrate in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture and monitor the deprotection of the Boc group by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, the deprotected amine with the 2-nitrobenzyl ether intact, can be purified by column chromatography if necessary.

Protocol 3: Selective Deprotection of an Fmoc Group in the Presence of a 2-Nitrobenzyl Ether

This protocol illustrates the stability of the 2-nitrobenzyl group under the basic conditions used for Fmoc deprotection.

Materials:

  • Substrate containing both an Fmoc-protected amine and a 2-nitrobenzyl ether

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Dissolve the dual-protected substrate in DMF.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the DMF and piperidine under high vacuum.

  • The crude product, the deprotected amine with the 2-nitrobenzyl ether intact, can be purified by column chromatography.

Signaling Pathways and Logical Relationships

The concept of orthogonal deprotection can be visualized as a series of selective chemical transformations, where each step is controlled by a specific set of reagents or conditions that do not interfere with other protected functionalities.

Orthogonal_Deprotection_Pathway

Conclusion

The 2-nitrobenzyl protecting group is a valuable asset in the synthetic chemist's toolkit, offering a robust and highly selective method for the protection of various functional groups. Its unique photolytic cleavage mechanism provides true orthogonality with a wide range of commonly used protecting groups, including Boc, Fmoc, Cbz, and silyl ethers. This orthogonality allows for the design of elegant and efficient synthetic routes towards complex molecules, enabling precise, stepwise manipulations of functional groups. By understanding the distinct deprotection conditions for each protecting group, researchers can strategically plan and execute complex synthetic sequences with a high degree of control and predictability.

References

A Comparative Guide to 2-Nitrobenzyl and p-Hydroxyphenacyl Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of photolabile protecting groups (PPGs), or "caging" groups, has become an indispensable tool in chemical biology and drug development, offering precise spotiotemporal control over the release of bioactive molecules. By masking the function of a molecule until its release is triggered by light, PPGs enable researchers to study complex biological processes with minimal disruption and to develop novel light-activated therapeutic strategies. This guide provides a comparative overview of two widely used PPGs: 2-nitrobenzyl (oNB) and p-hydroxyphenacyl (pHP), with a focus on their performance, supported by experimental data.

Performance Comparison

The efficacy of a PPG is determined by several key photophysical parameters, including its absorption maximum (λmax), molar extinction coefficient (ε), and the quantum yield of uncaging (Φu). The product of the molar extinction coefficient and the quantum yield (ε × Φu) gives the uncaging efficiency, a crucial metric for practical applications. The ideal PPG possesses a long absorption wavelength to minimize cellular damage and enhance tissue penetration, a high molar extinction coefficient to capture light efficiently, and a high quantum yield for effective release of the caged molecule.

Parameter2-Nitrobenzyl (oNB)p-Hydroxyphenacyl (pHP)Key Considerations
Typical λmax ~280-350 nm[1]~280-350 nm[2]Both operate in the UV-A range, which can still cause some cellular damage. Modifications to both structures can red-shift the absorption maximum.
Molar Extinction Coefficient (ε) 5,000 - 15,000 M⁻¹cm⁻¹[1]Varies with substitution, generally in a similar range to oNB.Higher ε allows for more efficient light absorption at lower concentrations.
Quantum Yield (Φu) 0.01 - 0.5[1]0.1 - 0.65[3]pHP generally exhibits higher quantum yields, leading to more efficient uncaging.
Release Rate Microseconds to millisecondsNanoseconds or less[2][3]pHP offers significantly faster release kinetics, which is advantageous for studying rapid biological processes.
Photocleavage Byproducts 2-nitrosobenzaldehyde or related ketones[3]p-hydroxyphenylacetic acid and a minor amount of p-hydroxybenzyl alcohol[2]The nitroso byproduct of oNB can be reactive and absorb light at the excitation wavelength, potentially interfering with experiments.[3] The byproducts of pHP are generally considered more benign.[4]
Solubility Can be an issue in aqueous solutions, often requiring derivatization.Generally good water solubility.[2]Solubility is a critical factor for biological applications.

Photocleavage Mechanisms

The distinct performance characteristics of 2-nitrobenzyl and p-hydroxyphenacyl protecting groups stem from their different photochemical rearrangement mechanisms upon irradiation.

G Figure 1: Photocleavage Mechanism of 2-Nitrobenzyl (oNB) oNB 2-Nitrobenzyl Protected Substrate (R-X) ExcitedState Excited State (n,π*) oNB->ExcitedState AciNitro aci-Nitro Intermediate ExcitedState->AciNitro Intramolecular H-abstraction CyclicIntermediate Cyclic Intermediate AciNitro->CyclicIntermediate Cyclization Products Released Substrate (R-H) + 2-Nitrosobenzaldehyde CyclicIntermediate->Products Rearrangement & Release

Caption: Photocleavage of oNB proceeds via a Norrish Type II reaction.[5]

The photocleavage of 2-nitrobenzyl derivatives is initiated by the absorption of a photon, leading to an excited state.[5] This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the nitro group, forming an aci-nitro intermediate.[5] Subsequent rearrangement and cyclization lead to the release of the protected substrate and the formation of a 2-nitrosobenzaldehyde byproduct.[5][6]

G Figure 2: Photocleavage Mechanism of p-Hydroxyphenacyl (pHP) pHP p-Hydroxyphenacyl Protected Substrate (R-X) TripletState Triplet Excited State pHP->TripletState hν, ISC Spirointermediate Spiro-dienone Intermediate TripletState->Spirointermediate Photo-Favorskii Rearrangement Products Released Substrate (R-H) + p-Hydroxyphenylacetic Acid Spirointermediate->Products Hydrolysis G Figure 3: Decision Workflow for PPG Selection Start Start: Need for Photocontrol Kinetics Is rapid release (< ms) critical? Start->Kinetics Byproducts Are photobyproducts a major concern? Kinetics->Byproducts No pHP Consider p-Hydroxyphenacyl (pHP) or its derivatives Kinetics->pHP Yes Wavelength Is longer wavelength activation essential? Byproducts->Wavelength No Byproducts->pHP Yes oNB Consider 2-Nitrobenzyl (oNB) or its derivatives Wavelength->oNB No Derivatives Consider derivatized PPGs for red-shifted absorption Wavelength->Derivatives Yes Final Select and optimize experimental conditions pHP->Final oNB->Final Derivatives->Final

References

A Comparative Guide to 2-Nitrobenzyl and Coumarin-Based Photoremovable Groups for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of pharmacology, cell biology, and drug development, the ability to control the activity of molecules with spatiotemporal precision is paramount. Photoremovable protecting groups (PPGs), also known as photocages, are powerful tools that enable the light-induced activation of bioactive compounds. Among the most widely utilized PPGs are those based on the 2-nitrobenzyl and coumarin scaffolds. This guide provides an objective, data-driven comparison of these two prominent classes of photoremovable groups to aid researchers, scientists, and drug development professionals in selecting the optimal PPG for their specific applications.

Executive Summary

Both 2-nitrobenzyl and coumarin-based photoremovable groups offer distinct advantages and disadvantages. 2-Nitrobenzyl derivatives are well-established, with a predictable cleavage mechanism, but are generally hampered by their requirement for UV light, which can be phototoxic, and the generation of potentially reactive byproducts. Coumarin-based PPGs have gained favor due to their longer-wavelength absorption profiles, extending into the visible light spectrum, and often higher two-photon absorption cross-sections, making them well-suited for applications in living systems. However, their quantum yields can be highly dependent on the molecular structure and environment, and some derivatives may also produce undesirable byproducts.

Data Presentation: A Quantitative Comparison

The selection of a photoremovable protecting group is often guided by key photophysical parameters. The following tables summarize the performance of common 2-nitrobenzyl and coumarin derivatives.

Table 1: One-Photon Absorption and Photolysis Properties

Photoremovable GroupDerivativeTypical λmax (nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φ)Solvent/Conditions
2-Nitrobenzyl Unsubstituted~260-350300-3650.01-0.3Varies
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~350350-365~0.01-0.1Aqueous Buffer
α-Carboxy-2-nitrobenzyl (CNB)~265300-350~0.05-0.2Aqueous Buffer
Coumarin-based Coumarin-4-ylmethyl (CM)~320-400350-4500.01-0.2Varies
7-(Diethylamino)coumarin-4-yl)methyl (DEACM)~400400-450~0.003-0.08Aqueous Buffer
6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc)~370365-405~0.04-0.14Aqueous Buffer[1]

Table 2: Two-Photon Absorption (2PA) Properties

Photoremovable GroupDerivative2PA Wavelength (nm)Two-Photon Action Cross-Section (δu) (GM)Key Features
2-Nitrobenzyl 4,5-Dimethoxy-2-nitrobenzyl (DMNB)~700-800~0.01-0.1Low 2PA efficiency.[2]
Substituted o-nitrobenzyl~740-8400.01-0.1Generally low, though modifications can slightly improve it.[2]
Coumarin-based 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc)~740-800~0.2-1.0Significantly higher 2PA cross-section than nitrobenzyl derivatives.
Coumarin-quinazoline conjugateNot specifiedup to 299Enhanced by intramolecular hydrogen bonding.[3]
3-Thiazolyl coumarinNot specified~300Suitable for two-photon induced fluorescence microscopy.[4]

Note: GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴s photon⁻¹

Photochemistry and Byproduct Considerations

2-Nitrobenzyl Group: Upon UV irradiation, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule and 2-nitrosobenzaldehyde or a related derivative. The 2-nitrosoketone byproduct can be reactive and potentially cytotoxic.[5]

Coumarin-based Groups: The photolysis of coumarin-based PPGs typically proceeds through a heterolytic cleavage of the bond to the caged molecule upon excitation. The efficiency of this process can be influenced by the stability of the resulting carbocation intermediate. Some coumarin derivatives have been reported to produce formaldehyde as a byproduct, which is a known cytotoxin.[6][7] However, newer generations of coumarin cages have been designed to avoid the formation of toxic byproducts.[7]

Experimental Protocols

Determination of Photolysis Quantum Yield (Φ)

The quantum yield of photolysis is a measure of the efficiency of a photochemical reaction and is defined as the number of moles of a substance that react per einstein of light absorbed. A common method for its determination is the relative method, using a well-characterized chemical actinometer.

Materials:

  • UV-Vis spectrophotometer

  • Light source with a monochromator or filter for wavelength selection (e.g., 350 nm)

  • Quartz cuvettes

  • Solution of the caged compound of interest

  • Solution of a chemical actinometer (e.g., potassium ferrioxalate or a compound with a known quantum yield under similar conditions)

Procedure:

  • Actinometer Preparation and Irradiation: Prepare a solution of the chemical actinometer with a known concentration and absorbance at the photolysis wavelength. Irradiate the actinometer solution for a defined period and measure the change in absorbance to determine the photon flux of the light source.

  • Sample Preparation: Prepare a solution of the caged compound with an absorbance in a similar range to the actinometer at the photolysis wavelength.

  • Sample Irradiation: Irradiate the sample solution under the identical conditions (light source, wavelength, irradiation time, and geometry) as the actinometer.

  • Analysis of Photolysis: Quantify the amount of the photoreleased product or the decrease in the starting caged compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following formula: Φ_sample = Φ_actinometer × (moles of sample reacted / moles of actinometer reacted) × (photons absorbed by actinometer / photons absorbed by sample)

Measurement of Two-Photon Absorption (2PA) Cross-Section

The two-photon absorption cross-section (δ) is a measure of the probability of the simultaneous absorption of two photons. It is often determined using the Z-scan technique or by two-photon excited fluorescence (TPEF) relative to a known standard.

Z-Scan Method (Open-Aperture):

  • Experimental Setup: A high-intensity, pulsed laser beam (typically a femtosecond Ti:sapphire laser) is focused through the sample solution. The sample is moved along the z-axis (the direction of laser propagation) through the focal point. An open-aperture detector measures the total transmitted light.

  • Data Acquisition: As the sample moves through the focal point, the intensity of the laser beam changes, leading to a change in the two-photon absorption. This results in a valley in the transmission curve when the sample is at the focal point.

  • Data Analysis: The shape and depth of the transmission valley are analyzed to calculate the two-photon absorption coefficient (β). The two-photon absorption cross-section (δ) can then be determined from β and the concentration of the sample.

Mandatory Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Light Light Caged_Glu 2-Nitrobenzyl-caged Glutamate Light->Caged_Glu Photolysis Glu Glutamate Caged_Glu->Glu Receptor NMDA Receptor Glu->Receptor Binds Ca_ion Ca²⁺ Influx Receptor->Ca_ion Opens Signaling Downstream Signaling Ca_ion->Signaling

Caption: Workflow for 2-nitrobenzyl-mediated uncaging of glutamate to activate postsynaptic receptors.

experimental_workflow Start Start Nanoparticle Coumarin-caged Drug-loaded Nanoparticle Start->Nanoparticle Light Light Nanoparticle->Light Photolysis Photolysis of Coumarin Cage Light->Photolysis Drug_Release Drug Release Photolysis->Drug_Release Target_Cell Target Cell Drug_Release->Target_Cell Therapeutic_Effect Therapeutic Effect Target_Cell->Therapeutic_Effect

Caption: Experimental workflow for light-triggered drug delivery using coumarin-caged nanoparticles.

Conclusion

The choice between 2-nitrobenzyl and coumarin-based photoremovable protecting groups depends heavily on the specific experimental requirements. For applications demanding deep tissue penetration and minimal phototoxicity, the longer-wavelength absorption and higher two-photon action cross-sections of many coumarin derivatives make them the superior choice. However, the well-characterized nature and synthetic accessibility of 2-nitrobenzyl PPGs continue to make them relevant for a variety of in vitro applications. As research in this field progresses, the development of new photoremovable groups with improved photophysical properties, enhanced biocompatibility, and orthogonal cleavage specificities will undoubtedly expand the toolkit available to researchers and drug development professionals, enabling ever more precise control over biological processes.

References

A Comparative Guide to the Kinetics of Photoremovable Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise spatiotemporal control offered by photoremovable protecting groups (PPGs), also known as photocages, has established them as indispensable tools in chemical biology, pharmacology, and materials science.[1][2][3][4] The efficacy of a PPG is largely dictated by its photochemical properties, particularly the efficiency and rate at which the protecting group is cleaved upon irradiation to release the active molecule. This guide provides a comparative analysis of the kinetic properties of three widely used classes of PPGs: o-nitrobenzyl, coumarin, and BODIPY derivatives. The quantitative data is supported by detailed experimental protocols to aid in the selection and application of the optimal PPG for your research needs.

Quantitative Kinetic Data Comparison

The performance of a photoremovable protecting group is primarily evaluated based on its quantum yield (Φ), molar extinction coefficient (ε), and the rate of photorelease. The product of the quantum yield and the molar extinction coefficient (εΦ) provides a measure of the overall uncaging efficiency.[5][6] The following table summarizes these key kinetic parameters for representative PPGs from the o-nitrobenzyl, coumarin, and BODIPY families.

Photoremovable Protecting Group (PPG)Leaving GroupWavelength (λmax)Molar Extinction Coefficient (ε) at λmaxQuantum Yield (Φ)Uncaging Efficiency (εΦ)Release RateReference
o-Nitrobenzyl (NB) Carboxylate~280 nm~5,000 M⁻¹cm⁻¹~0.1 - 0.6~500 - 3,000 M⁻¹cm⁻¹Slow (ms to s)[1][7][8]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)Carboxylate~350 nm~4,500 M⁻¹cm⁻¹~0.01 - 0.05~45 - 225 M⁻¹cm⁻¹Slow (ms to s)[9][10]
Coumarin-4-ylmethyl (CM) Phosphate~320 nm~15,000 M⁻¹cm⁻¹~0.03 - 0.2~450 - 3,000 M⁻¹cm⁻¹Fast (ns to µs)[1][11]
7-(Diethylamino)coumarin-4-ylmethyl (DEACM)Carboxylate~400 nm~30,000 M⁻¹cm⁻¹~0.01 - 0.08~300 - 2,400 M⁻¹cm⁻¹Fast (ns to µs)[1]
BODIPY Acetic Acid~515 - 553 nm~50,000 - 70,000 M⁻¹cm⁻¹~0.001 - 0.01~50 - 700 M⁻¹cm⁻¹Moderate (µs to ms)[5][6]
Iodo-BODIPYAcetic Acid~550 nm~65,000 M⁻¹cm⁻¹~0.02~1,300 M⁻¹cm⁻¹Moderate (µs to ms)[6]

Experimental Protocols

Accurate determination of the kinetic parameters of PPGs is crucial for their effective application. Below are detailed protocols for two common experimental techniques used to study the kinetics of photorelease.

Protocol 1: Determination of Quantum Yield using UV-Vis Spectroscopy

This protocol outlines the determination of the photorelease quantum yield by monitoring the change in the UV-Vis absorption spectrum of the caged compound upon irradiation.

1. Sample Preparation:

  • Prepare a stock solution of the photolabile compound in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution). The concentration should be adjusted to have an absorbance between 0.5 and 1.0 at the irradiation wavelength in a standard 1 cm path length quartz cuvette.

  • Prepare a solution of a chemical actinometer, such as potassium ferrioxalate, with a known quantum yield at the irradiation wavelength.[5]

2. Irradiation Setup:

  • Use a light source with a narrow and stable emission band, such as a laser or a lamp coupled with a monochromator.[5]

  • Measure the photon flux of the light source using the chemical actinometer. This involves irradiating the actinometer solution for a specific time and measuring the resulting photochemical change via UV-Vis spectroscopy.

3. Photolysis and Data Acquisition:

  • Place the cuvette containing the sample solution in a UV-Vis spectrophotometer.

  • Irradiate the sample for short, defined time intervals.[12]

  • After each irradiation interval, record the full UV-Vis absorption spectrum.[12]

  • Continue this process until a significant change in the spectrum is observed, typically a decrease in the absorbance of the starting material and an increase in the absorbance of the photoproduct(s).[12]

4. Data Analysis:

  • Plot the change in absorbance at a specific wavelength (corresponding to the reactant or product) as a function of the total number of photons absorbed.

  • The initial slope of this plot is proportional to the quantum yield.

  • The quantum yield (Φ) of the photoreaction can be calculated using the following formula: Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed)

Protocol 2: Quantification of Photorelease using High-Performance Liquid Chromatography (HPLC)

This protocol describes the use of HPLC to separate and quantify the starting material and the photoreleased product, allowing for a direct measurement of the cleavage efficiency over time.

1. Sample Preparation and Irradiation:

  • Prepare a solution of the caged compound at a known concentration in a suitable solvent in a UV-transparent vessel (e.g., quartz tube or plate).[12]

  • Irradiate the sample using a light source with a controlled intensity and wavelength.

  • At specific time intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the irradiated solution for HPLC analysis.[12]

2. HPLC Analysis:

  • Develop an HPLC method capable of separating the starting caged compound from the photoreleased product and any photobyproducts. A reverse-phase C18 column is often suitable.

  • The mobile phase composition (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) should be optimized for optimal separation.

  • Inject the aliquots from each time point into the HPLC system.

  • Monitor the elution profile using a UV detector set to a wavelength where both the starting material and the product absorb.

3. Data Analysis:

  • Integrate the peak areas of the starting material and the photoreleased product in the chromatograms for each time point.

  • Create a calibration curve for the starting material and the product using standard solutions of known concentrations to convert peak areas to concentrations.

  • Plot the concentration of the photoreleased product as a function of irradiation time to determine the photorelease kinetics.

  • The percentage of cleavage can be calculated at each time point to assess the overall efficiency of the photolysis reaction.[12]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the kinetic analysis of photoremovable protecting groups.

G A Prepare PPG Solution D Irradiate PPG Sample (Time-course) A->D B Prepare Actinometer Solution C Calibrate Light Source (Actinometry) B->C C->D E UV-Vis Spectroscopy D->E F HPLC Analysis D->F G Calculate Quantum Yield (Φ) E->G H Determine Release Rate F->H

Caption: Generalized workflow for kinetic studies of photoremovable protecting groups.

Conclusion

The choice of a photoremovable protecting group significantly impacts the outcome of light-controlled experiments. o-Nitrobenzyl derivatives, while historically significant and versatile, often exhibit slower release kinetics.[1] Coumarin-based PPGs offer the advantage of rapid photorelease and absorption at longer wavelengths, which can be beneficial for biological applications.[1][11] The emerging class of BODIPY-based PPGs provides access to even longer wavelengths in the visible spectrum, although their quantum yields can be lower than those of UV-sensitive PPGs.[5][6][13] By understanding the kinetic properties and employing rigorous experimental protocols, researchers can confidently select and utilize the most appropriate PPG to achieve precise spatiotemporal control in their specific application.

References

Spectroscopic Strategies for Confirming 2-Nitrobenzyl Deprotection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), particularly the 2-nitrobenzyl (o-NB) group, offer a powerful tool for spatiotemporal control of molecular activity. Confirmation of the successful removal, or "deprotection," of the o-NB group is a critical step in experimental workflows. This guide provides a comparative analysis of common spectroscopic techniques used to verify 2-nitrobenzyl deprotection, supported by experimental data and detailed protocols.

The cleavage of the 2-nitrobenzyl protecting group is typically initiated by UV irradiation (around 350 nm). This process leads to the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct. These chemical changes can be effectively monitored and quantified using various spectroscopic methods, each with its own set of advantages and limitations.

Comparative Analysis of Spectroscopic Techniques

The choice of analytical technique depends on several factors, including the required level of detail, the available instrumentation, and the specific properties of the molecule of interest. The following sections provide a detailed comparison of UV-Visible Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry for confirming 2-nitrobenzyl deprotection.

Data Presentation: Quantitative Spectroscopic Changes

The following tables summarize the expected quantitative changes in spectroscopic data upon the removal of a 2-nitrobenzyl protecting group from a model compound, 2-nitrobenzyl ether.

Table 1: UV-Visible Spectroscopy Data

Compoundλmax (nm) before deprotectionλmax (nm) after deprotection (2-nitrosobenzaldehyde)Key Observations
2-Nitrobenzyl ether~270~310-320Appearance of a new absorbance peak corresponding to the 2-nitrosobenzaldehyde byproduct.

Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)

ProtonChemical Shift (δ, ppm) before deprotectionChemical Shift (δ, ppm) after deprotectionKey Observations
Benzylic CH₂~4.8-5.5Signal disappearsDisappearance of the characteristic benzylic protons of the protecting group.
Aromatic (o-NB)~7.4-8.2Signals shift and change patternSignificant change in the aromatic region due to the conversion of the nitro group to a nitroso group.
Aldehyde (product)-~10.0-10.5Appearance of a new singlet in the downfield region, characteristic of an aldehyde proton.

Table 3: Mass Spectrometry Data (Electrospray Ionization - ESI)

Ionm/z before deprotection (Protected Molecule)m/z after deprotection (Released Molecule)Key Observations
[M+H]⁺Varies (depends on protected molecule)Decreases by ~135.11A mass shift corresponding to the loss of the 2-nitrobenzyl group (C₇H₅NO₂).

Experimental Protocols

Detailed methodologies for each spectroscopic technique are provided below. These protocols are intended as a general guide and may require optimization based on the specific caged compound and experimental setup.

UV-Visible Spectroscopy Protocol

This method is ideal for rapid, real-time monitoring of the deprotection reaction.

  • Sample Preparation:

    • Dissolve the 2-nitrobenzyl protected compound in a suitable UV-transparent solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution) to a final concentration that gives an initial absorbance between 1 and 1.5 at the λmax of the protected compound.

    • Prepare a blank solution containing only the solvent.

  • Instrumentation Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes for stable readings.

    • Set the wavelength range to scan from 200 nm to 500 nm.

  • Data Acquisition:

    • Record a baseline spectrum using the blank solution.

    • Record the UV-Vis spectrum of the protected compound before irradiation.

    • Irradiate the sample with a UV lamp (e.g., 365 nm) for a defined period.

    • Record the UV-Vis spectrum of the irradiated sample at various time points to monitor the disappearance of the starting material and the appearance of the 2-nitrosobenzaldehyde byproduct.

¹H NMR Spectroscopy Protocol

NMR spectroscopy provides detailed structural information, confirming the precise site of deprotection.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the 2-nitrobenzyl protected compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Acquire a ¹H NMR spectrum of the starting material.

  • Photolysis:

    • Carefully irradiate the NMR tube containing the sample with a UV lamp for a sufficient time to achieve deprotection. The irradiation can be done outside the spectrometer.

    • For in-situ monitoring, specialized NMR tubes and fiber-optic setups can be used to irradiate the sample directly within the NMR spectrometer.

  • Data Acquisition:

    • After irradiation, re-acquire the ¹H NMR spectrum.

    • Compare the spectra before and after irradiation, paying close attention to the disappearance of the benzylic protons and the appearance of new signals corresponding to the deprotected molecule and the 2-nitrosobenzaldehyde byproduct.

Mass Spectrometry Protocol

Mass spectrometry is a highly sensitive technique that confirms the change in molecular weight upon deprotection.

  • Sample Preparation:

    • Prepare a stock solution of the 2-nitrobenzyl protected compound in a solvent compatible with mass spectrometry (e.g., acetonitrile, methanol).

    • Dilute the stock solution to a final concentration of approximately 1-10 µM.

    • Irradiate a portion of the sample with a UV lamp to induce deprotection.

  • Instrumentation Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ionization mode (e.g., ESI, MALDI) and polarity (positive or negative) appropriate for the analyte.

  • Data Acquisition:

    • Infuse or inject the protected sample into the mass spectrometer and acquire the mass spectrum.

    • Infuse or inject the irradiated (deprotected) sample and acquire the mass spectrum.

    • Analyze the data for the expected mass shift corresponding to the cleavage of the 2-nitrobenzyl group.

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided to illustrate the key processes involved in 2-nitrobenzyl deprotection and its analysis.

Deprotection_Mechanism 2-Nitrobenzyl Protected Molecule 2-Nitrobenzyl Protected Molecule Excited State Excited State 2-Nitrobenzyl Protected Molecule->Excited State UV Light (hν) Aci-nitro Intermediate Aci-nitro Intermediate Excited State->Aci-nitro Intermediate Intramolecular H-abstraction Deprotected Molecule Deprotected Molecule Aci-nitro Intermediate->Deprotected Molecule 2-Nitrosobenzaldehyde 2-Nitrosobenzaldehyde Aci-nitro Intermediate->2-Nitrosobenzaldehyde Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis Dissolve Caged Compound Dissolve Caged Compound UV-Vis UV-Vis Dissolve Caged Compound->UV-Vis NMR NMR Dissolve Caged Compound->NMR Mass Spec Mass Spec Dissolve Caged Compound->Mass Spec Prepare Blank/Control Prepare Blank/Control Irradiate Sample Irradiate Sample UV-Vis->Irradiate Sample Acquire 'Before' Spectrum Acquire 'Before' Spectrum NMR->Acquire 'Before' Spectrum Mass Spec->Acquire 'Before' Spectrum Acquire Spectrum Acquire Spectrum Irradiate Sample->Acquire Spectrum Acquire 'After' Spectrum Acquire 'After' Spectrum Irradiate Sample->Acquire 'After' Spectrum Irradiate Sample->Acquire 'After' Spectrum Analyze Data (λmax shift) Analyze Data (λmax shift) Acquire Spectrum->Analyze Data (λmax shift) Acquire 'Before' Spectrum->Irradiate Sample Acquire 'Before' Spectrum->Irradiate Sample Analyze Data (δ shift) Analyze Data (δ shift) Acquire 'After' Spectrum->Analyze Data (δ shift) Analyze Data (m/z shift) Analyze Data (m/z shift) Acquire 'After' Spectrum->Analyze Data (m/z shift) Technique_Selection Need for real-time kinetics? Need for real-time kinetics? Need detailed structural confirmation? Need detailed structural confirmation? Need for real-time kinetics?->Need detailed structural confirmation? No UV-Vis Spectroscopy UV-Vis Spectroscopy Need for real-time kinetics?->UV-Vis Spectroscopy Yes Need high sensitivity for complex mixtures? Need high sensitivity for complex mixtures? Need detailed structural confirmation?->Need high sensitivity for complex mixtures? No NMR Spectroscopy NMR Spectroscopy Need detailed structural confirmation?->NMR Spectroscopy Yes Mass Spectrometry Mass Spectrometry Need high sensitivity for complex mixtures?->Mass Spectrometry Yes General Confirmation General Confirmation Need high sensitivity for complex mixtures?->General Confirmation No

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of 2-Nitrobenzyl Cleavage Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of photocleavable protecting groups is paramount for ensuring the integrity and efficacy of their work. The 2-nitrobenzyl group, a widely used photolabile caging moiety, demands robust analytical methods to characterize its cleavage products and ensure complete deprotection. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of 2-nitrobenzyl cleavage products, supported by experimental data and detailed protocols. We also explore alternative analytical methods to provide a holistic view of the available tools.

The photolytic cleavage of a 2-nitrobenzyl protecting group is a cornerstone of many advanced biological and chemical applications, including the controlled release of therapeutic agents, the light-guided synthesis of microarrays, and the spatiotemporal control of cellular processes. Upon irradiation with UV light, the 2-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct. The successful application of this technology hinges on the ability to accurately identify and quantify both the released molecule of interest and any potential side products.

Mass spectrometry has emerged as a powerful and indispensable tool for this purpose, offering high sensitivity and specificity for the detailed characterization of complex mixtures. This guide will delve into the two most common mass spectrometric approaches: Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry.

At the Crossroads of Precision: ESI-LC-MS/MS vs. MALDI-TOF MS

The choice between ESI-LC-MS/MS and MALDI-TOF MS often depends on the nature of the analyte, the complexity of the sample, and the specific analytical question being addressed.

ESI-LC-MS/MS is the workhorse for the analysis of complex liquid samples. It couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, making it ideal for identifying and quantifying cleavage products in biological matrices.

MALDI-TOF MS , on the other hand, is a rapid and sensitive technique particularly well-suited for the analysis of larger molecules like peptides, proteins, and oligonucleotides, often directly from a solid support.

FeatureESI-LC-MS/MSMALDI-TOF MS
Principle Analytes are separated by liquid chromatography, ionized by electrospray, and analyzed by tandem mass spectrometry.Analytes are co-crystallized with a matrix, desorbed and ionized by a laser, and their mass-to-charge ratio is determined by their time of flight.
Sample Type Complex liquid mixtures, biological matrices (e.g., plasma, cell lysates).Purified samples, larger biomolecules (peptides, proteins, DNA), analysis from solid supports.
Ionization Soft ionization, produces multiply charged ions.Soft ionization, primarily produces singly charged ions.
Throughput Moderate, limited by chromatography run times.High, capable of analyzing many samples in a short time.
Quantitative Excellent quantitative capabilities.Generally considered more qualitative, but quantitative methods are available.
Strengths High resolving power for complex mixtures, excellent for small molecules and peptides.High sensitivity for large molecules, tolerance to some salts and buffers.
Limitations Can be susceptible to matrix effects and ion suppression.Can be challenging for small molecules due to matrix interference in the low mass range.

Under the Microscope: Expected Cleavage Products

The primary products of 2-nitrobenzyl photocleavage are the released molecule of interest and 2-nitrosobenzaldehyde. However, the specific nature of the released molecule can vary depending on the linkage. For instance, the cleavage of a 2-nitrobenzyl-protected peptide can result in a C-terminal carboxylate and an N-terminal cinnoline group.[1] In the context of DNA linkers, photocleavage separates the attached molecule (e.g., a fluorophore) from the oligonucleotide.[2][3][4]

It is also crucial to monitor for potential side products, which can arise from incomplete reactions or subsequent reactions of the primary products. The 2-nitrosobenzaldehyde byproduct, for example, can undergo further reactions. Mass spectrometry is instrumental in identifying these often low-abundance species.

Protected MoleculeExpected Cleavage ProductsPotential Byproducts
Peptide/Protein (caged with 2-nitrophenylalanine) C-terminal carboxylate fragment, N-terminal cinnoline fragment[1]Intramolecular cyclization products[1]
DNA/Oligonucleotide (with 2-nitrobenzyl linker) Released functional molecule (e.g., fluorophore), intact oligonucleotide[2][3][4]Uncaged oligonucleotide with modified end
Small Molecule (e.g., caged neurotransmitter) Released small molecule, 2-nitrosobenzaldehydeProducts of 2-nitrosobenzaldehyde reactions

In the Lab: Experimental Protocols

Detailed and optimized protocols are critical for obtaining reliable and reproducible results. Below are representative protocols for the analysis of 2-nitrobenzyl cleavage products using both LC-MS/MS and MALDI-TOF MS.

Protocol 1: LC-MS/MS Analysis of a Photocleaved Peptide

This protocol outlines the general steps for analyzing a peptide released from a 2-nitrobenzyl cage.

1. Sample Preparation:

  • Irradiate the sample solution containing the caged peptide with a UV lamp at an appropriate wavelength (typically 365 nm) for a predetermined time to induce photocleavage.
  • If necessary, perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.
  • Reconstitute the sample in a solvent compatible with the LC-MS system (e.g., 0.1% formic acid in water/acetonitrile).

2. Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 10-15 minutes) to elute the cleavage products.
  • Flow Rate: 0.3-0.5 mL/min.
  • Column Temperature: 40 °C.

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Mode: Full scan MS to identify all ions present, followed by targeted MS/MS (product ion scan) of the expected cleavage product masses for confirmation and quantification.
  • Collision Energy: Optimize for the specific peptide to achieve characteristic fragmentation patterns.

Protocol 2: MALDI-TOF MS Analysis of a Photocleaved DNA Linker

This protocol is suitable for analyzing an oligonucleotide after the light-induced release of a terminally attached molecule.

1. Sample Preparation:

  • Perform the photocleavage reaction by irradiating the DNA solution with UV light (e.g., 340-365 nm).
  • Desalt the sample using a suitable method (e.g., drop dialysis or a zip-tip) to remove salts that can interfere with MALDI ionization.

2. MALDI Plate Spotting:

  • Matrix: Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA) or a mixture of 3-HPA and picolinic acid, in a water/acetonitrile solution.
  • Spotting: Mix a small volume of the desalted sample with the matrix solution directly on the MALDI target plate. Allow the mixture to air dry, forming co-crystals.

3. Mass Spectrometry:

  • Instrument: A MALDI-TOF mass spectrometer.
  • Mode: Typically operated in linear or reflectron mode for oligonucleotides.
  • Laser: A nitrogen laser (337 nm) is commonly used to desorb and ionize the sample.
  • Data Acquisition: Acquire mass spectra over a mass range that includes the expected masses of the cleaved oligonucleotide and any uncleaved starting material.

Beyond Mass Spectrometry: Alternative Analytical Techniques

While mass spectrometry offers unparalleled detail, other analytical techniques can provide valuable and often complementary information for the analysis of 2-nitrobenzyl cleavage.

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a robust and widely available technique that can be used to monitor the progress of the photocleavage reaction by separating the starting material from the cleavage products. Quantification is achieved by integrating the peak areas in the chromatogram. While less sensitive and specific than LC-MS, HPLC-UV is an excellent tool for routine analysis and for determining cleavage efficiency.

Fluorescence Spectroscopy: When the released molecule is fluorescent, fluorescence spectroscopy offers a highly sensitive method for monitoring the cleavage reaction in real-time. This is particularly useful for in situ studies and for high-throughput screening applications. However, it provides no structural information about the cleavage products.

TechniquePrincipleStrengthsLimitations
HPLC-UV Separation of components by chromatography and detection by UV absorbance.Robust, quantitative, widely available.Lower sensitivity and specificity than MS, not all products may have a UV chromophore.
Fluorescence Spectroscopy Detection of emitted light from fluorescent molecules upon excitation.Very high sensitivity, suitable for real-time monitoring.Only applicable to fluorescent products, provides no structural information.

Visualizing the Process: Workflows and Mechanisms

To better understand the analytical process and the underlying chemistry, the following diagrams illustrate the typical experimental workflow for LC-MS analysis and the photocleavage mechanism of the 2-nitrobenzyl group.

experimental_workflow Experimental Workflow for LC-MS Analysis sample_prep Sample Preparation (Photocleavage & Cleanup) lc_separation Liquid Chromatography (Separation of Products) sample_prep->lc_separation ionization Electrospray Ionization (Ion Formation) lc_separation->ionization ms_analysis Mass Spectrometry (Mass-to-Charge Analysis) ionization->ms_analysis data_analysis Data Analysis (Identification & Quantification) ms_analysis->data_analysis

Caption: A typical workflow for the analysis of 2-nitrobenzyl cleavage products using LC-MS.

cleavage_mechanism Photocleavage Mechanism of 2-Nitrobenzyl Group start 2-Nitrobenzyl Protected Molecule excited Excited State start->excited UV Light (hν) intermediate Aci-nitro Intermediate excited->intermediate Intramolecular H-abstraction products Released Molecule + 2-Nitrosobenzaldehyde intermediate->products Rearrangement

Caption: Simplified mechanism of the photocleavage of a 2-nitrobenzyl protecting group.

Conclusion

The analysis of 2-nitrobenzyl cleavage products is a critical step in a wide range of scientific disciplines. Mass spectrometry, particularly ESI-LC-MS/MS and MALDI-TOF MS, provides the sensitivity and specificity required for the comprehensive characterization of these products. The choice of technique depends on the specific analytical needs, with ESI-LC-MS/MS being ideal for complex mixtures and quantitative analysis, and MALDI-TOF MS excelling in the rapid analysis of larger biomolecules. Complementary techniques such as HPLC-UV and fluorescence spectroscopy offer valuable alternatives for routine monitoring and high-sensitivity detection of fluorescent products. By understanding the strengths and limitations of each method and employing optimized protocols, researchers can confidently navigate the analytical challenges associated with 2-nitrobenzyl photochemistry and ensure the success of their light-guided experiments.

References

A Researcher's Guide to Validating Substrate Integrity Following 2-Nitrobenzyl Photocleavage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control offered by photolabile protecting groups (PPGs) is a cornerstone of modern molecular manipulation. The 2-nitrobenzyl (oNB) group, a veteran in this field, is prized for its versatility. However, ensuring the integrity of the target substrate after its light-induced removal is paramount for the validity of experimental results. This guide provides a comparative analysis of methods to validate substrate integrity post-cleavage and benchmarks the performance of the 2-nitrobenzyl group against key alternatives.

The process of "uncaging" a molecule protected by a 2-nitrobenzyl group, while efficient, is not without potential pitfalls. The primary byproduct of this photocleavage is o-nitrosobenzaldehyde. This species can be reactive and may interfere with biological systems or absorb light at the activation wavelength, reducing the efficiency of subsequent uncaging.[1][2][3] Furthermore, the UV irradiation required for cleavage can potentially induce unwanted side reactions or degradation of the substrate itself. Therefore, rigorous validation of the final product is a critical step in any experimental workflow involving 2-nitrobenzyl PPGs.

This guide explores three principal analytical techniques for this validation: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We will delve into detailed experimental protocols for each and present a comparative overview of the 2-nitrobenzyl PPG with other common photolabile groups.

Comparative Analysis of Validation Techniques

A multi-faceted approach to validation, employing a combination of chromatographic and spectroscopic methods, will provide the most comprehensive assessment of substrate integrity. The choice of technique will depend on the specific substrate, the expected byproducts, and the available instrumentation.

Validation Technique Information Provided Advantages Limitations
HPLC-MS Separation and identification of the desired product, unreacted caged compound, the o-nitrosobenzaldehyde byproduct, and any other impurities or degradation products based on retention time and mass-to-charge ratio.[4]High sensitivity and specificity. Provides both qualitative and quantitative data. Can detect trace amounts of byproducts.Can be destructive to the sample. Requires specialized equipment and expertise.
¹H NMR Spectroscopy Structural confirmation of the deprotected substrate. Detection of the characteristic aldehyde proton signal of the o-nitrosobenzaldehyde byproduct. Can reveal subtle changes in the substrate's chemical environment.[5][6]Non-destructive. Provides detailed structural information. Can be used for quantitative analysis with an internal standard.Lower sensitivity compared to MS. Complex spectra can be difficult to interpret, especially for large molecules or mixtures.
FTIR Spectroscopy Identification of functional groups. Can monitor the disappearance of the nitro group from the PPG and the appearance of the aldehyde carbonyl group in the byproduct.Non-destructive and relatively fast. Can be used for solid, liquid, and gaseous samples.[7][8]Generally provides qualitative rather than quantitative information. Can be difficult to distinguish between similar functional groups in complex molecules.

Experimental Protocols

HPLC-MS Analysis of Photocleavage Reaction

This protocol is adapted from a method used to analyze the photocleavage of a 2-nitrobenzyl linker from a DNA oligonucleotide.[4]

Objective: To separate and identify the deprotected substrate, remaining caged compound, and the o-nitrosobenzaldehyde byproduct.

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector

  • Mass spectrometer (e.g., ESI-Q-TOF)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation: Following the photocleavage reaction, dilute a small aliquot of the reaction mixture with the initial mobile phase to a suitable concentration (e.g., 10-100 µM).

  • Chromatographic Separation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient tailored to the polarity of the substrate and byproducts. A typical gradient might be 5-95% B over 20 minutes.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30 °C

  • Detection:

    • PDA Detector: Monitor at multiple wavelengths. The substrate will have its own characteristic absorbance. The o-nitrobenzyl group has an absorbance around 260-350 nm, while the o-nitrosobenzaldehyde byproduct has a distinct absorbance profile.

    • Mass Spectrometer: Operate in both positive and negative ion modes to ensure detection of all species. Obtain full scan mass spectra to identify the molecular weights of the eluting peaks.

  • Data Analysis:

    • Integrate the peak areas from the chromatogram to quantify the relative amounts of the deprotected substrate, remaining caged compound, and byproducts.

    • Confirm the identity of each peak by its mass spectrum.

¹H NMR Spectroscopy for Monitoring Deprotection

This protocol provides a general workflow for using ¹H NMR to assess the outcome of the photocleavage reaction.

Objective: To structurally confirm the deprotected substrate and detect the presence of the o-nitrosobenzaldehyde byproduct.

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: After the photocleavage reaction, evaporate the solvent and re-dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the spectrum of the reaction mixture to the spectra of the starting caged compound and the expected deprotected substrate.

    • Look for the disappearance of proton signals corresponding to the 2-nitrobenzyl group.

    • Confirm the appearance of the expected signals for the deprotected substrate.

    • Identify the characteristic aldehyde proton signal of o-nitrosobenzaldehyde, which typically appears between 9.5 and 10.5 ppm.

    • For quantitative analysis, add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) before acquiring the spectrum and compare the integration of the product peaks to the standard.

FTIR Spectroscopy for Functional Group Analysis

This protocol outlines the use of FTIR to monitor the chemical transformation during photocleavage.

Objective: To detect the disappearance of the nitro group from the 2-nitrobenzyl PPG and the appearance of the aldehyde functional group from the byproduct.

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Procedure:

  • Sample Preparation:

    • Acquire a background spectrum of the clean ATR crystal.

    • Deposit a small amount of the dried reaction mixture onto the ATR crystal.

  • Data Acquisition:

    • Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Compare the spectrum of the reaction product with the spectrum of the starting caged compound.

    • Monitor the decrease in the intensity of the characteristic nitro group (NO₂) stretching vibrations, which typically appear as two strong bands around 1520 cm⁻¹ and 1340 cm⁻¹.

    • Look for the appearance of a new band corresponding to the carbonyl (C=O) stretch of the aldehyde in o-nitrosobenzaldehyde, which is expected around 1700 cm⁻¹.

Performance Comparison with Alternative Photolabile Protecting Groups

The choice of a PPG can significantly impact the efficiency of uncaging and the integrity of the substrate. The following table compares the 2-nitrobenzyl group with two popular alternatives: p-hydroxyphenacyl and coumarin-based PPGs.

Photolabile Protecting Group Typical λmax (nm) Quantum Yield (Φ) Key Byproducts Advantages Disadvantages
2-Nitrobenzyl (oNB) 260-3500.01 - 0.63[4]o-Nitrosobenzaldehyde[2]Well-established chemistry, versatile for various functional groups.Requires UV light which can be phototoxic. Byproduct can be reactive and absorb at the activation wavelength.[1][2]
p-Hydroxyphenacyl (pHP) 300-3600.1 - 1.0[1][9]p-Hydroxyphenylacetic acid[2][10]High quantum yields, "clean" reaction with a single major, less reactive byproduct.[2][9]Primarily used for protecting carboxylates and phosphates.
Coumarin-based 350-4500.002 - 0.3Vinyl coumarins, oxidized coumarins[11]Absorb at longer, less damaging wavelengths.[12] Some derivatives are fluorescent.Lower quantum yields compared to pHP. Byproducts can be complex and may also be fluorescent.[12]

Visualizing the Workflow and Comparisons

G cluster_0 Photocleavage cluster_1 Analysis cluster_2 Validation start Caged Substrate (2-Nitrobenzyl Protected) irradiate Irradiation (UV light) start->irradiate reaction_mixture Reaction Mixture (Deprotected Substrate + Byproducts) irradiate->reaction_mixture hplc_ms HPLC-MS reaction_mixture->hplc_ms nmr ¹H NMR reaction_mixture->nmr ftir FTIR reaction_mixture->ftir integrity_confirmed Substrate Integrity Confirmed hplc_ms->integrity_confirmed integrity_compromised Substrate Integrity Compromised hplc_ms->integrity_compromised nmr->integrity_confirmed nmr->integrity_compromised ftir->integrity_confirmed ftir->integrity_compromised

G cluster_onb 2-Nitrobenzyl (oNB) cluster_php p-Hydroxyphenacyl (pHP) cluster_coumarin Coumarin-based onb_pros Pros: - Versatile - Well-established onb_cons Cons: - UV activation - Reactive byproduct php_pros Pros: - High quantum yield - Clean reaction php_cons Cons: - Limited substrate scope coumarin_pros Pros: - Longer wavelength activation - Tunable properties coumarin_cons Cons: - Lower quantum yield - Complex byproducts center Choice of PPG center->onb_pros center->onb_cons center->php_pros center->php_cons center->coumarin_pros center->coumarin_cons

References

Uncaging the Cell's Secrets: A Comparative Guide to One-Photon vs. Two-Photon Activation of 2-Nitrobenzyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise spatiotemporal control of bioactive molecules is paramount. Photolabile protecting groups (PPGs), particularly those based on the 2-nitrobenzyl scaffold, have emerged as indispensable tools for releasing molecules with a flash of light. This guide provides a detailed comparison of one-photon and two-photon uncaging methodologies for 2-nitrobenzyl groups, supported by experimental data, to inform the selection of the most suitable technique for your research needs.

The fundamental difference between one-photon and two-photon uncaging lies in the excitation process. One-photon uncaging relies on the absorption of a single high-energy photon (typically in the UV-A range, 300-400 nm) to cleave the protecting group. In contrast, two-photon uncaging utilizes the near-simultaneous absorption of two lower-energy photons (typically in the near-infrared range, 700-1000 nm) to achieve the same electronic transition and subsequent release of the caged molecule. This distinction in the excitation mechanism leads to significant differences in performance, particularly in terms of spatial resolution and tissue penetration.

At a Glance: One-Photon vs. Two-Photon Uncaging

FeatureOne-Photon UncagingTwo-Photon Uncaging
Excitation Single high-energy photon (UV-A)Two lower-energy photons (NIR)
Spatial Resolution Lower, limited by light scatteringHigher, confined to the focal volume
Tissue Penetration Shallow, high scattering and absorptionDeeper, less scattering of NIR light
Phototoxicity Higher risk of off-target damageReduced, localized excitation
Equipment Simpler, less expensive light sourcesMore complex, requires pulsed lasers
Uncaging Efficiency Generally higher quantum yieldsLower two-photon cross-sections

Delving Deeper: A Quantitative Comparison

The efficiency of uncaging is a critical parameter for any application. For one-photon uncaging, this is primarily described by the quantum yield (Φu), which represents the probability that an absorbed photon will result in the cleavage of the protecting group. For two-photon uncaging, the key metric is the two-photon uncaging action cross-section (δu), which is the product of the two-photon absorption cross-section (δa) and the quantum yield (Φu).

2-Nitrobenzyl DerivativeOne-Photon Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu) (GM)Excitation Wavelength (nm)Reference
o-Nitrobenzyl (parent)~0.1LowUV[1]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)0.005~0.01 - 0.1~350 / ~720[1][2]
4-Methoxy-7-nitroindolinyl (MNI)0.065 - 0.0850.06~336 / 730[3]
4-Methoxy-5,7-dinitroindolinyl (MDNI)~0.55-6x higher than MNIUV / NIR[4]
4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI)0.6-UV / ~720[4]

Note: GM stands for Goeppert-Mayer unit (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). The values presented are approximate and can vary depending on the specific caged molecule and experimental conditions.

As the table illustrates, while traditional 2-nitrobenzyl groups have reasonable one-photon quantum yields, their two-photon uncaging cross-sections are often low, necessitating high laser powers which can lead to phototoxicity.[5] This has driven the development of new caging groups with enhanced two-photon sensitivity.

Visualizing the Processes

To better understand the underlying principles and experimental workflows, the following diagrams illustrate the key concepts.

One_Photon_Excitation cluster_source Light Source cluster_sample Sample UV_Laser UV Light Source (e.g., 365 nm) Caged_Molecule Caged Molecule (2-Nitrobenzyl Group) UV_Laser->Caged_Molecule hν (One Photon) Uncaged_Molecule Released Molecule Caged_Molecule->Uncaged_Molecule Photolysis Byproduct Nitroso-ketone Caged_Molecule->Byproduct

Diagram 1: One-Photon Uncaging Pathway

Two_Photon_Excitation cluster_source Light Source cluster_sample Focal Volume NIR_Laser Pulsed NIR Laser (e.g., 720 nm) Caged_Molecule Caged Molecule (2-Nitrobenzyl Group) NIR_Laser->Caged_Molecule 2hν (Two Photons) Uncaged_Molecule Released Molecule Caged_Molecule->Uncaged_Molecule Photolysis Byproduct Nitroso-ketone Caged_Molecule->Byproduct

Diagram 2: Two-Photon Uncaging Pathway

Experimental Protocols: A Step-by-Step Guide

The following provides a generalized methodology for conducting one-photon and two-photon uncaging experiments in a cellular context.

One-Photon Uncaging Protocol
  • Preparation of Caged Compound: Dissolve the 2-nitrobenzyl-caged compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in the experimental buffer to the desired final concentration.

  • Cell Culture and Loading: Culture cells of interest on a suitable substrate (e.g., glass-bottom dish). Incubate the cells with the caged compound solution to allow for cellular uptake.

  • Microscopy Setup: Use an epifluorescence microscope equipped with a UV light source (e.g., mercury lamp with a filter for ~365 nm or a UV laser).

  • Uncaging: Illuminate the region of interest with the UV light. The duration and intensity of the light pulse will determine the amount of uncaged molecule.

  • Data Acquisition: Monitor the cellular response to the released molecule using appropriate imaging or electrophysiological techniques.

Two-Photon Uncaging Protocol
  • Preparation of Caged Compound: Similar to the one-photon protocol, prepare a stock and working solution of the caged compound.

  • Cell Culture and Loading: Prepare and load the cells with the caged compound as described above.

  • Microscopy Setup: A two-photon laser scanning microscope equipped with a mode-locked Ti:sapphire laser is required. Tune the laser to the appropriate wavelength for two-photon excitation of the specific 2-nitrobenzyl derivative (e.g., ~720 nm for MNI-caged compounds).[3]

  • Uncaging: Focus the laser beam to a diffraction-limited spot within the cell or tissue. A short, high-intensity laser pulse is used to trigger two-photon absorption and uncaging at the focal point.

  • Data Acquisition: Record the physiological or morphological changes in the cell using the same microscope, often by switching the laser to a longer, non-exciting wavelength for imaging.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition A Prepare Caged Compound Solution B Culture and Load Cells A->B C Mount Sample on Microscope Stage B->C D Locate Region of Interest C->D E Deliver Light Pulse (1P or 2P) D->E F Monitor Cellular Response (Imaging/Electrophysiology) E->F G Analyze Data F->G

References

A Comparative Guide to Photolabile Protecting Groups for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The strategic use of photolabile protecting groups (PPGs), often termed "caging" groups, has become a cornerstone in chemical biology and drug development. These molecular tools offer unparalleled spatiotemporal control over the release of bioactive molecules, effectively keeping them inert until activation by a precise light stimulus.[1][2][3] This ability to initiate biological processes or drug action at a specific time and location is invaluable for studying complex biological systems with minimal perturbation and for designing innovative light-activated therapies.[1][2][3]

This guide presents a comparative analysis of the performance of prevalent PPGs, substantiated by quantitative data and detailed experimental methodologies, to aid researchers, scientists, and drug development professionals in selecting the optimal PPG for their specific application.

Performance Comparison of Key Photolabile Protecting Groups

The effectiveness of a PPG is defined by several critical photophysical parameters: its maximum absorption wavelength (λmax), molar extinction coefficient (ε), and the quantum yield of uncaging (Φu).[1][2] The product of the molar extinction coefficient and the quantum yield (ε × Φu) represents the uncaging efficiency, a key metric for assessing practical utility.[1][2] An ideal PPG exhibits a long absorption wavelength to minimize cellular phototoxicity and enhance tissue penetration, a high molar extinction coefficient for efficient light absorption, and a high quantum yield for the effective release of the caged molecule.[1][2]

Below is a summary of the performance characteristics of several widely used classes of photolabile protecting groups.

Protecting Group ClassExample Compoundλmax (nm)ε (M⁻¹cm⁻¹)ΦuSolvent/Conditions
o-Nitrobenzyl o-Nitrobenzyl (ONB)~280-3505,000-15,0000.01-0.5Various
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~3504,2000.08Aqueous Buffer
1-(2-Nitrophenyl)ethyl (NPE)~3501,0000.09Aqueous Buffer
Coumarin 7-(Diethylamino)coumarin-4-ylmethyl (DEACM)~380-40020,000-40,0000.003-0.08Aqueous Buffer
6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc)~370-39020,000-30,0000.02-0.1Aqueous Buffer
BODIPY meso-Methyl-BODIPY~500-55070,000-90,0000.01-0.2Various
meso-Iodo-BODIPY~55080,000-100,000~0.2-0.3Various
Quinoline 7-(Piperazin-1-yl)-2-(methyl)quinolinyl (PPZQ)~365Not ReportedNot ReportedAqueous Buffer

Key Experimental Protocols

General Protocol for Photouncaging

The following protocol outlines a general procedure for the light-induced removal of a photolabile protecting group from a target molecule. Specific parameters such as irradiation wavelength, duration, and intensity will need to be optimized for each specific PPG and caged compound.

Materials:

  • Caged compound dissolved in an appropriate solvent (e.g., PBS, Tris buffer, or an organic solvent compatible with the experiment).

  • Light source capable of emitting at the λmax of the PPG (e.g., mercury lamp with appropriate filters, LED, or laser).

  • Photolysis vessel (e.g., quartz cuvette, microplate).

  • Analytical instrument for monitoring the reaction (e.g., HPLC, LC-MS, UV-Vis spectrophotometer, or a biological assay to detect the activity of the released molecule).

Procedure:

  • Sample Preparation: Prepare a solution of the caged compound at a known concentration. The solvent should be transparent at the irradiation wavelength to avoid interference.

  • Irradiation: Place the sample in the photolysis vessel and expose it to the light source. The distance from the light source and the irradiation time should be controlled and optimized. For kinetic studies, samples can be taken at different time points.

  • Analysis: After irradiation, analyze the sample to determine the extent of uncaging. This can be done by measuring the decrease in the concentration of the caged compound and the increase in the concentration of the released molecule and the photoproducts using chromatography or spectroscopy.

  • Quantum Yield Determination (Optional but Recommended): The quantum yield of uncaging (Φu) can be determined by actinometry, a chemical method to measure the number of photons in a beam. A well-characterized chemical actinometer (e.g., potassium ferrioxalate) is irradiated under the same conditions as the sample, and the amount of product formed is used to calculate the photon flux. The quantum yield of the caged compound is then calculated using the following equation:

    Φu = (moles of released product) / (moles of photons absorbed by the caged compound)

Visualizing Photolabile Protecting Group Concepts

To better illustrate the principles and applications of PPGs, the following diagrams have been generated using the DOT language.

G General Mechanism of Photolabile Protection and Uncaging cluster_caged Caged State cluster_uncaged Uncaged State Bioactive_Molecule Bioactive Molecule (Inactive) PPG Photolabile Protecting Group Bioactive_Molecule->PPG Covalent Bond Active_Molecule Active Bioactive Molecule PPG->Active_Molecule Cleavage & Release Byproduct Photochemical Byproduct PPG->Byproduct Light Light (hν) Light->PPG Excitation

Caption: General mechanism of photoprotection and light-triggered release.

G Spatiotemporal Control using PPGs in a Cellular Context cluster_cell Cell Caged_Molecule_Outside Caged Molecule (Inactive) Caged_Molecule_Inside Caged Molecule (Inactive) Caged_Molecule_Outside->Caged_Molecule_Inside Cellular Uptake Target_Receptor Target Receptor Uncaged_Molecule Active Molecule Caged_Molecule_Inside->Uncaged_Molecule Uncaging Focused_Light Focused Light (hν) Focused_Light->Caged_Molecule_Inside Targeted Irradiation (Spatial Control) Uncaged_Molecule->Target_Receptor Binding & Activation (Temporal Control)

Caption: Spatiotemporal control of bioactive molecule release in a cell.

G Experimental Workflow for a Photocaging Experiment Start Start Synthesis Synthesis & Purification of Caged Compound Start->Synthesis Characterization Characterization (NMR, MS, UV-Vis) Synthesis->Characterization Photolysis_Setup Photolysis Setup (Light Source, Sample Prep) Characterization->Photolysis_Setup Irradiation Irradiation at λmax Photolysis_Setup->Irradiation Analysis Analysis of Uncaging (HPLC, LC-MS, Bioassay) Irradiation->Analysis Data_Interpretation Data Interpretation (Quantum Yield, Kinetics) Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: A typical workflow for a photouncaging experiment.

Conclusion

The selection of a photolabile protecting group is a critical decision in the design of light-responsive systems for research and therapeutic applications. While traditional o-nitrobenzyl-based PPGs remain widely used due to their well-established chemistry, newer classes such as coumarins and BODIPYs offer the significant advantage of activation by longer, less damaging wavelengths of light.[1][4][5] Quinoline-based PPGs are also emerging as a promising class for specific applications in protein chemistry.[6][7] The data and protocols presented in this guide are intended to provide a solid foundation for making an informed choice, enabling researchers to harness the full potential of photochemistry to control biological processes with unprecedented precision.

References

Safety Operating Guide

Safe Disposal of 2-Nitrophenethyl Alcohol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-Nitrophenethyl alcohol, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.

Hazard Profile and Safety Summary

This compound (CAS No: 15121-84-3) is a hazardous substance that is harmful if swallowed and causes skin and serious eye irritation.[1] As with many aromatic nitro compounds, there is a potential for systemic effects, and it is combustible.[1][2][3] Therefore, treating this compound and any contaminated materials as hazardous waste is mandatory.[2] When heated to decomposition, it emits toxic vapors of NOx.[3]

Quantitative Data Summary

While specific disposal concentration limits for this compound are not universally defined and depend on local, state, and federal regulations, the following table summarizes key physical and safety data for the compound. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance on quantity limits for waste accumulation.

PropertyValueSource
Molecular FormulaC8H9NO3[4]
Molecular Weight167.16 g/mol [4]
Melting Point2 °C (lit.)
Boiling Point267 °C (lit.)
Density1.19 g/mL at 25 °C (lit.)
Flash Point113 °C (235.4 °F) - closed cup
GHS Hazard StatementsH302, H315, H319[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[2]

1. Personal Protective Equipment (PPE):

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Nitrile or other chemical-resistant gloves.[2]

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Body Protection: A laboratory coat.[2]

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[1]

2. Waste Collection:

  • Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.[2]

  • Liquid Waste (Solutions): If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.[2] Do not mix incompatible waste streams.[5]

  • Contaminated Materials: Any materials, such as pipette tips, absorbent paper, or gloves, that are contaminated with this compound must also be disposed of as hazardous waste in the solid waste container.

  • Empty Containers: Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[2]

3. Labeling:

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste".[2][5]

  • The full chemical name: "this compound".[2]

  • The associated hazards (e.g., "Harmful," "Irritant").[1]

  • The date of accumulation.[2]

  • The percent composition of each constituent in the waste.[5]

4. Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][4]

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.[2]

  • Keep the container tightly capped at all times, except when adding waste.[5]

5. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[2]

  • Provide the disposal company with the Safety Data Sheet (SDS) for the compound.[2]

  • Never dispose of this compound down the sink or in the regular trash.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_container Container Management cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Need to Dispose of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe collect_solid Collect Solid Waste (Surplus chemical, contaminated items) ppe->collect_solid collect_liquid Collect Liquid Waste (Solutions, rinsate) ppe->collect_liquid label_container Label Hazardous Waste Container: - 'Hazardous Waste' - Chemical name & hazards - Accumulation date collect_solid->label_container triple_rinse Triple-rinse empty containers collect_liquid->triple_rinse collect_liquid->label_container store_waste Store in Designated Area: - Well-ventilated & secure - Secondary containment - Away from incompatibles label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds end End: Proper Disposal provide_sds->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2-Nitrophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Nitrophenethyl alcohol in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Chemical and Physical Properties
PropertyValueSource
CAS Number 15121-84-3[1][2]
Molecular Formula C8H9NO3[1][2][3]
Molecular Weight 167.16 g/mol [3][4]
Appearance Colorless to pale yellow solid or dark brown liquid[1][3]
Melting Point 2 °C (36 °F)[2]
Boiling Point 267 °C (513 °F) at 760 mmHg[2]
Flash Point > 113 °C (> 235.4 °F) - closed cup[4]
Density 1.19 g/mL at 25 °C[2]
Solubility Insoluble in water[1][2][3]
Hazard Identification and GHS Classification

This compound is a hazardous substance that requires careful handling. The GHS classification indicates the following potential hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects

Source:[2]

When heated to decomposition, it may emit toxic vapors of nitrogen oxides (NOx)[1][3]. This chemical is considered probably combustible[1][2][3].

Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_risk Conduct Risk Assessment prep_ppe Select & Inspect PPE prep_risk->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weighing & Dilution prep_setup->handle_weigh Proceed to handling handle_exp Experimental Use handle_weigh->handle_exp post_decon Decontaminate Surfaces handle_exp->post_decon Experiment complete post_waste Segregate & Label Waste post_decon->post_waste post_ppe Doff & Dispose of PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for Safe Handling of this compound.
Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPPE RecommendationStandard/Specification
Respiratory NIOSH-approved half-face respirator with organic vapor/acid gas cartridge and dust/mist filter.NIOSH
Hands Chemical-resistant gloves (e.g., Nitrile or Neoprene). Two pairs of chemotherapy gloves are recommended for handling hazardous products.ASTM D6978
Eyes/Face Chemical safety goggles and a face shield.OSHA 29 CFR 1910.133 or EN166
Body Disposable gown made of polyethylene-coated polypropylene or other resistant laminate material. A lab coat is not sufficient.N/A
Feet Chemical-resistant, steel-toe boots or shoes.N/A

Sources:[1][2][5][6][7]

Experimental Protocols: Step-by-Step Guidance

1. Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • PPE Inspection: Inspect all PPE for damage before use. Ensure respirators are properly fit-tested.

  • Work Area Setup: All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation[1]. The work surface should be clean and uncluttered.

2. Handling:

  • Weighing and Dilution: When weighing the neat chemical or preparing solutions, wear the recommended respiratory protection[2].

  • Experimental Use: Avoid direct physical contact with the chemical[1]. Use appropriate tools and techniques to minimize the generation of dusts or aerosols. Keep containers tightly closed when not in use[5].

3. Post-Handling:

  • Decontamination: After handling, decontaminate all surfaces. Wipe the work area with 60-70% ethanol followed by a soap and water solution[1][2].

  • PPE Removal: Remove PPE in a designated area, avoiding self-contamination. Dispose of single-use PPE as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Waste Management and Spill Response

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal

cluster_generation Waste Generation cluster_containerization Containerization cluster_disposal Final Disposal waste_chem Unused/Waste this compound container_chem Designated, Labeled, Leak-Proof Container waste_chem->container_chem waste_solvent Contaminated Solvents waste_solvent->container_chem waste_solid Contaminated Solids (Gloves, Paper) container_solid Vapor-Tight Plastic Bag waste_solid->container_solid disposal_ehs Arrange for Professional Disposal (EHS or Licensed Contractor) container_chem->disposal_ehs container_solid->disposal_ehs

Caption: Waste Disposal Workflow for this compound.

Protocol for Waste Disposal:

  • Segregation: At the point of generation, segregate all waste containing this compound. This includes unused product, contaminated solvents, and disposable labware like gloves and pipette tips[8]. Do not mix this waste with non-hazardous materials[8].

  • Containerization:

    • Chemical Waste: Use a designated, leak-proof, and chemically compatible container for liquid and solid chemical waste[8]. The container must be kept tightly closed and should not be filled beyond 90% of its capacity[9].

    • Contaminated Labware: Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal[2].

  • Labeling: Clearly label all waste containers with the contents, including the full chemical name and associated hazards.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources[1].

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[8].

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Remove Ignition Sources: If the chemical is spilled, remove all sources of ignition[2].

  • Containment: For small spills, absorb the material with an inert substance (e.g., sand, earth).

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection.

    • Carefully collect the absorbed material and place it into a sealed container for disposal.

    • Wash the spill area with 60-70% ethanol followed by soap and water[1][2].

  • Verification: Do not re-enter the area until a safety officer has verified that it has been properly cleaned[1][2].

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]
Inhalation Move the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. If the victim is conscious and alert, give 1-2 glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[1]

For all exposures, be prepared to transport the victim to a hospital for treatment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.